N-Acetylornithine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-5-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGPAXAGHMNOL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331400 | |
| Record name | N-acetylornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N2-Acetylornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6205-08-9 | |
| Record name | N-Acetyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-acetylornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Acetylornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthetic Pathway of N-Acetylornithine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of N-acetylornithine, a key intermediate in the synthesis of ornithine and arginine in many organisms. This document details the enzymatic steps, presents quantitative kinetic data, outlines experimental protocols, and provides visualizations of the pathway to support research and development in related fields.
Introduction to this compound Biosynthesis
This compound is a crucial molecule in the metabolic network of amino acid biosynthesis, particularly as a precursor to L-ornithine and L-arginine. The pathway begins with the acetylation of L-glutamate and proceeds through a series of enzymatic reactions. Two primary variations of this pathway exist: a linear pathway and a cyclic pathway, which differ in the final step of ornithine production. The linear pathway, predominantly found in enteric bacteria, involves the hydrolysis of this compound to ornithine and acetate. The cyclic pathway, common in other bacteria, plants, and fungi, utilizes a transferase to recycle the acetyl group.
The Enzymatic Steps of this compound Biosynthesis
The biosynthesis of this compound from L-glutamate involves a conserved sequence of enzymatic reactions. The pathway is initiated by N-acetylglutamate synthase and proceeds through phosphorylation, reduction, and transamination to yield N-α-acetyl-L-ornithine.
Step 1: N-Acetylglutamate Synthase (NAGS)
-
Enzyme: N-acetylglutamate synthase (EC 2.3.1.1)[1]
-
Reaction: Catalyzes the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-glutamate, forming N-acetyl-L-glutamate (NAG).[1] This is the committed step in the pathway.[2]
-
Equation: L-glutamate + Acetyl-CoA → N-acetyl-L-glutamate + CoA-SH
Step 2: N-Acetylglutamate Kinase (NAGK)
-
Enzyme: N-acetylglutamate kinase (EC 2.7.2.8)[3]
-
Reaction: Phosphorylates the γ-carboxyl group of N-acetyl-L-glutamate using ATP to produce N-acetyl-L-glutamyl-5-phosphate.[3]
-
Equation: N-acetyl-L-glutamate + ATP → N-acetyl-L-glutamyl-5-phosphate + ADP
Step 3: N-Acetyl-γ-glutamyl-phosphate Reductase (NAGPR/ArgC)
-
Enzyme: N-acetyl-γ-glutamyl-phosphate reductase (EC 1.2.1.38)[4]
-
Reaction: Catalyzes the NADPH-dependent reduction of N-acetyl-L-glutamyl-5-phosphate to N-acetyl-L-glutamate-5-semialdehyde.[4][5]
-
Equation: N-acetyl-L-glutamyl-5-phosphate + NADPH + H⁺ → N-acetyl-L-glutamate-5-semialdehyde + NADP⁺ + Pi
Step 4: Acetylornithine Aminotransferase (ACOAT/ArgD)
-
Enzyme: Acetylornithine aminotransferase (EC 2.6.1.11)
-
Reaction: Catalyzes the transfer of an amino group from a donor (typically L-glutamate) to N-acetyl-L-glutamate-5-semialdehyde, forming N-α-acetyl-L-ornithine.[5]
-
Equation: N-acetyl-L-glutamate-5-semialdehyde + L-glutamate → N-α-acetyl-L-ornithine + α-ketoglutarate
Ornithine Production from this compound: Linear vs. Cyclic Pathways
Following the synthesis of this compound, two distinct enzymatic routes can lead to the formation of L-ornithine.
Linear Pathway: Acetylornithine Deacetylase (AOD/ArgE)
-
Enzyme: Acetylornithine deacetylase (EC 3.5.1.16)[6]
-
Reaction: Hydrolyzes the acetyl group from N-α-acetyl-L-ornithine to produce L-ornithine and acetate.[6] This pathway is prevalent in enteric bacteria.
-
Equation: N-α-acetyl-L-ornithine + H₂O → L-ornithine + Acetate
Cyclic Pathway: Ornithine Acetyltransferase (OAT/ArgJ)
-
Enzyme: Ornithine acetyltransferase (EC 2.3.1.35)
-
Reaction: Transfers the acetyl group from N-α-acetyl-L-ornithine to L-glutamate, regenerating N-acetyl-L-glutamate and producing L-ornithine. This cyclic mechanism conserves the acetyl group for subsequent rounds of synthesis.[7]
-
Equation: N-α-acetyl-L-ornithine + L-glutamate → L-ornithine + N-acetyl-L-glutamate
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the key enzymes in the this compound biosynthetic pathway from various organisms.
| Enzyme | Organism | Substrate(s) | K_m_ (mM) | V_max_ or k_cat_ | Reference |
| N-Acetylglutamate Synthase (NAGS) | Human liver | Acetyl-CoA | 4.4 | 1.24 s⁻¹ (k_cat_) | [8] |
| L-Glutamate | 8.1 | [8] | |||
| Acetylglutamate Kinase (NAGK) | Escherichia coli | N-acetyl-L-glutamate | 0.2 | - | [9] |
| ATP | 0.29 | - | [9] | ||
| Pea (Pisum sativum) | N-acetyl-L-glutamate | 1.9 and 6.2 | - | [10] | |
| ATP | 1.7 | - | [10] | ||
| Acetylornithine Aminotransferase (ACOAT) | Synechocystis sp. PCC6803 | This compound | 0.14 | 0.3 s⁻¹ (k_cat_) | [5] |
| α-ketoglutarate | 0.025 | [5] | |||
| Salmonella typhimurium | This compound | 0.037 | 4.2 x 10⁵ M⁻¹s⁻¹ (k_cat_/K_m_) | ||
| Acetylornithine Deacetylase (ArgE) | Escherichia coli | N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine | - | 7.32 ± 0.94 × 10⁴ M⁻¹s⁻¹ (k_cat_/K_m_) | [11] |
Note: Data for N-acetyl-gamma-glutamyl-phosphate reductase and ornithine acetyltransferase were not available in the searched literature.
Experimental Protocols
This section provides detailed methodologies for the purification and assay of key enzymes in the this compound biosynthetic pathway.
Purification of N-Acetylglutamate Synthase (NAGS) from Rat Liver Mitochondria[12]
-
Mitochondrial Isolation: Isolate mitochondria from rat liver homogenate by differential centrifugation.
-
Digitonin (B1670571) Treatment: Treat the mitochondrial suspension with digitonin to release the matrix contents.
-
Ammonium (B1175870) Sulfate Fractionation: Precipitate the protein fraction containing NAGS using ammonium sulfate.
-
Chromatography:
-
Ion Exchange: Perform ion-exchange chromatography on a suitable resin.
-
Hydrophobic Interaction: Further purify the active fractions using hydrophobic interaction chromatography.
-
Affi-Gel Blue Chromatography: Apply the sample to an Affi-Gel blue column.
-
Acetylglutaminyl Bio-Gel Chromatography: Use a custom affinity column with acetylglutaminyl-Bio-Gel.
-
-
Sucrose (B13894) Density Gradient Centrifugation: Subject the partially purified enzyme to sucrose density gradient centrifugation.
-
Isoelectric Focusing: Perform isoelectric focusing as a final purification step.
-
Stabilization: Throughout the purification, use silicone-coated glassware and include 0.1% (w/v) Triton X-100 in most buffers to stabilize the enzyme.
Assay for N-Acetylglutamate Synthase (NAGS) Activity
This protocol utilizes liquid chromatography-mass spectrometry (LC-MS) for a sensitive and specific measurement of NAGS activity.
-
Reaction Mixture: Prepare a 100 µL reaction mixture containing 50 mM Tris buffer (pH 8.5), 10 mM L-glutamate, and 2.5 mM acetyl-CoA. For studying activators, 1 mM L-arginine can be included.
-
Enzyme Addition: Initiate the reaction by adding the purified NAGS enzyme preparation.
-
Incubation: Incubate the reaction mixture at 30 °C for 5 minutes.
-
Quenching: Stop the reaction by adding 30% trichloroacetic acid containing a known amount of N-acetyl-[¹³C₅]glutamate as an internal standard.
-
Protein Removal: Centrifuge the mixture to precipitate and remove protein.
-
LC-MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled with mass spectrometry. Separate L-glutamate, N-acetylglutamate (NAG), and the ¹³C-NAG internal standard. The mobile phase can be a gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in 1:9 water/acetonitrile).
-
Quantification: Detect and quantify the ions corresponding to NAG and the internal standard using selected ion monitoring to determine the amount of product formed.
Purification of N-Acetylglutamate Kinase (NAGK) from Escherichia coli[11]
-
Expression: Overexpress the E. coli NAGK gene cloned into an expression plasmid in a suitable E. coli strain.
-
Cell Lysis: Harvest the cells and lyse them by sonication or other appropriate methods in a suitable buffer.
-
Chromatography:
-
Affinity Chromatography: The first purification step can be affinity chromatography, for instance, if the protein is expressed with a tag like a His-tag.
-
Ion Exchange Chromatography: Further purify the protein using an ion-exchange column.
-
Gel Filtration: As a final step, perform gel filtration to obtain a homogeneous enzyme preparation.
-
Assay for N-Acetylglutamate Kinase (NAGK) Activity
A coupled spectrophotometric assay can be used to measure NAGK activity by monitoring the consumption of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), ATP, MgCl₂, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, pyruvate (B1213749) kinase, and the substrate N-acetyl-L-glutamate.
-
Enzyme Addition: Add the purified NAGK to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the NAGK activity.
Purification of N-Acetyl-γ-glutamyl-phosphate Reductase (AGPR) from Rice (Oryza sativa)[4][5]
-
Cloning and Expression: Clone the OsAGPR gene into an expression vector, for example, as a fusion protein with a thioredoxin-hexahistidine tag, and express it in E. coli.
-
Induction: Grow the transformed E. coli cells and induce protein expression with IPTG at a lower temperature (e.g., 18°C) to enhance soluble protein production.
-
Cell Lysis and Affinity Chromatography: Lyse the cells and purify the fusion protein using nickel-affinity chromatography.
-
Tag Cleavage: Cleave the affinity tag using a specific protease (e.g., TEV protease).
-
Further Purification: Remove the cleaved tag and any remaining impurities by passing the sample through the nickel-affinity column again and then performing gel filtration chromatography.
Purification and Assay of Acetylornithine Aminotransferase (ACOAT)
A detailed step-by-step purification and assay protocol for ACOAT was not explicitly found in the search results. However, a general approach can be inferred.
Purification (General Approach):
-
Overexpression: Overexpress the ACOAT gene in a suitable host like E. coli.
-
Cell Lysis: Lyse the cells to release the protein.
-
Chromatography: Use a combination of chromatography techniques such as ion exchange, hydrophobic interaction, and size exclusion to purify the enzyme.
Assay Method (Coupled Spectrophotometric Assay):
-
Reaction Principle: The activity of ACOAT can be measured in the reverse direction by monitoring the formation of N-acetyl-L-glutamate-5-semialdehyde. This product can be coupled to a dehydrogenase reaction that results in a change in absorbance.
-
Reaction Mixture: The reaction mixture would typically contain N-α-acetyl-L-ornithine, α-ketoglutarate, pyridoxal-5'-phosphate (a required cofactor), and a coupling enzyme and its substrate (e.g., a dehydrogenase and NAD(P)H).
-
Measurement: The reaction is initiated by the addition of ACOAT, and the change in absorbance at the appropriate wavelength (e.g., 340 nm for NAD(P)H oxidation) is monitored.
Purification and Assay of Acetylornithine Deacetylase (ArgE) from Escherichia coli[11]
Purification:
-
Overexpression and Lysis: Overexpress the argE gene and lyse the cells.
-
Heat Treatment: A heat treatment step can be employed if the enzyme is thermostable.
-
Chromatography: Purify the enzyme using a series of chromatography steps, including ion exchange and gel filtration.
Assay Methods:
a) Spectrophotometric Assay at 214 nm [11]
-
Principle: This continuous assay monitors the cleavage of the amide bond in N-α-acetyl-L-ornithine by observing the decrease in absorbance at 214 nm.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing a known concentration of N-α-acetyl-L-ornithine.
-
Measurement: Initiate the reaction by adding the purified ArgE enzyme and monitor the decrease in absorbance at 214 nm at a constant temperature (e.g., 30°C).
b) Ninhydrin-Based Discontinuous Assay [11]
-
Principle: This assay quantifies the L-ornithine produced by its reaction with ninhydrin (B49086), which forms a colored product (Ruhemann's purple) that can be measured spectrophotometrically. This method is useful for screening inhibitors that absorb in the UV region.
-
Reaction: Set up the enzymatic reaction as described above.
-
Quenching: Stop the reaction at specific time points by adding a quenching solution (e.g., acid).
-
Ninhydrin Reaction: Add ninhydrin reagent and heat the samples to develop the color.
-
Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 570 nm). The amount of ornithine produced is determined by comparison to a standard curve.
Visualization of the this compound Biosynthetic Pathway
The following diagrams, generated using the DOT language, illustrate the linear and cyclic biosynthetic pathways of this compound.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. N-acetyl-gamma-glutamyl-phosphate reductase - Wikipedia [en.wikipedia.org]
- 4. Kinetic Characterization and Catalytic Mechanism of this compound Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abcam.com [abcam.com]
- 7. Purification of ornithine aminotransferase by immunoadsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 9. Crystal structure of N-acetyl-gamma-glutamyl-phosphate reductase from Mycobacterium tuberculosis in complex with NADP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
The Discovery and History of N-Acetylornithine in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylornithine (NAO) is a critical intermediate in the biosynthesis of arginine in a vast array of organisms, including bacteria, archaea, and plants. Its discovery was intrinsically linked to the elucidation of the arginine metabolic pathway, a journey that has spanned several decades of biochemical research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its pivotal role in biological systems, and the experimental methodologies that have been instrumental in its study. Quantitative data on enzyme kinetics are presented for comparative analysis, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding of this essential biomolecule.
Introduction: The Emergence of a Key Metabolic Intermediate
The story of this compound is fundamentally the story of understanding how living organisms synthesize the proteinogenic amino acid, arginine. Early studies on microbial metabolism hinted at a pathway involving acetylated intermediates to prevent the spontaneous cyclization of glutamate (B1630785) semialdehyde, a precursor that could otherwise be shunted into proline biosynthesis. The formal identification of Nα-acetyl-L-ornithine as a key player in this pathway was a significant milestone, distinguishing the arginine biosynthetic route from that of proline.
It is crucial to differentiate between two major forms of this compound found in nature:
-
Nα-acetyl-L-ornithine (NAO): The focal point of this guide, NAO is an intermediate in the primary metabolic pathway for arginine biosynthesis in many microorganisms and plants.[1][2][3][4][5][6]
-
Nδ-acetylornithine: This isomer was more recently discovered in plants like Arabidopsis thaliana, where it functions as a defense-related metabolite induced by jasmonate signaling, rather than as a primary intermediate in arginine synthesis.[7][8][9]
This document will focus on the discovery, history, and significance of Nα-acetyl-L-ornithine in core biological processes.
The Arginine Biosynthesis Pathway: The Central Role of this compound
The biosynthesis of arginine from glutamate proceeds via a series of enzymatic steps, with this compound serving as a crucial checkpoint. The acetylation of the α-amino group of ornithine precursors prevents their illicit conversion, ensuring the fidelity of the pathway. Two main variations of this pathway exist concerning the fate of the acetyl group: the linear pathway and the cyclic pathway.
The Linear Pathway
Prevalent in Enterobacteriaceae such as Escherichia coli, the linear pathway involves the deacetylation of Nα-acetyl-L-ornithine to yield L-ornithine and acetate.[1][4][10] This reaction is catalyzed by the enzyme This compound deacetylase (ArgE) .[2][3][4]
The Cyclic Pathway (Ornithine Acetyltransferase)
In a wide range of other prokaryotes and some eukaryotes, a more energetically favorable cyclic pathway exists.[1] In this pathway, the acetyl group from Nα-acetyl-L-ornithine is not lost but is instead transferred back to glutamate to form N-acetylglutamate, the initial substrate of the pathway. This transacetylation is catalyzed by ornithine acetyltransferase (OATase or ArgJ) .[1][5]
A Variant Pathway in Xanthomonas
Research has uncovered a novel variation in some bacteria, such as Xanthomonas campestris, where this compound is carbamoylated to N-acetylcitrulline by an acetylornithine transcarbamylase .[11][12][13] This N-acetylcitrulline is then deacetylated to citrulline, which proceeds through the remainder of the arginine biosynthesis pathway.
Key Enzymes in this compound Metabolism
The metabolism of this compound is governed by a set of specialized enzymes whose discovery and characterization have been central to our understanding of arginine biosynthesis.
N-Acetylglutamate Synthase (NAGS)
While not directly metabolizing this compound, NAGS (encoded by argA in E. coli) catalyzes the first committed step of the pathway: the acetylation of glutamate to form N-acetylglutamate.[5][11] This enzyme is often subject to feedback inhibition by arginine, thus regulating the entire pathway.
This compound Deacetylase (ArgE)
This hydrolase, encoded by the argE gene, is a hallmark of the linear arginine biosynthesis pathway.[1][2][3][4] It catalyzes the removal of the acetyl group from Nα-acetyl-L-ornithine, producing L-ornithine and acetate.[4][6] ArgE is a metalloenzyme, often containing zinc or cobalt at its active site, and its absence is lethal for bacteria that rely on this pathway for arginine synthesis, making it an attractive target for novel antibiotics.[3][14][15]
Ornithine Acetyltransferase (OATase or ArgJ)
This enzyme, encoded by the argJ gene, is bifunctional in many organisms. It can catalyze the transfer of the acetyl group from Nα-acetyl-L-ornithine to glutamate, regenerating N-acetylglutamate for another round of synthesis.[1][5] This recycling mechanism is more energy-efficient than the linear pathway.
Quantitative Data on Enzyme Kinetics
The study of the enzymes involved in this compound metabolism has yielded valuable quantitative data. Below is a summary of key kinetic parameters for this compound deacetylase (ArgE) from Escherichia coli.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Metal Cofactor | Reference |
| E. coli ArgE | N-acetyl-L-ornithine | 0.8 | 550 | 6.9 x 105 | Mn(II) | [14] |
| E. coli ArgE | N5, N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 x 104 | - | [3] |
Experimental Protocols
The discovery and characterization of this compound and its associated enzymes have been made possible by a variety of experimental techniques.
This compound Deacetylase (ArgE) Activity Assay (Ninhydrin-Based)
This colorimetric assay is used to determine the activity of ArgE by quantifying the amount of L-ornithine produced.
Principle: Ninhydrin (B49086) reacts with the primary amine of L-ornithine, produced by the enzymatic deacetylation of Nα-acetyl-L-ornithine, to form a colored product that can be measured spectrophotometrically at 570 nm.
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), the enzyme preparation (e.g., purified ArgE), and any potential inhibitors.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, Nα-acetyl-L-ornithine (e.g., to a final concentration of 2 mM).
-
Allow the enzymatic reaction to proceed for a specific time (e.g., 10 minutes).
-
Stop the reaction by heat inactivation (e.g., 99°C for 1 minute) followed by rapid cooling on ice.
-
Add a 2% ninhydrin solution to the reaction mixture.
-
Heat the mixture at 100°C for 10 minutes to allow for color development.
-
Measure the absorbance of an aliquot at 570 nm using a microplate reader or spectrophotometer.
-
A standard curve using known concentrations of L-ornithine should be prepared to quantify the amount of product formed.
Synthesis of Nα-acetyl-L-ornithine Derivatives
The synthesis of substrate analogs and potential inhibitors is crucial for studying enzyme kinetics and for drug development.
Example: Synthesis of di-methyl Nα-acetyl-L-ornithine [2][3]
-
Nα-acetyl-L-ornithine is stirred with formaldehyde (B43269) in a methanol/acetonitrile solvent mixture under an argon atmosphere.
-
Sodium cyanoborohydride is added, and the reaction continues to stir.
-
Acetic acid is then added, and the mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography.
-
The solution is dried, and the residue is crystallized.
-
The resulting zwitterionic internal salt is converted to the HCl salt by the addition of HCl in ether.
Detection and Quantification of this compound by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the detection and quantification of this compound in biological samples.
General Workflow:
-
Sample Preparation: Biological tissues or cell cultures are homogenized and extracted with a suitable solvent (e.g., a methanol/water mixture) to isolate metabolites.
-
Derivatization (for GC-MS): The extracted metabolites are often derivatized to increase their volatility and thermal stability for GC analysis.
-
Chromatographic Separation: The derivatized extract is injected into a gas or liquid chromatograph, where the different metabolites are separated based on their physicochemical properties.
-
Mass Spectrometry Analysis: The separated metabolites are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 3. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Acetylornithine transcarbamylase: a novel enzyme in arginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the catalytically active Mn(II)-loaded argE-encoded N-acetyl-L-ornithine deacetylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic analysis of the argE-encoded this compound deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of N-Acetylornithine in Arginine and Proline Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylornithine is a critical intermediate at the crossroads of arginine and proline metabolism. These metabolic pathways are fundamental to cellular growth, stress response, and nitrogen homeostasis. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions, regulatory mechanisms, and quantitative data that define its significance. We present comprehensive experimental protocols for the characterization of key enzymes and visualize the intricate metabolic networks using signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in biochemistry, molecular biology, and drug development seeking to understand and manipulate these essential metabolic pathways.
Core Metabolic Pathways Involving this compound
The biosynthesis of arginine and its metabolic relationship with proline are intricate processes where this compound plays a pivotal role. The pathways vary between organisms, with two primary routes for arginine biosynthesis: the linear and the cyclic pathways.
Arginine Biosynthesis
In many microorganisms, the synthesis of arginine from glutamate (B1630785) proceeds through a series of acetylated intermediates to prevent the spontaneous cyclization of glutamate-5-semialdehyde into proline[1].
-
Linear Pathway: In this pathway, the acetyl group is removed from this compound by This compound deacetylase (ArgE) to produce ornithine and acetate. This is a crucial step for making ornithine available for the subsequent steps of arginine synthesis[2][3].
-
Cyclic Pathway: In this pathway, the acetyl group is recycled. Ornithine acetyltransferase (OAT) , also known as N2-acetylornithine:L-glutamate N-acetyltransferase, transfers the acetyl group from this compound to glutamate, yielding ornithine and N-acetylglutamate[3][4]. This conserves the acetyl group for the initial step of the pathway.
The initial steps leading to the formation of this compound involve the following enzymes:
-
N-acetylglutamate synthase (NAGS): Catalyzes the formation of N-acetylglutamate from glutamate and acetyl-CoA[4].
-
N-acetylglutamate kinase (NAGK): Phosphorylates N-acetylglutamate to form N-acetyl-gamma-glutamyl-phosphate[3].
-
N-acetyl-gamma-glutamyl-phosphate reductase: Reduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-5-semialdehyde[5].
-
This compound aminotransferase (ACOAT): Catalyzes the transamination of N-acetylglutamate-5-semialdehyde to form this compound[1][5].
Proline Biosynthesis from Ornithine
Ornithine, derived from this compound, serves as a precursor for proline synthesis[6][7]. This pathway provides a direct link between arginine and proline metabolism.
-
Ornithine Aminotransferase (OAT): This enzyme catalyzes the reversible transamination of ornithine to glutamate-5-semialdehyde, which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C)[4][5].
-
Pyrroline-5-carboxylate (P5C) Reductase: P5C is then reduced to proline[4].
Interconnection with the Urea (B33335) Cycle
The metabolism of arginine and ornithine is intricately linked to the urea cycle, a key pathway for nitrogen detoxification in many organisms. Arginase, a central enzyme of the urea cycle, hydrolyzes arginine to produce ornithine and urea[3][8]. The ornithine produced can then re-enter the urea cycle or be utilized for proline or polyamine biosynthesis.
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters of the principal enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of this compound Deacetylase (ArgE)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| Escherichia coli | N-acetyl-L-ornithine | 0.8 | 550 | 6.9 x 105 | Bestatin | 67 | - | [9] |
| Escherichia coli | N-acetyl-L-ornithine | - | - | - | Captopril | 37.1 ± 0.85 | 58.7 | [10][11] |
| Escherichia coli | N5,N5-dimethyl-Nα-acetyl-L-ornithine | - | - | 7.32 ± 0.94 x 104 | - | - | - | [11] |
| Escherichia coli | N-acetyl-L-ornithine | - | - | - | 4-(diethylamino)phenylboronic acid | - | 50.1 | [10][11] |
| Escherichia coli | - | - | - | - | N-chloroacetyl-L-ornithine | - | 85 | [12] |
| Arabidopsis thaliana | This compound | 0.35 ± 0.05 | 1.8 ± 0.04 | 5.14 x 103 | - | - | - | [13] |
Table 2: Kinetic Parameters of this compound Aminotransferase (ACOAT)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibitor | Ki (µM) | Reference |
| Salmonella typhimurium | This compound | - | - | - | Gabaculine | 7 | [14] |
| Synechocystis sp. PCC6803 | This compound | 0.28 ± 0.07 | 1.4 ± 0.05 | 5.0 x 103 | - | - | [7] |
| Synechocystis sp. PCC6803 | Ornithine | 3.5 ± 0.3 | 0.002 ± 0.0001 | 0.57 | - | - | [7] |
| Synechocystis sp. PCC6803 | γ-aminobutyric acid | 1.5 ± 0.2 | 0.0007 ± 0.00002 | 0.47 | - | - | [7] |
Table 3: Kinetic Parameters of Ornithine Acetyltransferase (OAT)
| Organism | Substrate | Km (mM) | Vmax | Inhibitor | Ki (mM) | Reference |
| Thermotoga neapolitana | This compound | 0.25 | - | Ornithine | 0.05 | [15] |
| Thermotoga neapolitana | Glutamate | 1.2 | - | - | - | [15] |
| Bacillus stearothermophilus | This compound | 0.3 | - | Ornithine | 0.08 | [15] |
| Bacillus stearothermophilus | Glutamate | 2.5 | - | - | - | [15] |
| Methanococcus jannaschii | This compound | 0.1 | - | Ornithine | 0.04 | [15] |
| Methanococcus jannaschii | Glutamate | 0.8 | - | - | - | [15] |
Table 4: Intracellular Concentrations of Key Metabolites
| Metabolite | Organism/Tissue | Concentration | Reference |
| This compound | Human blood plasma | 1.1 ± 0.4 µmol/L | [16] |
| This compound | Human aqueous humor (Type 2 Diabetes) | 1.55 µM (median) | [17] |
| Ornithine | Neurospora (cytosol) | ~1% of total cellular ornithine | [8] |
| Ornithine | Neurospora (mitochondria) | ~3% of total cellular ornithine | [8] |
| Ornithine | Erythroxylum coca (stems) | ~0.6 µmol g-1 DW | [18] |
| Ornithine | Erythroxylum coca (roots) | ~0.3 µmol g-1 DW | [18] |
Experimental Protocols
Assay for this compound Deacetylase (ArgE) Activity
a) Spectrophotometric Assay [10][11]
This continuous assay monitors the hydrolysis of the amide bond in N-acetyl-L-ornithine by measuring the decrease in absorbance at 214 nm.
-
Reagents:
-
50 mM Potassium Phosphate (B84403) (KPi) buffer, pH 7.5
-
N-acetyl-L-ornithine (substrate) stock solution (e.g., 100 mM in water)
-
Purified ArgE enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette with a final volume of 1 mL containing 50 mM KPi buffer, pH 7.5.
-
Add N-acetyl-L-ornithine to the desired final concentration (e.g., 2 mM for screening, or varying concentrations for kinetic analysis).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the ArgE enzyme solution (e.g., to a final concentration of 10 nM).
-
Immediately monitor the decrease in absorbance at 214 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.
-
b) Ninhydrin-Based Assay [10][11]
This endpoint assay is useful for screening inhibitors that may absorb in the UV region. It quantifies the product, ornithine, which reacts with ninhydrin (B49086) to produce a colored compound.
-
Reagents:
-
50 mM KPi buffer, pH 7.5
-
N-acetyl-L-ornithine (substrate) stock solution
-
Purified ArgE enzyme solution
-
Ninhydrin reagent
-
3 M Perchloric acid (for quenching)
-
-
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube containing 50 mM KPi buffer, pH 7.5, and the desired concentration of N-acetyl-L-ornithine.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10 minutes.
-
Initiate the reaction by adding the ArgE enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 30 µL of 3 M perchloric acid.
-
Add 20 µL of 2% aqueous ninhydrin to the quenched reaction mixture.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 510 nm.
-
Quantify the amount of ornithine produced by comparing to a standard curve of known ornithine concentrations.
-
Assay for this compound Aminotransferase (ACOAT) Activity[5][7]
This assay measures the glutamate produced in the transamination reaction.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
N-acetyl-L-ornithine stock solution
-
α-ketoglutarate stock solution
-
Pyridoxal 5'-phosphate (PLP) stock solution
-
Purified ACOAT enzyme solution
-
L-glutamate oxidase
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 100 mM Tris-HCl buffer (pH 8.0), desired concentrations of N-acetyl-L-ornithine and α-ketoglutarate, and 0.05 mM PLP.
-
Add L-glutamate oxidase, HRP, and Amplex® Red to the mixture.
-
Initiate the reaction by adding the purified ACOAT enzyme.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence with excitation at 535 nm and emission at 587 nm.
-
The amount of glutamate produced is proportional to the fluorescence signal and can be quantified using a glutamate standard curve.
-
Real-Time Enzyme Kinetics using NMR Spectroscopy[12][19][20]
Quantitative NMR (qNMR) allows for the simultaneous monitoring of substrate depletion and product formation in real-time.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Prepare the reaction mixture in an NMR tube containing a suitable buffer (e.g., deuterated phosphate buffer) to maintain a constant pH.
-
Include a known concentration of an internal standard (e.g., TSP) for quantification.
-
Add the substrate(s) at the desired initial concentration.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.
-
-
Data Acquisition:
-
Acquire an initial 1H NMR spectrum before adding the enzyme to establish the initial substrate concentration.
-
Initiate the reaction by adding a small volume of the concentrated enzyme solution and mixing thoroughly.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the NMR spectra (e.g., phasing, baseline correction).
-
Integrate the signals corresponding to the substrate and product(s) relative to the internal standard at each time point to determine their concentrations.
-
Plot the concentration of substrate and/or product versus time to obtain the reaction progress curve.
-
Fit the progress curve data to the appropriate kinetic model (e.g., Michaelis-Menten equation) to determine the kinetic parameters (Km and Vmax).
-
Visualization of Pathways and Workflows
Caption: Overview of Arginine and Proline Metabolism.
Caption: Detailed Arginine Biosynthesis Pathway.
Caption: Proline Biosynthesis from Ornithine.
Caption: Workflow for NMR-based Enzyme Kinetics.
Regulation of Arginine and Proline Metabolism
The metabolic flux through the arginine and proline biosynthesis pathways is tightly regulated to meet cellular demands and prevent the wasteful expenditure of energy and resources.
Feedback Inhibition
-
Proline Biosynthesis: The synthesis of proline is subject to negative feedback inhibition. In some systems, proline can inhibit the activity of Δ1-pyrroline-5-carboxylate synthetase (P5CS), the enzyme that catalyzes the initial step of proline synthesis from glutamate[2]. Additionally, ornithine can inhibit P5CS activity, suggesting a cross-regulation between the arginine and proline pathways[15]. In mouse brain synaptosomes, proline has been shown to inhibit its own formation from ornithine[6].
-
Ornithine Biosynthesis: In some bacteria, ornithine acetyltransferase (argJ) is inhibited by ornithine, providing a feedback mechanism to control the level of this key intermediate[19].
Allosteric Regulation
-
Arginine Biosynthesis: A primary site of allosteric regulation in arginine biosynthesis is at the level of N-acetylglutamate kinase (NAGK) . This enzyme is often allosterically inhibited by the end-product of the pathway, arginine[3]. This regulation controls the entry of metabolites into the arginine biosynthetic pathway.
Transcriptional and Translational Control
The expression of the genes encoding the enzymes of these pathways can also be regulated. For example, in plants, the genes for several enzymes in the arginine biosynthesis pathway, including NAGS, NAGK, and OAT, appear to be coordinately regulated in response to the plant's demand for arginine[3]. Furthermore, the synthesis of ornithine aminotransferase can be regulated at the translational level[20].
Implications for Drug Development
The enzymes of the arginine and proline metabolic pathways, particularly those involving this compound, represent potential targets for the development of novel therapeutic agents. For instance, since this compound deacetylase (ArgE) is crucial for arginine biosynthesis in many bacteria but is absent in mammals, it is an attractive target for the development of new antibiotics[10][11]. The detailed kinetic and structural information available for these enzymes can facilitate the design of specific inhibitors.
Conclusion
This compound is a linchpin in the metabolism of arginine and proline, participating in both linear and cyclic biosynthetic pathways for arginine and providing the precursor for proline synthesis. The enzymes that metabolize this compound are subject to complex regulatory mechanisms, including feedback inhibition and allosteric control, ensuring that the cellular pools of arginine and proline are maintained in balance. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into these essential metabolic pathways and for the development of novel therapeutic strategies that target these enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular structure of ornithine acetyltransferase from Mycobacterium tuberculosis bound to ornithine, a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]
- 5. Kinetic Characterization and Catalytic Mechanism of this compound Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new synaptosomal biosynthetic pathway of proline from ornithine and its negative feedback inhibition by proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of ornithine production in proline-supplemented Corynebacterium glutamicum by ornithine cyclodeaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular distribution of ornithine in Neurospora: anabolic and catabolic steady states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 12. Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. abcam.com [abcam.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 17. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fs.usda.gov [fs.usda.gov]
- 19. researchgate.net [researchgate.net]
- 20. Translational control of ornithine aminotransferase. Modulation by initiation factor eIF-4E - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of N-Acetylornithine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine and proline in many organisms. It exists in two isomeric forms, N-α-acetylornithine and N-δ-acetylornithine, with N-α-acetyl-L-ornithine being a crucial component of the arginine biosynthesis pathway. This document provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, with a focus on N-α-acetyl-L-ornithine. It includes a summary of its physicochemical properties, detailed metabolic pathways, and relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
This compound is a derivative of the amino acid ornithine where an acetyl group is attached to one of the amino groups. The position of the acetyl group distinguishes the two isomers: N-α-acetylornithine and N-δ-acetylornithine.
-
N-α-Acetyl-L-ornithine (N²-acetyl-L-ornithine): The acetyl group is attached to the α-amino group. This isomer is a key intermediate in the cyclic pathway of arginine biosynthesis.
-
N-δ-Acetyl-L-ornithine (N⁵-acetyl-L-ornithine): The acetyl group is attached to the δ-amino group. This isomer has been identified in plants and is associated with defense mechanisms.[1][2]
This guide will primarily focus on N-α-acetyl-L-ornithine due to its central role in metabolism.
Chemical Identifiers
| Identifier | N-α-Acetyl-L-ornithine | N-δ-Acetyl-L-ornithine |
| IUPAC Name | (2S)-2-acetamido-5-aminopentanoic acid[3] | (2S)-2-amino-5-acetamidopentanoic acid[4] |
| CAS Number | 6205-08-9[3] | 2185-16-2[4] |
| PubChem CID | 439232[3] | 193343[4] |
| ChEBI ID | CHEBI:16543[3] | CHEBI:61342 |
Physicochemical Properties
The following table summarizes the key physicochemical properties of both this compound isomers. It is important to note that some of the available data is based on predictions and should be considered accordingly.
| Property | N-α-Acetyl-L-ornithine | N-δ-Acetyl-L-ornithine |
| Chemical Formula | C₇H₁₄N₂O₃[3] | C₇H₁₄N₂O₃[4] |
| Molecular Weight | 174.20 g/mol [3] | 174.20 g/mol [4] |
| Appearance | White to off-white powder[5] | White crystalline solid[6] |
| Melting Point | Not Available | 265 °C[7] |
| Water Solubility | Freely soluble (880 g/L at 25 °C)[8] | Easily soluble in water[6] |
| pKa (Strongest Acidic) | 3.82 (Predicted)[9] | 2.50 (Predicted)[10] |
| pKa (Strongest Basic) | 9.9 (Predicted)[9] | Not Available |
| Optical Rotation | [α]D²⁰ = +20.5 ± 2º (c=1 in H₂O)[5] | Not Available |
Biological Significance and Metabolic Pathways
N-α-Acetyl-L-ornithine is a critical intermediate in the biosynthesis of arginine in many bacteria, archaea, and lower eukaryotes. It is also connected to the urea (B33335) cycle in ureotelic organisms.
Arginine Biosynthesis
In the cyclic pathway of arginine biosynthesis, N-α-acetyl-L-ornithine is formed from N-acetylglutamate and subsequently converted to ornithine. This pathway prevents the premature cyclization of intermediates.
References
- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-ornithine | C7H14N2O3 | CID 439232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N5-Acetyl-L-ornithine | C7H14N2O3 | CID 193343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. N(delta)-acetylornithine [chembk.com]
- 7. L-Ornithine, N5-acetyl- [chembk.com]
- 8. N-alpha-Acetyl-L-ornithine | CAS#:6205-08-9 | Chemsrc [chemsrc.com]
- 9. Human Metabolome Database: Showing metabocard for N2-Acetylornithine (HMDB0003357) [hmdb.ca]
- 10. N(5)-Acetyl-L-ornithine|lookchem [lookchem.com]
N-Acetylornithine: A Key Metabolite in Plant Defense and Bacterial Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetylornithine (NAO) is a pivotal, yet often overlooked, metabolite at the crossroads of primary and specialized metabolism in both plants and bacteria. While classically recognized as an intermediate in arginine biosynthesis, recent discoveries have unveiled its diverse and critical roles, ranging from plant defense against herbivores and pathogens to serving as a compatible solute in bacteria under osmotic stress. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and multifaceted functions of this compound, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways in which it participates.
Biosynthesis and Catabolism of this compound
The metabolic pathways leading to the synthesis and degradation of this compound differ between plants and bacteria, reflecting its distinct physiological roles in these organisms.
In Bacteria: A Central Intermediate in Arginine Biosynthesis
In many bacteria, N-α-acetylornithine is an essential intermediate in the linear or cyclic pathways of arginine biosynthesis. The synthesis of N-α-acetylornithine is a critical step that commits glutamate (B1630785) to the arginine biosynthetic pathway.[1]
The key enzymes involved in the bacterial biosynthesis and catabolism of N-α-acetylornithine include:
-
N-Acetylglutamate Synthase (NAGS): Catalyzes the formation of N-acetylglutamate (NAG) from glutamate and acetyl-CoA, the initial step in the pathway.[2][3][4]
-
N-Acetylglutamate Kinase (NAGK): Phosphorylates NAG to N-acetylglutamyl-5-phosphate.
-
N-Acetyl-gamma-glutamyl-phosphate Reductase: Reduces N-acetylglutamyl-5-phosphate to N-acetylglutamate-5-semialdehyde.
-
This compound Aminotransferase (NAOAT): Catalyzes the transamination of N-acetylglutamate-5-semialdehyde to form N-α-acetylornithine.[5][6]
-
Acetylornithine Deacetylase (AOD) / Acetylornithinase (ArgE): In the linear pathway, this enzyme hydrolyzes N-α-acetylornithine to yield ornithine and acetate.[7][8][9]
-
Ornithine Acetyltransferase (OAT) / this compound:glutamate Acetyltransferase (ArgJ): In the cyclic pathway, this enzyme transfers the acetyl group from N-α-acetylornithine to glutamate, regenerating N-acetylglutamate and producing ornithine.[10][1]
-
This compound Carbamoyltransferase: In some bacteria, this enzyme catalyzes the formation of N-acetylcitrulline from this compound and carbamoyl (B1232498) phosphate.[11][12][13]
In Plants: A Dual Role in Metabolism and Defense
In plants, this compound metabolism is more complex, with the existence of both N-α-acetylornithine as an intermediate in arginine biosynthesis and the recently discovered N-δ-acetylornithine as a key player in plant defense.[14][15]
N-α-acetylornithine in Arginine Biosynthesis: Similar to bacteria, plants utilize a pathway for arginine biosynthesis where N-α-acetylornithine is an intermediate.[16][17][18] However, the regulation and subcellular localization of the enzymes may differ. Evidence suggests the presence of both a cyclic pathway involving ornithine acetyltransferase and a linear pathway with acetylornithine deacetylase activity in plants like Arabidopsis thaliana.[16][19][20][21][22][23]
N-δ-acetylornithine in Plant Defense: The non-proteinogenic amino acid N-δ-acetylornithine has been identified as a crucial metabolite in the defense response of Arabidopsis thaliana and other related species.[14][15][24] Its production is strongly induced by the plant hormone methyl jasmonate (MeJA), as well as by insect feeding and pathogen infection.[14][15] The biosynthesis of N-δ-acetylornithine involves the acetylation of ornithine, a reaction catalyzed by the enzyme N-ACETYLTRANSFERASE ACTIVITY 1 (NATA1).[14]
Quantitative Data on this compound Accumulation
The concentration of this compound can vary significantly depending on the organism, tissue type, and environmental conditions.
N-δ-Acetylornithine in Arabidopsis thaliana under Biotic and Abiotic Stress
The accumulation of N-δ-acetylornithine in Arabidopsis thaliana has been quantified in response to various stimuli. This data highlights its role as a stress-induced metabolite.
| Tissue/Condition | Treatment | N-δ-acetylornithine Concentration (nmol/g fresh weight) | Reference |
| Rosette Leaves | 4 days after 450 µM MeJA spray | ~180 | [1] |
| Stems | 4 days after 450 µM MeJA spray | ~60 | [1] |
| Flowers | 4 days after 450 µM MeJA spray | ~40 | [1] |
| Roots | 4 days after 450 µM MeJA spray | ~20 | [1] |
| Phloem Exudate | After MeJA elicitation | Estimated 5.9 mM | [1][11] |
| Rosette Leaves | 4 days after Pseudomonas syringae DC3000 infection | ~40 | [1] |
| Rosette Leaves | 4 days after Coronatine treatment (1 µM) | ~120 | [1] |
This compound as a Compatible Solute in Bacteria
Certain bacteria accumulate N-δ-acetylornithine as a compatible solute to counteract osmotic stress. Quantitative data on its accumulation is crucial for understanding its role in osmoadaptation.
Data on specific concentrations of this compound as a compatible solute in bacteria under varying osmotic stress is an active area of research. While its presence has been confirmed in several halophilic bacteria, detailed quantitative studies are limited.[25]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Quantification of this compound from Plant Tissues
This protocol is adapted from methods used for phytohormone and amino acid analysis.[26][27][28][29][30]
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Vortex mixer
-
Ice bucket
-
HPLC-MS/MS system
Procedure:
-
Harvest plant tissue (100-200 mg) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol to the tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
The extract can be directly analyzed or stored at -80°C.
-
For quantification, use a validated HPLC-MS/MS method with an appropriate internal standard.
Acetylornithine Deacetylase (ArgE) Enzyme Assay
This protocol is based on a continuous spectrophotometric assay.[3][9]
Materials:
-
Purified ArgE enzyme
-
N-α-acetyl-L-ornithine (substrate)
-
50 mM Potassium Phosphate (KPi) buffer, pH 7.5
-
Spectrophotometer capable of reading at 214 nm
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture containing 50 mM KPi buffer (pH 7.5) and the desired concentration of N-α-acetyl-L-ornithine (e.g., 2 mM).
-
Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, known amount of purified ArgE enzyme to the reaction mixture in the cuvette.
-
Immediately start monitoring the decrease in absorbance at 214 nm, which corresponds to the cleavage of the peptide bond in the substrate.
-
Record the absorbance change over time.
-
Calculate the initial reaction velocity from the linear portion of the curve.
This compound Aminotransferase (NAOAT) Activity Assay
This protocol is a coupled enzyme assay adapted from methods for other aminotransferases.[20][28][30][31]
Materials:
-
Purified NAOAT enzyme
-
N-α-acetyl-L-ornithine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Glutamate dehydrogenase (GDH) (coupling enzyme)
-
NAD+ (or NADP+ depending on GDH)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, α-ketoglutarate, NAD+, and glutamate dehydrogenase.
-
Add the purified NAOAT enzyme to the mixture.
-
Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding N-α-acetyl-L-ornithine.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH (or NADPH) as a result of the GDH-catalyzed conversion of glutamate (produced by NAOAT) to α-ketoglutarate.
-
Record the absorbance change over time and calculate the initial reaction velocity.
Signaling Pathways and Regulatory Networks
This compound is integrated into complex signaling and regulatory networks in both plants and bacteria.
Jasmonate Signaling Pathway Leading to N-δ-Acetylornithine Production in Plants
In response to herbivory or pathogen attack, plants activate the jasmonate signaling pathway, leading to the expression of defense-related genes, including NATA1, which is responsible for the synthesis of N-δ-acetylornithine.[5][12][14][16][17][18][32]
Arginine Biosynthesis Regulatory Pathway in Bacteria
The biosynthesis of arginine in bacteria is tightly regulated to prevent the over-accumulation of this energetically expensive amino acid. N-α-acetylornithine is a key intermediate in this pathway, and its levels are indirectly controlled by feedback inhibition mechanisms.[2][4][16]
Experimental Workflows
Visualizing experimental workflows can aid in the design and execution of research projects focused on this compound.
Workflow for Metabolomic Analysis of this compound in Plants
This workflow outlines the key steps for identifying and quantifying this compound in plant samples using a metabolomics approach.[20]
Workflow for Studying Protein-N-Acetylornithine Interactions
This workflow provides a general framework for identifying and characterizing proteins that interact with this compound.[8][33]
Conclusion and Future Perspectives
This compound has emerged as a metabolite of significant interest, transcending its traditional role as a mere intermediate in arginine biosynthesis. In plants, N-δ-acetylornithine is a key component of the inducible defense system, offering a potential target for enhancing crop resilience. In bacteria, N-α-acetylornithine remains a critical component of a fundamental metabolic pathway, while the role of N-δ-acetylornithine as a compatible solute in a range of extremophiles warrants further investigation.
Future research should focus on elucidating the complete regulatory networks governing NAO metabolism in both kingdoms. The identification and characterization of NAO transporters, receptors, and interacting proteins will provide deeper insights into its signaling functions. For drug development professionals, the enzymes involved in bacterial NAO metabolism present attractive targets for the development of novel antimicrobial agents. A continued interdisciplinary approach, combining quantitative metabolomics, detailed biochemical assays, and advanced molecular biology techniques, will be essential to fully unravel the complexities of this versatile metabolite.
References
- 1. Synthesis, Release, and Recapture of Compatible Solute Proline by Osmotically Stressed Bacillus subtilis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protection of Bacillus subtilis against Cold Stress via Compatible-Solute Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uni-marburg.de [uni-marburg.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of high salinity and the compatible solute glycine betaine on gene expression of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential [frontiersin.org]
- 16. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biology of Moderately Halophilic Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbial life at high salt concentrations: phylogenetic and metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Involvement of the Putative this compound Deacetylase from Arabidopsis thaliana in Flowering and Fruit Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Arabidopsis this compound Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway with Downstream Effects on Polyamine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. prometheusprotocols.net [prometheusprotocols.net]
- 27. organomation.com [organomation.com]
- 28. Structure of biosynthetic this compound aminotransferase from Salmonella typhimurium: studies on substrate specificity and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. acetylornithine aminotransferase activity | Semantic Scholar [semanticscholar.org]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
N-Acetylornithine: A Linchpin in Microbial Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine (NAO) is a key metabolic intermediate primarily recognized for its indispensable role in the biosynthesis of arginine in a wide array of microorganisms. This technical guide provides a comprehensive overview of the function of this compound within microbial metabolic networks, with a particular focus on its central role in arginine synthesis. The document delves into the enzymatic reactions involving NAO, the regulation of its metabolic pathways, and its potential, though less defined, role in stress response mechanisms. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and providing clear visual representations of the biochemical processes.
Core Function: An Intermediate in Arginine Biosynthesis
In most bacteria and archaea, the primary function of this compound is as a crucial intermediate in the linear or cyclic pathway of arginine biosynthesis.[1] This pathway begins with the acetylation of glutamate (B1630785) and proceeds through a series of enzymatic steps to produce ornithine, the direct precursor to arginine. The acetylation of ornithine to form this compound serves a critical purpose: it protects the α-amino group of ornithine from unwanted reactions, thereby channeling the molecule specifically towards arginine synthesis.
The key enzymes directly involved in the metabolism of this compound are Acetylornithine transaminase (ArgD) and This compound deacetylase (ArgE) .
Enzymology of this compound Metabolism
The conversion of N-acetylglutamate-γ-semialdehyde to this compound is catalyzed by Acetylornithine transaminase (ArgD), an enzyme that has also been shown to exhibit a dual role in lysine (B10760008) biosynthesis in some bacteria.[2][3] Subsequently, this compound deacetylase (ArgE) hydrolyzes this compound to produce ornithine and acetate.[4][5]
Table 1: Quantitative Data on Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Inhibitors (Ki) | Reference |
| This compound deacetylase (ArgE) | Escherichia coli | N-acetyl-L-ornithine | 0.8 mM | 550 s-1 | 6.9 x 105 | Bestatin (67 µM) | [6] |
| This compound deacetylase (ArgE) | Escherichia coli | N5,N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 ± 0.94 × 104 | Captopril (37.1 ± 0.85 μM) | [4][7] |
| Acetylornithine aminotransferase (ArgD) | Synechocystis sp. PCC6803 | N-acetyl-L-ornithine | 0.14 mM | - | - | - | [8] |
| Acetylornithine aminotransferase (ArgD) | Synechocystis sp. PCC6803 | α-ketoglutarate | 0.025 mM | - | - | - | [8] |
Regulation of the Arginine Biosynthesis Pathway
The arginine biosynthesis pathway, and consequently the flux of this compound, is tightly regulated in microorganisms to prevent the wasteful production of arginine. In Escherichia coli, this regulation occurs primarily at the transcriptional level through the action of the arginine repressor, ArgR.[9][10] In the presence of excess arginine, ArgR binds to specific operator sites in the promoters of the arg genes, repressing their transcription.[11] When arginine levels are low, the repression is lifted, allowing for the synthesis of the enzymes required for arginine production. Studies have shown that in stationary phase cultures of E. coli, the expression of the argCBH operon is also positively controlled by the alternative sigma factor RpoS, especially at low arginine concentrations.[11]
Table 2: Intracellular Concentration of this compound
| Metabolite | Organism | Growth Condition | Intracellular Concentration | Reference |
| This compound | Escherichia coli | Exponential growth on glucose | 0.05 mM | [12] |
Potential Role as a Compatible Solute
Some microorganisms accumulate small organic molecules, known as compatible solutes or osmolytes, to survive under conditions of high osmotic stress. While various acetylated amino acids have been identified as osmolytes in certain bacteria, the role of N-α-acetylornithine as a primary compatible solute is not well-established across a wide range of microbes.
Some studies have pointed to the accumulation of N-δ-acetylornithine in plants as a defense response, which is distinct from the N-α-acetylornithine involved in arginine biosynthesis. In the moderately halophilic bacterium Halobacillus halophilus, the accumulation of various compatible solutes, including amino acids and their derivatives, is a key strategy for osmoadaptation, though a direct, quantified role for N-α-acetylornithine has not been detailed. Further research, particularly quantitative metabolomic studies under varying osmotic conditions, is required to definitively establish the role of this compound as a significant osmoprotectant in a broader range of microorganisms.
Experimental Protocols
This compound deacetylase (ArgE) Activity Assay (Ninhydrin-based)
This discontinuous assay is superior to UV-based methods for screening inhibitors that absorb in the UV region.[7]
Materials:
-
50 mM Potassium Phosphate (KPi) buffer, pH 7.5
-
Nα-acetyl-L-ornithine (NAO) or N5,N5-di-methyl Nα-acetyl-L-ornithine (substrate)
-
Purified ArgE enzyme
-
Potential inhibitors dissolved in DMSO
-
2% Ninhydrin (B49086) solution
-
Techne PCR Thermal Cycler System
-
Microplate reader
Procedure:
-
Prepare a reaction mixture with a total volume of 100 µL in a PCR tube. The final enzyme concentration should be 10 nM.
-
For inhibitor screening, dissolve potential inhibitors in DMSO to a final concentration of 5% in the assay.
-
Add the potential inhibitor to the 50 mM KPi buffer (pH 7.5) at 30°C, followed by the ArgE enzyme. Incubate for 10 minutes.
-
Initiate the reaction by adding the substrate (e.g., 2 mM of di-methyl-Nα-acetyl-L-ornithine).
-
Allow the enzymatic reaction to proceed for 10 minutes.
-
Stop the reaction by heating to 99°C for 1 minute, followed by cooling to 0°C.
-
Add 50 µL of 2% ninhydrin solution to the cooled reaction mixture and mix by pipetting.
-
Heat the mixture to 100°C for 10 minutes to allow for color development.
-
Measure the absorbance of an 80 µL aliquot at 570 nm using a microplate reader.
-
Calculate enzyme activity based on the amount of ornithine produced, which reacts with ninhydrin to produce the color.
Purification of Acetylornithine aminotransferase (ArgD)
This protocol is adapted from the purification of ArgD from Salmonella typhimurium and Escherichia coli.[9]
Materials:
-
E. coli strain overexpressing His-tagged ArgD
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Grow the E. coli culture and induce protein expression (e.g., with IPTG).
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged ArgD protein with elution buffer.
-
Collect the eluted fractions and analyze for protein content (e.g., by SDS-PAGE).
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole.
-
Concentrate the purified protein to the desired concentration.
Visualizations
Metabolic Pathway
Caption: Arginine biosynthesis pathway highlighting this compound.
Experimental Workflow
Caption: Workflow for microbial metabolic pathway analysis.
Conclusion and Future Directions
This compound holds a well-defined and critical position in the microbial world as a central intermediate in arginine biosynthesis. The enzymes responsible for its synthesis and degradation are highly regulated to ensure cellular homeostasis of arginine. While its role in this pathway is clear, its potential function as a compatible solute in response to osmotic stress remains an area ripe for further investigation. Future research employing advanced metabolomic and genetic techniques will be crucial to fully elucidate the multifaceted roles of this compound in microbial physiology. For drug development professionals, the enzymes in the arginine biosynthesis pathway, particularly those unique to microbes, represent potential targets for the development of novel antimicrobial agents. A deeper understanding of the regulation and function of this compound metabolism will undoubtedly contribute to advancements in both fundamental microbiology and applied biotechnology.
References
- 1. Preferential Osmolyte Accumulation: a Mechanism of Osmotic Stress Adaptation in Diazotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial osmoprotectants—a way to survive in saline conditions and potential crop allies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential osmolyte accumulation: a mechanism of osmotic stress adaptation in diazotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics Analyses Reveal Metabolites Affected by Plant Growth-Promoting Endophytic Bacteria in Roots of the Halophyte Mesembryanthemum crystallinum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions [frontiersin.org]
- 10. Frontiers | Metabolomic analysis of halotolerant endophytic bacterium Salinivibrio costicola isolated from Suaeda maritima (L.) dumort [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein Acetylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylornithine: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Acetylornithine (NAO), a key intermediate in arginine and polyamine biosynthesis, is emerging as a potential biomarker for a range of metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of NAO's role in metabolic dysregulation, including its association with type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), obesity, and urea (B33335) cycle disorders. We present a synthesis of the available quantitative data on NAO levels in these conditions, detail experimental protocols for its accurate measurement, and visualize the intricate signaling pathways in which it participates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel biomarkers and therapeutic targets in the field of metabolic diseases.
Introduction
Metabolic disorders represent a growing global health crisis, necessitating the discovery of novel and reliable biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. This compound, a metabolite at the crossroads of major metabolic pathways, has garnered increasing attention for its potential as such a biomarker. This guide delves into the core aspects of NAO metabolism, its analytical determination, and its implication in various pathological states.
This compound is an intermediate in the biosynthesis of arginine and proline.[1] It is converted to ornithine by the enzyme acetylornithine deacetylase.[1] In mammals, the enzymes that specifically handle this compound are not widely expressed, making its presence and concentration in biological fluids a potential indicator of metabolic shifts.[2]
This compound in Metabolic Disorders: Quantitative Insights
Recent metabolomic studies have begun to quantify the association between this compound levels and various metabolic diseases. Although research is ongoing, the available data, summarized below, points towards a significant correlation.
| Metabolic Disorder | Biological Matrix | Change in this compound Level | Fold Change | Concentration (Median) | Reference |
| Type 2 Diabetes | Aqueous Humor | Increased | 3.8 | Control: 0.41 µM, T2D: 1.55 µM | [2] |
| Type 2 Diabetes with Nephropathy | Plasma | Increased | - | Not specified | [2] |
| Obesity (Western Diet-induced in rats) | Milk | Increased | - | Not specified | |
| Pulmonary Arterial Hypertension (PAH) (rat model) | Plasma | Increased | 1.4 | Not specified | [3] |
Further research is required to establish reference ranges for this compound in various healthy populations and to validate these findings in larger patient cohorts across a spectrum of metabolic diseases, including NAFLD and specific urea cycle disorders.
Signaling Pathways Involving this compound
This compound is intricately linked to several crucial metabolic pathways. Its dysregulation can have cascading effects on cellular signaling and function.
Arginine Biosynthesis and the Urea Cycle
This compound is a key intermediate in the synthesis of ornithine, which is a precursor for both the urea cycle and arginine biosynthesis.[4] Inborn errors of metabolism affecting the urea cycle can lead to the accumulation of upstream metabolites, potentially including this compound, although specific quantitative data in these disorders is still emerging.
Figure 1: Arginine biosynthesis pathway highlighting this compound.
Polyamine Synthesis
Ornithine, derived from this compound, is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine.[4] Polyamines are essential for cell growth, proliferation, and differentiation, and their metabolism is often dysregulated in metabolic diseases.[5][6]
Figure 2: Polyamine synthesis pathway originating from Ornithine.
Interaction with Insulin (B600854) and mTOR Signaling
While direct interactions are still under investigation, the metabolic context of this compound suggests potential links to major signaling pathways like insulin and mTOR signaling. The dysregulation of arginine and polyamine metabolism, where this compound is a key player, has been implicated in insulin resistance.[7][8] L-ornithine has been shown to affect the mTORC1 pathway, which is a central regulator of cell growth and metabolism.[9] Given that this compound is a direct precursor to ornithine, fluctuations in its levels could indirectly influence mTOR signaling. Further research is needed to elucidate the precise molecular mechanisms of these potential interactions.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound in biological matrices is crucial for its validation as a biomarker. The following sections outline detailed methodologies for sample preparation and analysis using mass spectrometry-based techniques.
Sample Preparation
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) or methanol.[10]
-
Vortex vigorously for 30 seconds to precipitate proteins.[10]
-
Incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[10]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent.[10]
-
-
Dilution and Filtration:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any debris.
-
Dilute the supernatant 1:10 (or as appropriate) with the initial mobile phase of the chromatography method.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
-
Extraction:
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold 80% methanol.
-
Homogenize using a bead beater or sonicator on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Analytical Methods
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity and specificity.
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar metabolites like this compound. A C18 column with an ion-pairing agent can also be used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 175.1 (corresponding to [M+H]⁺ of this compound).
-
Product Ions (Q3): Characteristic fragment ions should be determined by infusing a pure standard of this compound. Common fragments may include losses of water, ammonia, and the acetyl group.
-
-
Internal Standard: A stable isotope-labeled this compound (e.g., D3-N-Acetylornithine) is highly recommended for accurate quantification.
-
GC-MS requires derivatization to increase the volatility of this compound.
-
Derivatization:
-
Dry the sample extract completely under nitrogen.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or a two-step derivatization using methoxyamine hydrochloride followed by silylation.
-
Incubate at an elevated temperature (e.g., 60-80°C) to complete the reaction.
-
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) is used to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
-
Experimental Workflow Visualization
Figure 3: General workflow for this compound quantification.
Conclusion and Future Directions
This compound holds considerable promise as a biomarker for metabolic disorders. Its position at the intersection of key metabolic pathways makes it a sensitive indicator of systemic metabolic shifts. The data presented in this guide, although preliminary, strongly suggests a significant association between elevated this compound levels and conditions such as type 2 diabetes.
Future research should focus on:
-
Large-scale validation studies: Quantifying this compound in large, well-characterized patient cohorts for various metabolic diseases to establish clinical utility.
-
Standardization of analytical methods: Developing and validating standardized protocols for this compound measurement to ensure inter-laboratory comparability.
-
Mechanistic studies: Elucidating the precise molecular mechanisms by which this compound metabolism is dysregulated in metabolic diseases and its downstream effects on cellular signaling.
-
Therapeutic potential: Investigating whether targeting the pathways that produce or are influenced by this compound could offer novel therapeutic strategies for metabolic disorders.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a valuable tool in the fight against metabolic diseases.
References
- 1. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic reprogramming of the urea cycle pathway in experimental pulmonary arterial hypertension rats induced by monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase 2 and Polyamines in Human Pancreatic Beta Cells: Possible Role in the Pathogenesis of Type 2 Diabetes | MDPI [mdpi.com]
- 5. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of L-arginine supplementation on insulin resistance and serum adiponectin concentration in rats with fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. Arginase: Biological and Therapeutic Implications in Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of N-Acetylornithine in Human Health: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Acetylornithine (NAO) is an acetylated derivative of the amino acid ornithine. While its role as a key intermediate in arginine biosynthesis is well-established in microorganisms and plants, its physiological significance in human health is an emerging area of research. In humans, NAO is considered a minor metabolite, present in low concentrations in plasma and urine. However, recent studies have implicated altered NAO levels in the pathophysiology of several diseases, including type 2 diabetes, chronic kidney disease, and certain cancers, suggesting its potential as a biomarker and a target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of NAO in human health, focusing on its metabolism, quantitative levels in biological fluids, and its putative role in disease. Detailed experimental protocols for its quantification and the analysis of related enzyme activities are also provided, alongside diagrams of its metabolic and signaling pathways.
This compound Metabolism in Humans
In contrast to microorganisms and plants where this compound is a central intermediate in the linear pathway of arginine biosynthesis, its metabolic role in humans is less defined. The primary enzymes implicated in NAO metabolism in humans are N-acetyltransferase 8 (NAT8) and Aminoacylase-1 (ACY1).
-
Biosynthesis: The synthesis of NAO in humans is not fully elucidated. It is hypothesized that NAT8, a putative N-acetyltransferase, may catalyze the acetylation of ornithine to form NAO. NAT8 is primarily expressed in the liver and kidneys.
-
Degradation: The hydrolysis of NAO back to ornithine and acetate (B1210297) is likely catalyzed by Aminoacylase-1 (ACY1), an enzyme responsible for the breakdown of various N-acetylated amino acids. Deficiency in ACY1 has been shown to lead to the accumulation and increased excretion of N-acetylated amino acids.
Quantitative Data on this compound
The concentration of this compound in human biological fluids is generally low, but significant alterations have been observed in pathological conditions.
| Biological Matrix | Condition | Concentration (µM) | Reference |
| Blood Plasma | Healthy | 1.1 ± 0.4 | [1][2] |
| Urine | Healthy | ~1 µmol/day (~1 nmol/mg creatinine) | [1][2] |
| Aqueous Humor | Healthy Control | Median: 0.41 | [2] |
| Aqueous Humor | Type 2 Diabetes | Median: 1.55 | [2] |
Note: Further research is required to establish reference ranges for NAO in various human tissues under both normal and diseased states.
This compound in Human Disease
Type 2 Diabetes
Elevated levels of this compound have been identified as a strong biomarker for type 2 diabetes. Studies have shown a significant increase in NAO concentration in the aqueous humor of individuals with type 2 diabetes compared to healthy controls[2]. The altered levels of NAO may be linked to an increased availability of acetate in diabetic individuals[2]. This suggests a potential role for NAO in the metabolic dysregulation characteristic of this disease.
Chronic Kidney Disease (CKD)
Several studies have associated genetic variants in the NAT8 gene with an increased risk of CKD. Higher circulating levels of N-δ-acetylornithine have been linked to a lower estimated glomerular filtration rate (eGFR) and a higher incidence of CKD[3]. This suggests that impaired NAT8 function and subsequent alterations in N-acetylated amino acid metabolism, including NAO, may contribute to the pathogenesis of CKD.
Cancer
Metabolomic studies in cervical cancer have shown that the level of this compound is altered in patients. Specifically, this compound levels were observed to be higher in recurrent patients compared to primary patients after concurrent radiochemotherapy. This finding suggests a potential role for NAO in the tumor microenvironment and response to therapy.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
4.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., this compound-d2).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound:m/z 175.1 → 70.1 (quantifier), 175.1 → 116.1 (qualifier)
-
This compound-d2:m/z 177.1 → 72.1
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
4.1.3. Data Analysis
Quantify the concentration of this compound by constructing a calibration curve using known concentrations of NAO standards and normalizing the peak areas to the internal standard.
Enzyme Activity Assay for this compound Metabolism
The following are adapted protocols for assaying the activity of human NAT8 and ACY1 with this compound.
4.2.1. N-Acetyltransferase 8 (NAT8) Activity Assay (Adapted)
This assay measures the formation of NAO from ornithine and acetyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM L-ornithine
-
0.5 mM Acetyl-CoA
-
Recombinant human NAT8 enzyme (concentration to be optimized)
-
-
Initiation: Start the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Analysis: Quantify the amount of this compound produced using the LC-MS/MS method described in section 4.1.
4.2.2. Aminoacylase-1 (ACY1) Activity Assay (Adapted from Ninhydrin-based method)
This assay measures the release of ornithine from NAO.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
1 mM CoCl₂ (as ACY1 is a metalloenzyme)
-
10 mM this compound
-
Recombinant human ACY1 enzyme (concentration to be optimized)
-
-
Initiation: Start the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by heating at 95°C for 5 minutes.
-
Ninhydrin (B49086) Reaction:
-
To the reaction mixture, add an equal volume of ninhydrin reagent (e.g., 2% ninhydrin in a mixture of acetic acid and phosphoric acid).
-
Heat at 100°C for 10 minutes to allow color development.
-
Cool the samples to room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm. The amount of ornithine produced is proportional to the absorbance. Create a standard curve with known concentrations of ornithine to quantify the results.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known and hypothesized metabolic and signaling pathways involving this compound in human health.
Conclusion and Future Directions
This compound is emerging from the shadows of microbial and plant metabolism to become a molecule of interest in human health and disease. Its association with type 2 diabetes, chronic kidney disease, and cancer highlights its potential as a valuable biomarker. However, significant gaps in our understanding remain. Future research should focus on:
-
Elucidating the complete biosynthetic and degradative pathways of NAO in humans.
-
Determining the precise kinetic parameters of human enzymes involved in NAO metabolism.
-
Establishing comprehensive quantitative data for NAO in a wide range of human tissues in both healthy and diseased states.
-
Unraveling the detailed molecular mechanisms by which altered NAO levels contribute to disease pathogenesis.
A deeper understanding of the physiological role of this compound will be crucial for the development of novel diagnostic tools and therapeutic strategies for a range of human diseases.
References
N-Acetylornithine Accumulation: A Key Metabolic Response to Cellular Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: N-Acetylornithine (NAO), a non-proteinogenic amino acid, is increasingly recognized as a critical metabolite that accumulates under various cellular stress conditions. Historically known as an intermediate in the arginine biosynthesis pathway in bacteria and plants, recent evidence highlights its role as a key component of stress response mechanisms, particularly in plants where it functions in defense against pathogens and herbivores. In mammals, altered levels of NAO have been associated with metabolic disorders such as type 2 diabetes and related complications, suggesting its potential as a biomarker. This technical guide provides an in-depth overview of the biochemical pathways governing NAO metabolism, summarizes quantitative data on its accumulation under stress, details experimental protocols for its study, and explores its functional significance and therapeutic implications.
Introduction to this compound
This compound is an acylated derivative of the amino acid ornithine. It exists in two primary forms, Nα-acetyl-L-ornithine and Nδ-acetylornithine, which differ by the position of the acetyl group on the ornithine backbone. Nα-acetyl-L-ornithine is a well-established intermediate in the cyclic pathway of arginine and proline metabolism in plants and bacteria[1]. In contrast, Nδ-acetylornithine has been identified as a significant stress-inducible metabolite in plants like Arabidopsis thaliana[2][3]. Cellular stress, whether from biotic factors like pathogens or abiotic factors like hormonal imbalance or metabolic dysfunction, triggers a cascade of signaling events that often lead to profound metabolic reprogramming. The accumulation of NAO is a key feature of this reprogramming, serving roles from nitrogen storage and defense to potentially acting as a biomarker of metabolic disease[2][4][5]. This document focuses on the mechanisms and methodologies related to NAO accumulation in response to such stressors.
Biochemical Pathways of this compound Metabolism
The concentration of this compound in a cell is controlled by the balance between its biosynthesis and catabolism, involving specific acetyltransferases and deacetylases.
Biosynthesis of Nδ-Acetylornithine
In plants, stress-induced Nδ-acetylornithine accumulation is synthesized from ornithine, which itself can be derived from several precursor amino acids, including arginine, proline, and glutamate[2][3]. The final and critical step is the acetylation of ornithine, catalyzed by the enzyme N-acetyltransferase 1 (NATA1), a member of the Gcn5-related N-acetyltransferase (GNAT) family[2]. This pathway is strongly induced by stress-related signals, such as the phytohormone methyl jasmonate (MeJA)[2][3].
Catabolism of Nα-Acetylornithine
The breakdown of Nα-acetyl-L-ornithine is catalyzed by the enzyme this compound deacetylase (NAOD), also known as acetylornithinase or ArgE in bacteria[6][7]. This hydrolase removes the acetyl group from Nα-acetyl-L-ornithine, yielding L-ornithine and acetate[6]. This reaction is a key step in the linear pathway of arginine biosynthesis in many prokaryotes[7][8]. While plants were thought to primarily use a cyclic pathway for ornithine biosynthesis, recent evidence has demonstrated NAOD activity in Arabidopsis, suggesting a linear pathway also exists to control ornithine homeostasis[9][10].
This compound Accumulation Under Cellular Stress
Quantitative analysis reveals significant changes in NAO levels in response to specific stress inducers.
Biotic and Hormone-Induced Stress in Plants
In Arabidopsis thaliana, NAO accumulation is a hallmark of the defense response. Treatment with the phytohormone methyl jasmonate (MeJA), a key signaling molecule in plant defense, leads to a dramatic increase in Nδ-acetylornithine levels. Similarly, infection with the pathogen Pseudomonas syringae, which produces a MeJA mimic called coronatine, also induces NAO production[2][3]. Other hormones like abscisic acid (ABA) can also induce its accumulation, whereas salicylic (B10762653) acid (SA) can inhibit MeJA-induced production[2].
Association with Metabolic and Oxidative Stress
In humans, elevated levels of this compound have been linked to metabolic diseases. Studies have shown that plasma and aqueous humor concentrations of NAO are significantly higher in individuals with type 2 diabetes[4]. Furthermore, increased NAO levels are associated with diabetic nephropathy and a decline in renal function, suggesting it may be a marker or contributor to the pathogenesis of the disease[5]. While the direct mechanism is still under investigation, it may be related to an increased availability of acetate in diabetic states[4]. Its precursor, ornithine, has been shown to induce oxidative stress in brain tissue and astrocytes, particularly under stressed conditions, which may be relevant to the neurological dysfunction seen in disorders like Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome[11][12][13].
Data Summary: NAO Accumulation Under Various Stressors
The following table summarizes quantitative data on the accumulation of Nδ-acetylornithine in Arabidopsis thaliana leaves under different stress conditions, as reported in the literature.
| Stress Inducer | Treatment Condition | Fold Change / Concentration of Nδ-acetylornithine | Reference |
| Hormonal Stress | |||
| Methyl Jasmonate (MeJA) | 0.45 mM, 4 days | ~1.2 µmol/g fresh weight | [2] |
| Abscisic Acid (ABA) | 100 µM | Significant increase over control | [2] |
| Salicylic Acid (SA) | 1 mM, 24h prior to MeJA | Inhibition of MeJA-induced accumulation | [2] |
| 1-aminocyclopropane-1-carboxylate (ACC) | 100 µM | No detectable accumulation | [2] |
| Biotic Stress | |||
| Pseudomonas syringae (DC3000) | Sprayed on leaves, 4 days | Significant increase (~0.1 µmol/g fresh weight) | [2] |
| Coronatine | 1 µM, 4 days | Significant increase (~0.3 µmol/g fresh weight) | [2] |
| Metabolic Disease (Human) | |||
| Type 2 Diabetes | Aqueous Humor | 3.8-fold increase (1.55 µM vs 0.41 µM in control) | [4] |
| Type 2 Diabetes w/ Nephropathy | Plasma | Significantly higher than in T2D without nephropathy | [5] |
Experimental Protocols for Studying this compound
This section provides detailed methodologies for inducing cellular stress to trigger NAO accumulation and for its subsequent quantification.
Models for Inducing Cellular Stress
Protocol 4.1.1: Jasmonate Treatment in Arabidopsis thaliana This protocol is used to induce a robust accumulation of Nδ-acetylornithine for metabolic analysis[2].
-
Plant Growth: Grow Arabidopsis thaliana plants under standard conditions (e.g., 16-h light/8-h dark cycle at 22°C) for 4-5 weeks.
-
Treatment Solution: Prepare a 0.45 mM solution of Methyl Jasmonate (MeJA) in water containing a surfactant (e.g., 0.01% Tween 20) to ensure even application. Prepare a control solution with only water and the surfactant.
-
Application: Spray the plants with the MeJA solution or control solution until the leaves are thoroughly wetted.
-
Incubation: Keep the plants under their normal growth conditions for the desired time period (e.g., 4 days for maximal accumulation).
-
Harvesting: Collect leaf tissue by flash-freezing in liquid nitrogen and store at -80°C until extraction.
Protocol 4.1.2: Induction of Oxidative Stress in Cell Culture This general protocol can be adapted to various cell lines to investigate the effects of oxidative stress on ornithine metabolism and potential NAO production[14][15].
-
Cell Seeding: Plate neuronal (e.g., SH-SY5Y) or other relevant cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24-48 hours[14].
-
Stress Induction: Prepare a fresh stock solution of hydrogen peroxide (H₂O₂) in serum-free medium. The final concentration to induce stress typically ranges from 50 µM to 200 µM, depending on the cell line.
-
Exposure: Remove the culture medium and expose the cells to the H₂O₂-containing medium. Incubate for a defined period (e.g., 4-24 hours).
-
Assessment: Following incubation, harvest the cells and/or culture medium for metabolite analysis. Cell viability can be assessed in parallel using an MTT assay or similar method[14][16].
Quantification of this compound
The accurate measurement of NAO typically requires sensitive analytical techniques like mass spectrometry.
Protocol 4.2.1: Metabolite Extraction from Plant Tissue This protocol is adapted from methods used for analyzing NAO in Arabidopsis[2][17].
-
Homogenization: Weigh the frozen plant tissue (~100 mg) and homogenize it in a pre-chilled tube with a steel bead using a tissue lyser.
-
Extraction: Add 1.5 mL of 80% methanol (B129727) (pre-chilled to -20°C). Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant to a new tube. This extract contains the polar metabolites, including NAO.
-
Preparation for Analysis: Evaporate the solvent to dryness using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Enzyme Activity Assays
Protocol 4.3.1: this compound Deacetylase (NAOD/ArgE) Activity Assay This protocol is based on a ninhydrin-based assay that detects the product, L-ornithine[7].
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing the purified NAOD/ArgE enzyme and a known concentration of the substrate, Nα-acetyl-L-ornithine.
-
Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Detection of Ornithine: a. Add ninhydrin (B49086) reagent to the reaction mixture. b. Heat the samples (e.g., at 100°C for 10 minutes) to allow color development. Ninhydrin reacts with the primary amine of the ornithine produced. c. Cool the samples and measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of ornithine produced by comparing the absorbance to a standard curve generated with known concentrations of L-ornithine. Calculate the enzyme activity based on the amount of product formed per unit time.
Functional Significance and Therapeutic Implications
The accumulation of NAO is not merely a metabolic byproduct but serves distinct biological functions.
-
Plant Defense: In plants, Nδ-acetylornithine has direct and indirect roles in defense. It can act as a deterrent or toxin to herbivores like aphids[2][3]. Furthermore, by converting essential amino acids into a form that pathogens cannot utilize, it contributes to nutritional immunity[2].
-
Antibiotic Development: The enzyme ArgE, which deacetylates NAO, is critical for arginine biosynthesis and survival in many bacteria but is absent in mammals. This makes ArgE a promising target for the development of new antibiotics, as inhibitors would be expected to have high specificity and low host toxicity[7][18].
-
Biomarker for Disease: The strong correlation between elevated NAO levels and metabolic diseases like type 2 diabetes and associated nephropathy suggests its potential as a clinical biomarker[4][5]. Monitoring NAO could aid in diagnosing or prognosticating disease progression, although its causal role remains to be fully elucidated.
Conclusion
This compound is a multifaceted metabolite that sits (B43327) at the crossroads of primary metabolism and stress response. Its accumulation, particularly under biotic and metabolic stress, underscores a conserved strategy of metabolic adaptation. For researchers, understanding the pathways and regulation of NAO offers insights into fundamental cellular defense and homeostatic mechanisms. For drug development professionals, the enzymes controlling NAO metabolism, such as bacterial ArgE, represent viable targets for novel therapeutics. The detailed protocols and data presented in this guide provide a robust framework for further investigation into this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolome-wide Mendelian randomization reveals causal effects of betaine and this compound on impairment of renal function [frontiersin.org]
- 6. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The Arabidopsis this compound Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway with Downstream Effects on Polyamine Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that the major metabolites accumulating in hyperornithinemia-hyperammonemia-homocitrullinuria syndrome induce oxidative stress in brain of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ornithine In Vivo Administration Disrupts Redox Homeostasis and Decreases Synaptic Na(+), K (+)-ATPase Activity in Cerebellum of Adolescent Rats: Implications for the Pathogenesis of Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ornithine and Homocitrulline Impair Mitochondrial Function, Decrease Antioxidant Defenses and Induce Cell Death in Menadione-Stressed Rat Cortical Astrocytes: Potential Mechanisms of Neurological Dysfunction in HHH Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. L-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 18. epublications.marquette.edu [epublications.marquette.edu]
Distinguishing Nα-acetylornithine and Nδ-acetylornithine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-acetylornithine and Nδ-acetylornithine, two positional isomers of acetylated ornithine, play distinct and critical roles in cellular metabolism and signaling. Nα-acetylornithine is a key intermediate in the biosynthesis of arginine and proline in many organisms, whereas Nδ-acetylornithine has emerged as a crucial component in plant defense mechanisms, induced by jasmonate signaling. The structural similarity of these isomers presents a significant analytical challenge. This technical guide provides a comprehensive overview of the key differences between Nα- and Nδ-acetylornithine, detailing their physicochemical properties, biological functions, and, critically, the analytical methodologies for their effective differentiation. This guide includes detailed experimental protocols for their synthesis and analysis by chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, supported by comparative data tables and workflow diagrams to aid researchers in their unambiguous identification and quantification.
Introduction
Ornithine is a non-proteinogenic amino acid that serves as a central hub in various metabolic pathways, including the urea (B33335) cycle and the biosynthesis of polyamines and arginine. The acetylation of ornithine can occur at either the alpha (α) or delta (δ) amino group, giving rise to the structural isomers Nα-acetylornithine and Nδ-acetylornithine.
-
Nα-acetylornithine is a well-established intermediate in the cyclic pathway of arginine biosynthesis in most prokaryotes and lower eukaryotes.[1] It is formed from N-acetylglutamate and is subsequently converted to ornithine.
-
Nδ-acetylornithine has been identified as a significant metabolite in the defense response of plants, particularly in Arabidopsis thaliana.[2][3] Its production is induced by the phytohormone methyl jasmonate (MeJA) and is involved in protecting plants against herbivores and pathogens.[2][4]
The accurate differentiation of these two isomers is paramount for understanding their distinct biological roles and for metabolic studies in various organisms. This guide provides the necessary technical details to distinguish between Nα- and Nδ-acetylornithine.
Physicochemical Properties
The primary difference between Nα- and Nδ-acetylornithine lies in the position of the acetyl group, which influences their chemical properties. While their molecular weight and formula are identical, subtle differences in their structure can be exploited for their separation and identification.
| Property | Nα-acetylornithine | Nδ-acetylornithine | Reference |
| IUPAC Name | 2-acetamido-5-aminopentanoic acid | 5-acetamido-2-aminopentanoic acid | |
| Molecular Formula | C₇H₁₄N₂O₃ | C₇H₁₄N₂O₃ | |
| Molecular Weight | 174.20 g/mol | 174.20 g/mol | |
| Structure | Acetyl group on the α-amino group | Acetyl group on the δ-amino group |
Biological Roles and Signaling Pathways
Nα-acetylornithine in Arginine Biosynthesis
Nα-acetylornithine is a crucial intermediate in the cyclic pathway of arginine biosynthesis, which is prevalent in many bacteria and plants.[1] This pathway prevents the spontaneous cyclization of glutamate (B1630785) derivatives. The key enzyme in this process is Ornithine Acetyltransferase (OAT), which recycles the acetyl group.[5]
Nδ-acetylornithine in Plant Defense
Nδ-acetylornithine is synthesized in response to various biotic and abiotic stresses, with its induction being a hallmark of the jasmonate signaling pathway.[2][4] Jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile), trigger a signaling cascade that leads to the expression of defense-related genes, including N-acetyltransferase 1 (NATA1), the enzyme responsible for the synthesis of Nδ-acetylornithine from ornithine.[2]
Analytical Methodologies for Differentiation
The structural similarity of Nα- and Nδ-acetylornithine necessitates the use of high-resolution analytical techniques for their separation and identification.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating these isomers.
4.1.1. Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the separation of acetylated amino acid isomers. Optimization of the gradient and mobile phase composition may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2-30% B (linear gradient)
-
25-30 min: 30-95% B (linear gradient)
-
30-35 min: 95% B (wash)
-
35-40 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (MS) or UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Expected Elution Order: Due to the acetyl group on the δ-amino group making Nδ-acetylornithine slightly more polar, it is expected to elute earlier than Nα-acetylornithine in a typical reversed-phase system. However, this should be confirmed with authentic standards.
4.1.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization is required to increase the volatility of the acetylated ornithine isomers for GC analysis.
-
Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
Dry 10-50 µg of the sample completely under a stream of nitrogen.
-
Add 50 µL of MSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp 1: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-600.
Mass Spectrometry (MS)
The fragmentation patterns of the two isomers in MS can provide definitive structural information.
4.2.1. GC-MS Fragmentation
Upon electron ionization, the trimethylsilylated (TMS) derivatives of Nα- and Nδ-acetylornithine will produce distinct fragment ions.
| Ion (m/z) | Proposed Fragment | Expected in Nα-acetylornithine-TMS | Expected in Nδ-acetylornithine-TMS |
| M+• | Molecular Ion | Present | Present |
| M-15 | [M-CH₃]+• | Present | Present |
| [Fragment containing α-amino group] | [CH(NH-CO-CH₃)-COOTMS]+ | Characteristic | Absent |
| [Fragment containing δ-amino group] | [CH₂(CH₂)₂-CH₂-NH-CO-CH₃]+ | Absent | Characteristic |
| 174 | [H₂N=CH-(CH₂)₃-CH(NH₂)-COOH] - H₂O | Possible (from loss of acetyl and TMS) | Possible (from loss of acetyl and TMS) |
| 157 | Immonium ion from loss of COOH | Characteristic | Less prominent |
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Electrospray ionization (ESI) followed by collision-induced dissociation (CID) will also yield different product ions.
-
Parent Ion Selection: Select the [M+H]⁺ ion (m/z 175.1) for fragmentation.
-
Expected Fragmentation Differences:
-
Nα-acetylornithine: Fragmentation is likely to involve the loss of water and the characteristic loss of the acetylated amino group.
-
Nδ-acetylornithine: Fragmentation will likely show a prominent loss from the side chain, including the acetylated δ-amino group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise location of the acetyl group.
4.3.1. Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons adjacent to the site of acetylation will be significantly different between the two isomers.
| Nucleus | Nα-acetylornithine (Predicted/Reported) | Nδ-acetylornithine (Reported)[6] |
| ¹H NMR (in D₂O) | ||
| α-H | ~4.1-4.3 ppm (triplet) | 3.59 ppm (triplet) |
| δ-CH₂ | ~2.9-3.1 ppm (multiplet) | 3.02-3.09 ppm (multiplet) |
| Acetyl-CH₃ | ~2.0 ppm (singlet) | 1.82 ppm (singlet) |
| ¹³C NMR (in D₂O) | ||
| α-C | ~55 ppm | ~57 ppm |
| δ-C | ~40 ppm | ~41 ppm |
| Acetyl-C=O | ~175 ppm | ~174 ppm |
| Acetyl-CH₃ | ~22 ppm | ~22 ppm |
4.3.2. Experimental Protocol: NMR Analysis
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent.
-
Concentration: 1-10 mg of the purified compound in 0.5-0.7 mL of D₂O.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.
-
Experiments:
-
1D ¹H NMR: To observe the chemical shifts and coupling patterns of the protons.
-
1D ¹³C NMR: To identify the chemical shifts of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To confirm the connectivity between protons and carbons and definitively assign the position of the acetyl group. For instance, an HMBC experiment will show a correlation between the acetyl carbonyl carbon and the α-proton in Nα-acetylornithine, and between the acetyl carbonyl carbon and the δ-protons in Nδ-acetylornithine.
-
Synthetic Protocols
The availability of pure standards is essential for the validation of analytical methods.
Synthesis of Nδ-acetylornithine
This protocol is adapted from Leclerc and Benoiton (1968) as cited in a study on Arabidopsis.[2]
-
Dissolve L-ornithine monohydrochloride (1.0 g) in 10 mL of water.
-
Adjust the pH to 11 with 2 M NaOH.
-
Add 4-nitrophenyl acetate (B1210297) (1.5 equivalents) and stir the mixture on ice.
-
Continue stirring at room temperature for 4 hours.
-
Concentrate the mixture to dryness using a rotary evaporator.
-
Dissolve the residue in a minimal amount of water and partition repeatedly with ethyl acetate to remove 4-nitrophenol.
-
The aqueous phase containing Nδ-acetylornithine can be further purified by ion-exchange chromatography.
Synthesis of Nα-acetyl-L-ornithine
A direct synthesis from L-ornithine can be challenging due to the higher reactivity of the δ-amino group. A common strategy involves the protection of the δ-amino group, followed by acetylation of the α-amino group and subsequent deprotection.
-
Protection of the δ-amino group: React L-ornithine with a suitable protecting group (e.g., Boc anhydride) under basic conditions to yield Nδ-Boc-L-ornithine.
-
Acetylation of the α-amino group: React Nδ-Boc-L-ornithine with acetic anhydride (B1165640) in a suitable solvent (e.g., acetic acid or a mixture of dioxane and water) to yield Nα-acetyl-Nδ-Boc-L-ornithine.
-
Deprotection of the δ-amino group: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) to yield Nα-acetyl-L-ornithine.
-
Purify the final product by recrystallization or chromatography.
Conclusion
The differentiation of Nα-acetylornithine and Nδ-acetylornithine is a critical task for researchers in various fields, from plant biology to drug development. This guide has provided a comprehensive overview of their distinct properties and biological roles, along with detailed experimental protocols for their synthesis and analysis. By employing a combination of high-resolution chromatographic and spectroscopic techniques, particularly LC-MS/MS and 2D NMR, researchers can confidently distinguish between these two important isomers, enabling a deeper understanding of their respective metabolic and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Enzymatic Regulation of N-Acetylornithine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylornithine is a critical intermediate in the biosynthesis of the amino acid arginine. The synthesis of this compound is tightly regulated through a series of enzymatic steps, which vary between different organisms, primarily following either a linear or a cyclic pathway. Understanding the intricate regulation of these enzymes is paramount for research in microbiology, plant science, and for the development of novel antimicrobial agents, as the arginine biosynthesis pathway is essential for the viability of many pathogens. This technical guide provides an in-depth overview of the core enzymes involved in this compound synthesis, their regulatory mechanisms, quantitative data, and detailed experimental protocols for their study.
Core Enzymes and Regulatory Mechanisms
The synthesis of this compound is primarily governed by a set of key enzymes whose activities are modulated by feedback inhibition, primarily by the end-product of the pathway, L-arginine.
1. N-Acetylglutamate Synthase (NAGS)
-
Function: NAGS catalyzes the first committed step in the arginine biosynthetic pathway, the formation of N-acetylglutamate (NAG) from glutamate (B1630785) and acetyl-CoA. In organisms with a linear arginine biosynthesis pathway, this is the primary regulatory point.
-
Regulation: In most bacteria and plants, NAGS is allosterically inhibited by L-arginine. This feedback inhibition ensures that the cell does not overproduce arginine. In contrast, mammalian NAGS is activated by arginine, reflecting its different role in the urea (B33335) cycle. The enzyme consists of a C-terminal N-acetyltransferase (NAT) domain responsible for catalysis and an N-terminal amino acid kinase (AAK) domain where arginine binds.
2. N-Acetylglutamate Kinase (NAGK)
-
Function: NAGK catalyzes the phosphorylation of N-acetylglutamate to N-acetyl-γ-glutamyl phosphate (B84403), the second step in the pathway. This is a critical regulatory point in organisms that utilize the cyclic version of arginine biosynthesis.
-
Regulation: NAGK is subject to feedback inhibition by L-arginine. The binding of arginine to an allosteric site on the enzyme reduces its catalytic activity. In some organisms, the regulatory protein PII can interact with NAGK to relieve this arginine-dependent inhibition.
3. N-Acetyl-γ-glutamyl-phosphate Reductase (NAGPR)
-
Function: This enzyme catalyzes the reduction of N-acetyl-γ-glutamyl phosphate to N-acetylglutamate-5-semialdehyde.
4. This compound Aminotransferase (AcOAT)
-
Function: AcOAT, also known as acetylornithine transaminase, catalyzes the conversion of N-acetylglutamate-5-semialdehyde to this compound, utilizing glutamate as the amino donor. This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme is a key player in arginine metabolism.
-
Regulation: The activity of AcOAT is primarily regulated by the availability of its substrates.
5. Ornithine Acetyltransferase (OAT) or this compound:L-glutamate Acetyltransferase
-
Function: In the cyclic pathway of arginine biosynthesis, OAT catalyzes the transfer of the acetyl group from this compound to glutamate, producing ornithine and regenerating N-acetylglutamate. This allows for the conservation of the acetyl group within the cycle. Some OATs are bifunctional and can also catalyze the synthesis of N-acetylglutamate from glutamate and acetyl-CoA.
-
Regulation: The activity of OAT is influenced by the concentrations of its substrates and products. Ornithine can act as a competitive inhibitor against the L-glutamate substrate.
6. This compound Deacetylase (NAOD) or ArgE
-
Function: In the linear pathway of arginine biosynthesis, NAOD catalyzes the hydrolysis of this compound to produce ornithine and acetate. This enzyme is a metallohydrolase, often containing a dinuclear zinc active site.
-
Regulation: As this enzyme is crucial for bacterial survival and absent in mammals, it is a promising target for the development of novel antibiotics. Its activity can be inhibited by various small molecules.
Signaling Pathways and Logical Relationships
The regulation of this compound synthesis is a classic example of metabolic feedback control. The following diagrams illustrate the core logic of these pathways.
Caption: Linear pathway of this compound and Arginine biosynthesis with feedback inhibition.
Caption: Cyclic pathway of this compound and Arginine biosynthesis with feedback regulation.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in this compound synthesis from various organisms.
Table 1: Kinetic Parameters of N-Acetylglutamate Synthase (NAGS)
| Organism | Substrate | Km (mM) | kcat (s-1) | Arginine Inhibition (Ki, µM) | Reference |
| Neisseria gonorrhoeae | L-Glutamate | 1.7 | 15 | 10 | |
| Pseudomonas aeruginosa | L-Glutamate | 2.9 | - | 18 | |
| Pseudomonas aeruginosa | Acetyl-CoA | 0.23 | - | - |
Table 2: Kinetic Parameters of N-Acetylglutamate Kinase (NAGK)
| Organism | Substrate | Km (mM) | kcat (s-1) | Arginine Inhibition (IC50, µM) | Reference |
| Saccharomyces cerevisiae | N-Acetylglutamate | - | - | <200 | |
| Thermotoga maritima | N-Acetylglutamate | 0.45 | 1300 | 20 | |
| Pseudomonas aeruginosa | N-Acetylglutamate | 0.5 | 1200 | 50 |
Table 3: Kinetic Parameters of this compound Aminotransferase (AcOAT)
| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Salmonella typhimurium | This compound | 0.25 | 11.5 | 4.6 x 104 | |
| Salmonella typhimurium | 2-Oxoglutarate | 0.14 | - | - | |
| Synechocystis sp. PCC6803 | This compound | 20.9 | 0.056 | 2.7 x 103 | |
| Synechocystis sp. PCC6803 | α-Ketoglutarate | 0.04 | 0.056 | 1.4 x 103 |
Table 4: Inhibitors of this compound Deacetylase (NAOD/ArgE)
| Inhibitor | Organism | IC50 (µM) | Ki (µM) | Reference |
| Nα-chloroacetyl-L-ornithine | Escherichia coli | 85 | - | |
| Nα-trifluoroacetyl-L-ornithine | Escherichia coli | 200-410 | - | |
| Captopril | Escherichia coli | 58.7 | 37.1 | |
| 4-(diethylamino)phenylboronic acid | Escherichia coli | 50.1 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: N-Acetylglutamate Synthase (NAGS) Activity Assay
This protocol is adapted from methods used for bacterial NAGS.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
L-Glutamate solution (stock solution 100 mM)
-
Acetyl-CoA solution (stock solution 10 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in Tris-HCl buffer)
-
Purified NAGS enzyme
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM L-Glutamate, and 0.2 mM DTNB.
-
Add varying concentrations of Acetyl-CoA to the reaction mixture.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified NAGS enzyme.
-
Monitor the increase in absorbance at 412 nm in a microplate reader. The release of Coenzyme A (CoA) from the reaction of Acetyl-CoA and Glutamate is coupled to its reaction with DTNB, which produces a colored product.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of L-arginine before initiating the reaction.
Data Analysis:
-
Determine Km and Vmax values by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression software.
-
For inhibition studies, determine the Ki value using appropriate models (e.g., competitive, non-competitive inhibition).
Protocol 2: N-Acetylglutamate Kinase (NAGK) Coupled Enzyme Assay
This protocol utilizes a coupled enzyme system to continuously monitor NAGK activity.
Materials:
-
HEPES buffer (100 mM, pH 7.5)
-
N-Acetyl-L-glutamate (NAG) solution (stock solution 100 mM)
-
ATP solution (stock solution 100 mM)
-
MgCl2 solution (stock solution 1 M)
-
Phosphoenolpyruvate (PEP) solution (stock solution 100 mM)
-
NADH solution (stock solution 10 mM)
-
Pyruvate kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
Purified NAGK enzyme
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM PEP, 0.2 mM NADH, 50 units/mL PK, and 50 units/mL LDH.
-
Add a saturating concentration of NAG (e.g., 10 mM).
-
Add varying concentrations of ATP.
-
Equilibrate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified NAGK enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The ADP produced by NAGK is used by PK to convert PEP to pyruvate, which is then reduced to lactate by LDH, consuming NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
For arginine inhibition studies, include various concentrations of L-arginine in the reaction mixture.
Data Analysis:
-
Calculate kinetic parameters (Km, Vmax) by plotting initial rates against substrate concentrations and fitting to the Michaelis-Menten equation.
-
Determine the IC50 for arginine by plotting the percentage of inhibition against the logarithm of the arginine concentration.
Protocol 3: this compound Deacetylase (NAOD/ArgE) Activity Assay
This protocol describes a continuous spectrophotometric assay for NAOD.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Nα-acetyl-L-ornithine (NAO) solution (stock solution 100 mM)
-
Purified NAOD/ArgE enzyme
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 214 nm
Procedure:
-
Prepare the reaction by adding 50 mM potassium phosphate buffer (pH 7.5) to a UV-transparent cuvette or microplate well.
-
Add varying concentrations of the substrate, Nα-acetyl-L-ornithine.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of purified NAOD/ArgE enzyme.
-
Monitor the decrease in absorbance at 214 nm, which corresponds to the hydrolysis of the amide bond in NAO.
-
Calculate the initial reaction rates from the initial linear portion of the curve.
-
For inhibitor screening, pre-incubate the enzyme with the potential inhibitor for a set time before adding the substrate.
Data Analysis:
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
-
Calculate IC50 values for inhibitors by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Experimental Workflows
Caption: A typical experimental workflow for enzyme characterization.
Conclusion
The enzymatic regulation of this compound synthesis is a highly coordinated process, critical for cellular metabolism and survival. The key enzymes, particularly NAGS and NAGK, serve as major control points through feedback inhibition by arginine. The distinct linear and cyclic pathways found in different organisms offer unique targets for drug development, especially the essential enzymes of the arginine biosynthesis pathway in pathogenic bacteria. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists aiming to further elucidate the mechanisms of this vital metabolic pathway and to explore its potential as a therapeutic target.
Nδ-Acetylornithine: A Key Modulator of Jasmonate-Mediated Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Plants, as sessile organisms, have evolved sophisticated chemical defense systems to counteract threats from herbivores and pathogens. A pivotal signaling molecule in orchestrating these defenses is jasmonic acid and its derivatives, collectively known as jasmonates. Recent research has unveiled the significant role of the non-proteinogenic amino acid Nδ-acetylornithine as a jasmonate-inducible metabolite central to plant defense strategies, particularly in the model organism Arabidopsis thaliana. This technical guide provides a comprehensive overview of the biosynthesis of Nδ-acetylornithine, its role in deterring insect herbivores, its complex involvement in plant-pathogen interactions, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers in plant science, chemical ecology, and for professionals in drug development seeking to understand and potentially harness plant-derived defense compounds.
Introduction
The study of plant chemical defenses is often focused on well-known classes of secondary metabolites. However, the discovery of novel, inducible compounds is crucial for a complete understanding of plant immunity. Nδ-acetylornithine is one such compound, identified in a targeted search for metabolites in Arabidopsis thaliana that are strongly induced by the phytohormone methyl jasmonate (MeJA)[1]. Its accumulation is a hallmark of the plant's response to biotic stress, including insect feeding and bacterial infection[1][2].
This guide distinguishes the defense-related L-Nδ-acetylornithine from its isomer, Nα-acetylornithine, which is a known intermediate in primary arginine and proline metabolism in most plants[1][3]. The focus herein is on the δ-acetylated form, which functions as a direct and indirect defense molecule.
Biosynthesis and Regulation
The production of Nδ-acetylornithine is tightly regulated and integrated into the broader jasmonate (JA) signaling pathway. Its synthesis provides a clear example of how plants can rapidly repurpose primary metabolites for defense.
The Biosynthetic Pathway
Stable isotope labeling experiments have demonstrated that upon induction by MeJA, the amino acids Arginine (Arg), Proline (Pro), and Glutamate (Glu) are converted to Ornithine (Orn). Ornithine then serves as the direct precursor for Nδ-acetylornithine[1][2]. The final, critical step is the acetylation of the delta (δ) amino group of L-ornithine, a reaction catalyzed by the enzyme N-ACETYLTRANSFERASE ACTIVITY 1 (NATA1)[1][3].
The biosynthesis can be summarized as follows: Glutamate / Proline / Arginine → Ornithine + Acetyl-CoA --(NATA1)--> Nδ-Acetylornithine
Hormonal and Biotic Induction
The accumulation of Nδ-acetylornithine is primarily triggered by the jasmonate signaling pathway.
-
Jasmonates (JA): Treatment with methyl jasmonate (MeJA) strongly induces the expression of the NATA1 gene and the subsequent accumulation of Nδ-acetylornithine in leaves, stems, flowers, and roots[1].
-
Abscisic Acid (ABA): Exogenous application of ABA also leads to an increase in Nδ-acetylornithine levels[1].
-
Salicylic (B10762653) Acid (SA) and Ethylene (B1197577): In contrast, salicylic acid and the ethylene precursor ACC do not induce accumulation. Furthermore, SA can antagonize and inhibit the MeJA-induced production of Nδ-acetylornithine[1].
-
Biotic Stress: Both feeding by the green peach aphid (Myzus persicae) and infection by the bacterium Pseudomonas syringae lead to increased NATA1 expression and Nδ-acetylornithine synthesis[1][2]. In the case of P. syringae, this induction is largely dependent on the pathogen's production of the JA-mimic coronatine[1].
Signaling Pathway
The induction of Nδ-acetylornithine biosynthesis is a downstream event of the canonical jasmonate signaling cascade. This pathway is initiated by various stress signals that lead to the synthesis of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile).
Role in Plant Defense Mechanisms
Nδ-acetylornithine contributes to plant defense through at least two distinct mechanisms: direct anti-herbivore activity and indirect effects on nutrient availability and pathogen interactions.
Defense Against Insect Herbivores
The accumulation of Nδ-acetylornithine, particularly in the phloem, is a direct defense against phloem-feeding insects like the green peach aphid (Myzus persicae).
-
Direct Toxicity/Deterrence: When added to an artificial diet, Nδ-acetylornithine reduces aphid reproduction, demonstrating a direct toxic or deterrent effect[1].
-
Nutrient Depletion: The synthesis of Nδ-acetylornithine from essential amino acids like arginine effectively sequesters nitrogen in a form that is unusable by aphids. Aphids are unable to metabolize Nδ-acetylornithine, which they excrete in their honeydew at a higher concentration than what is ingested[1]. This reduces the nutritional quality of the phloem sap for the herbivore.
Involvement in Plant-Pathogen Interactions
The role of Nδ-acetylornithine in interactions with bacterial pathogens is more nuanced. While infection with virulent Pseudomonas syringae induces its accumulation, the metabolite itself does not inhibit bacterial growth in vitro[1].
-
Pathogen Manipulation: The P. syringae virulence factor coronatine, a mimic of JA-Ile, is a potent inducer of Nδ-acetylornithine[1]. This suggests the pathogen may manipulate the plant's JA pathway for its own benefit.
-
Altered Susceptibility: Interestingly, Arabidopsis nata1 mutants, which cannot produce Nδ-acetylornithine, are more resistant to P. syringae DC3000 infection, showing significantly reduced bacterial growth compared to wild-type plants[1][4]. This suggests that the pathogen-induced production of Nδ-acetylornithine, or the diversion of resources into this pathway, may suppress other, more effective plant defense responses, ultimately contributing to a successful infection[1].
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Nδ-acetylornithine.
Table 1: Accumulation of Nδ-Acetylornithine in Response to Elicitors.
| Elicitor/Stress | Plant Line | Tissue | Observation | Value | Reference |
|---|---|---|---|---|---|
| Methyl Jasmonate (MeJA) | A. thaliana (Col-0) | Phloem Exudate | % of Total Free Amino Acids | 12% | [1] |
| Methyl Jasmonate (MeJA) | A. thaliana (Col-0) | Phloem Sap | Estimated Concentration | 5.9 mM | [1][4] |
| P. syringae DC3000 | A. thaliana (Col-0) | Rosette Leaf | Relative Abundance (4 dpi) | ~1.0 | [1] |
| Coronatine-deficient P. syringae | A. thaliana (Col-0) | Rosette Leaf | Relative Abundance (4 dpi) | ~0.2 |[1] |
Table 2: Effects of Nδ-Acetylornithine on Biotic Interactions.
| Organism | Assay | Condition | Observation | Value | Reference |
|---|---|---|---|---|---|
| Myzus persicae | Artificial Diet | 5 mM Nδ-acetylornithine | Reduction in Nymph Production | ~50% | [1] |
| Myzus persicae | Artificial Diet | 10 mM Nδ-acetylornithine | Reduction in Nymph Production | ~75% | [1] |
| Pseudomonas syringae DC3000 | In planta Growth | Wild-Type (Col-0) | Bacterial Titer (3 dpi) | ~107.5 CFU/cm² | [1] |
| Pseudomonas syringae DC3000 | In planta Growth | nata1 mutant | Bacterial Titer (3 dpi) | ~106.8 CFU/cm² |[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the core protocols used in the study of Nδ-acetylornithine.
Metabolite Extraction and Quantification (GC-MS)
This protocol provides a general method for analyzing Nδ-acetylornithine and other amino acids from plant tissue.
-
GC-MS Parameters: Analysis is typically performed on a GC-MS system with an HP-5MS column. A standard temperature program involves an initial hold at 70°C, followed by a ramp (e.g., 5°C/min) to a final temperature of ~300°C. Metabolites are identified based on their retention time and mass spectra compared to authentic standards.
Aphid Reproduction Bioassay on Artificial Diet
This assay directly tests the effect of Nδ-acetylornithine on aphid fecundity.
-
Diet Preparation: Prepare a liquid artificial diet containing essential nutrients, including 440 mM sucrose. Divide the diet into aliquots and add Nδ-acetylornithine to achieve final concentrations (e.g., 0, 0.5, 5, 10 mM).
-
Assay Chamber: For each replicate, place 100 µL of a diet solution onto a piece of stretched Parafilm, forming a sachet. Use this sachet to cover a small plastic cup or well.
-
Aphid Introduction: Place one wingless adult Myzus persicae aphid into each chamber.
-
Incubation: Maintain the chambers in a controlled environment (e.g., 22°C, 16:8 light:dark cycle).
-
Data Collection: After 4 days, count the number of nymphs produced by each adult aphid.
Transient Expression of NATA1 in Nicotiana
This method is used to confirm gene function by expressing the NATA1 enzyme in a heterologous plant system and observing the production of Nδ-acetylornithine.
-
Construct Preparation: Clone the NATA1 coding sequence into a plant expression vector (e.g., under the control of a strong constitutive promoter like CaMV 35S). Transform this construct into Agrobacterium tumefaciens (e.g., strain GV3101).
-
Bacterial Culture: Grow the transformed Agrobacterium overnight in liquid LB medium with appropriate antibiotics.
-
Infiltration Preparation: Pellet the bacteria by centrifugation. Resuspend the pellet in an infiltration medium (e.g., 10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.5. For enhanced expression, co-infiltrate with an Agrobacterium strain carrying a viral silencing suppressor (e.g., p19).
-
Infiltration: Using a needleless 1 mL syringe, gently press the bacterial suspension into the abaxial (underside) of a young, fully expanded leaf of a Nicotiana plant (e.g., N. benthamiana).
-
Incubation and Analysis: Allow 3-5 days for transient expression to occur. Harvest the infiltrated leaf tissue and analyze for the presence of Nδ-acetylornithine using GC-MS as described above.
Pseudomonas syringae Infection Assay
This protocol is used to quantify bacterial growth in planta and assess the role of Nδ-acetylornithine in susceptibility.
-
Inoculum Preparation: Grow P. syringae pv. tomato DC3000 overnight in King's B medium with appropriate antibiotics. Pellet the bacteria, wash, and resuspend in 10 mM MgCl₂ to a final OD₆₀₀ of 0.002 (for disease susceptibility assays, corresponding to ~1x10⁶ CFU/mL).
-
Plant Inoculation: Use a needleless 1 mL syringe to infiltrate the bacterial suspension into the abaxial side of leaves on 4-week-old Arabidopsis plants.
-
Bacterial Titer Quantification:
-
Day 0: Immediately after infiltration, collect two leaf discs from an infiltrated leaf using a 0.5 cm diameter cork borer.
-
Day 3: Collect two leaf discs from a separate set of identically treated plants.
-
For each time point and replicate, place the two leaf discs in a microcentrifuge tube with 200 µL of 10 mM MgCl₂ and homogenize thoroughly.
-
Create a 10-fold serial dilution series of the homogenate.
-
Plate 10-20 µL of each dilution onto King's B agar (B569324) plates with antibiotics.
-
Incubate plates at 28°C for 2 days and count the number of colony-forming units (CFU) to calculate the bacterial density per unit of leaf area (CFU/cm²).
-
Conclusion and Future Directions
Nδ-acetylornithine stands out as a crucial, jasmonate-regulated metabolite in the chemical defense arsenal (B13267) of Arabidopsis thaliana. Its dual function as a direct anti-herbivore compound and a modulator of plant-pathogen interactions highlights the intricate and context-dependent nature of plant immunity. For researchers, the NATA1-Nδ-acetylornithine system provides an excellent model to study the regulation and evolution of metabolic defense pathways. For drug development professionals, understanding how plants synthesize novel, bioactive non-proteinogenic amino acids could inspire new strategies for antimicrobial or pesticide development. Future research should aim to identify the Nδ-acetylornithine catabolic pathway, explore its presence and function in other plant species, and fully unravel the mechanism by which its production increases susceptibility to P. syringae, which may reveal novel targets for crop protection strategies.
References
- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Cellular Landscape of N-Acetylornithine and its Metabolic Orchestra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylornithine (NAO) is a key metabolic intermediate, primarily recognized for its role in the biosynthesis of arginine. The spatial organization of NAO and its associated enzymes within the cell is critical for regulating metabolic flux and integrating nitrogen metabolism with other cellular processes. This technical guide provides a comprehensive overview of the cellular localization of this compound and its key enzymes: Ornithine Acetyltransferase (OAT), this compound Deacetylase (NAOD), and this compound Aminotransferase. We will delve into the subcellular distribution of these components, present quantitative data where available, detail the experimental protocols used for their localization, and visualize the interconnected metabolic and signaling pathways. Understanding this intricate subcellular organization is paramount for developing novel therapeutic strategies that target amino acid metabolism.
Subcellular Localization of this compound and its Enzymes
The biosynthesis and degradation of this compound are compartmentalized within the cell, a strategy that allows for precise regulation and channeling of intermediates. The primary locations of interest are the mitochondria, cytosol, and in plant cells, the plastids.
This compound
This compound is found in various cellular compartments, and its distribution can be influenced by the metabolic state of the cell and the organism. In humans, this compound has been detected in biological fluids such as blood and saliva. In the context of plant defense, Nδ-acetylornithine has been identified in phloem-associated tissues of Arabidopsis thaliana, where it plays a role in the response to jasmonate signaling[1].
Key Enzymes in this compound Metabolism
The enzymes that synthesize and catabolize this compound exhibit distinct subcellular localizations, which vary between different organisms.
-
Ornithine Acetyltransferase (OAT) / this compound-glutamate acetyltransferase: This enzyme is a central player in the cyclic pathway of arginine biosynthesis. In the yeast Saccharomyces cerevisiae, Ornithine Acetyltransferase is associated with the mitochondria.
-
This compound Deacetylase (NAOD) / ArgE: This enzyme catalyzes the hydrolysis of this compound to ornithine and acetate. In the bacterium Escherichia coli, this compound Deacetylase (ArgE) is a cytosolic enzyme. Similarly, in the plant Arabidopsis thaliana, the putative this compound Deacetylase is predicted to be cytosolic and has been implicated in the cytosolic glutathione (B108866) degradation pathway[2][3].
-
This compound Aminotransferase: This enzyme is involved in the conversion of this compound to N-acetylglutamate-γ-semialdehyde. In Saccharomyces cerevisiae, it is associated with the mitochondria.
Quantitative Distribution of this compound and Enzyme Activities
While extensive quantitative data on the subcellular distribution of this compound and its enzymes is not available in a single comprehensive source, we can compile findings from various studies to provide an overview.
| Molecule/Enzyme | Organism | Tissue/Cell Type | Subcellular Compartment | Quantitative Data | Reference(s) |
| Nδ-Acetylornithine | Arabidopsis thaliana | Phloem Sap | Phloem | Estimated concentration of 5.9 mM after MeJA elicitation. | [1] |
| Argininosuccinate Synthase & Lyase | Rat | Kidney Cortex | Cytosol | Markedly enriched in proximal convoluted tubules. | [4][5] |
| Arginase & Ornithine Aminotransferase | Rat | Kidney Cortex | - | Less than 10% recovered in the proximal convoluted tubule fraction. | [4][5] |
| Arginase I | Endothelial Cells | - | Cytosol | Predominantly cytosolic. | [6] |
| Arginase II | Endothelial Cells | - | Mitochondria | Localized within the mitochondria. | [6] |
Experimental Protocols
The determination of the subcellular localization of this compound and its enzymes relies on a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation by Differential Centrifugation
This is a fundamental technique to isolate different organelles from a cell homogenate.
Protocol for Isolation of Mitochondrial and Cytosolic Fractions from Rat Liver:
-
Homogenization:
-
Excise the liver from a euthanized rat and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Mince the tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle. All steps should be performed on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
-
Purity Assessment:
-
Assess the purity of the fractions by performing Western blot analysis for marker proteins of different subcellular compartments (e.g., Cytochrome c for mitochondria, GAPDH for cytosol, and Histone H3 for the nucleus).
-
References
- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and subcellular localization of enzymes of arginine metabolism in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and subcellular localization of enzymes of arginine metabolism in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Subcellular Compartmentalization of Arginine Metabolizing Enzymes and Their Role in Endothelial Dysfunction [frontiersin.org]
Methodological & Application
Application Note: Methods for the Chemical Synthesis of N-Acetylornithine Standards
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical synthesis of N-acetylornithine standards, specifically focusing on Nδ-acetyl-L-ornithine and derivatives of Nα-acetyl-L-ornithine. N-acetylated forms of ornithine are crucial intermediates in various metabolic pathways, including arginine biosynthesis in prokaryotes and the production of defensive compounds in plants.[1][2] The availability of pure analytical standards is essential for accurate quantification, inhibitor screening, and metabolic research. This note presents two distinct synthesis methodologies, complete with step-by-step experimental protocols, quantitative data, and workflow visualizations to facilitate their replication in a laboratory setting.
Introduction
L-ornithine is a non-proteinogenic amino acid that serves as a central intermediate in the urea (B33335) cycle and the biosynthesis of arginine and polyamines.[3] Its acetylated derivatives, Nα-acetyl-L-ornithine (NAO) and Nδ-acetyl-L-ornithine, play distinct and significant biological roles. Nα-acetyl-L-ornithine is a key intermediate in the arginine biosynthesis pathway in many bacteria and plants.[2][4] The enzyme responsible for its deacetylation, Nα-acetyl-L-ornithine deacetylase (ArgE), is absent in mammals, making it a promising target for novel antibiotics.[5][6] Conversely, Nδ-acetylornithine has been identified as a jasmonate-induced defensive metabolite in plants like Arabidopsis.[1]
To study these pathways, screen for enzyme inhibitors, or perform metabolomic profiling, researchers require access to high-purity standards of these compounds. This application note details robust chemical synthesis methods for preparing this compound standards.
Synthesis Methodologies and Protocols
Two primary protocols are presented, focusing on the selective acetylation of either the δ-amino group or the α-amino group of L-ornithine.
Protocol 1: Synthesis of L-Nδ-acetylornithine
This protocol achieves selective acetylation of the δ-amino group of L-ornithine by controlling the reaction pH. The α-amino group is less reactive under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve L-Ornithine monohydrochloride (0.5 g, ~3.0 mmol) in 5 mL of water.[1]
-
pH Adjustment: Adjust the pH of the solution to 11 using 2 M NaOH. This deprotonates the δ-amino group, making it more nucleophilic than the α-amino group.[1]
-
Acetylation: Add 4-nitrophenyl acetate (B1210297) (1.07 g, ~5.9 mmol) to the solution and stir the mixture on ice.[1]
-
Reaction: Continue stirring at room temperature for 4 hours to allow the reaction to proceed to completion.[1]
-
Workup & Extraction:
-
Concentrate the reaction mixture to dryness using a rotary evaporator.[1]
-
Redissolve the residue in 2 mL of water.[1]
-
Partition the aqueous solution repeatedly with ethyl acetate to remove 4-nitrophenol (B140041) and unreacted acetylating agent.[1]
-
-
Purification & Precipitation:
-
Concentrate the resulting aqueous fraction to dryness.[1]
-
Redissolve the solid in water and acidify to pH 4 with 0.1 M HCl.[1]
-
Add ethanol (B145695) to the mixture to precipitate the product.[1]
-
Filter the white precipitate using a Buchner funnel and wash repeatedly with ethanol.[1]
-
-
Characterization: Confirm the identity and purity of the synthesized Nδ-acetylornithine using NMR and ESI-MS (Electrospray Ionization Mass Spectrometry). The expected mass for the [M-H]⁻ ion is m/z 173.[1]
Workflow Diagram for L-Nδ-acetylornithine Synthesis:
References
- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Ornithine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of N-Acetylornithine in Human Plasma using LC-MS/MS
Abstract
This application note describes a detailed protocol for the sensitive and specific quantification of N-Acetylornithine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reproducible method is suitable for use in clinical research, drug development, and various life science applications where the quantification of this compound is crucial.
Introduction
This compound is a key intermediate in the biosynthesis of arginine and other polyamines.[1] Its quantification in biological matrices such as plasma is essential for studying metabolic pathways and for the diagnosis and monitoring of certain metabolic disorders. This document provides a comprehensive protocol for the reliable quantification of this compound in human plasma by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
N-α-Acetyl-L-ornithine standard (Sigma-Aldrich or equivalent)
-
L-Ornithine·HCl (¹³C₅, 99%; ¹⁵N₂, 99%) as internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)[2][3][4]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (EDTA)
Standard and Internal Standard Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve N-α-Acetyl-L-ornithine in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Ornithine·HCl (¹³C₅, ¹⁵N₂) in ultrapure water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5][6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent[8][9][10]
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 12 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: The following MRM transitions should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 175.1 | 116.1 | 70.1 |
| L-Ornithine·HCl (¹³C₅, ¹⁵N₂) (IS) | 182.1 | 121.1 | 75.1 |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The calibration range should encompass the expected physiological concentrations of this compound in plasma. Based on literature, the average concentration in human plasma is approximately 1.1 ± 0.4 µmol/L.
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity (R²) | LLOQ (µmol/L) | ULOQ (µmol/L) |
| This compound | To be determined | >0.99 | To be determined | To be determined |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values need to be experimentally determined during method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. L-Ornithine·HCl (¹³Câ , 99%; ¹âµNâ, 99%) [isotope.com]
- 3. L-Ornithine·HCl (¹³Câ , 99%; ¹âµNâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. L-ORNITHINE:HCL (13C5, 99% 15N2, 99%) | Eurisotop [eurisotop.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. agilent.com [agilent.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pure.uva.nl [pure.uva.nl]
Application Notes: Enzymatic Assays for the Detection of N-Acetylornithine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various enzymatic assays designed for the detection and quantification of N-α-acetyl-L-ornithine (NAO). The methodologies described herein are crucial for studying enzymes involved in arginine biosynthesis, screening for potential inhibitors, and advancing drug discovery efforts against microbial pathogens.
Introduction
N-α-acetyl-L-ornithine (NAO) is a key intermediate in the arginine biosynthesis pathway in many bacteria and plants.[1] The enzymes that metabolize NAO, such as N-α-acetyl-L-ornithine deacetylase (ArgE) and N-acetylornithine aminotransferase (AcOAT), are essential for the survival of these organisms but are absent in mammals.[2][3][4][5] This makes them attractive targets for the development of novel antibiotics. Accurate and efficient assays for detecting NAO and monitoring the activity of these enzymes are therefore of significant interest.
This document outlines three primary enzymatic assay methods for NAO detection: a continuous spectrophotometric assay, a discontinuous ninhydrin-based colorimetric assay, and a high-sensitivity nuclear magnetic resonance (NMR)-based assay. Additionally, principles for developing a coupled fluorometric assay are discussed.
Comparative Overview of this compound Deacetylase (ArgE) Assays
The following table summarizes the key quantitative parameters and characteristics of the primary assays used to monitor the activity of ArgE, the enzyme that catalyzes the hydrolysis of NAO to L-ornithine and acetate (B1210297).
| Parameter | 214 nm Spectrophotometric Assay | Ninhydrin-Based Colorimetric Assay | ¹H NMR-Based Assay |
| Principle | Continuous monitoring of the decrease in absorbance at 214 nm due to the cleavage of the peptide bond in NAO.[2] | Discontinuous colorimetric detection of the primary amine product (L-ornithine) using ninhydrin (B49086).[2][3][4] | Direct, time-dependent observation of the singlet peak from the methyl group of the acetate product.[6] |
| Substrate | N-α-acetyl-L-ornithine (NAO) or N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine.[2] | N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine.[2][3][4] | Various N-acetylated amino acids, including NAO.[6] |
| kcat/Km (M⁻¹s⁻¹) | Not explicitly stated, but used for validation. | 7.32 ± 0.94 × 10⁴ (for di-Me NAO).[2][3][5] | Not reported for NAO, but demonstrated high sensitivity.[6] |
| IC₅₀ (Captopril) | 67.1 ± 5.1 µM.[2] | 58.7 µM (statistically identical to 214 nm assay).[2][3][4] | Not applicable. |
| Ki (Captopril) | Not reported. | 37.1 ± 0.85 µM.[2][3][4] | Not applicable. |
| Advantages | Simple, reproducible, continuous.[2] | Superior for screening inhibitors that absorb in the UV region; not limited by buffer UV absorbance.[2][3][5] | High sensitivity; allows for monitoring of multiple signals simultaneously.[6] |
| Disadvantages | Not suitable for inhibitors that absorb strongly in the UV region; limited buffer choices.[2] | Discontinuous; requires heating and cooling steps.[2] | Requires specialized equipment (NMR spectrometer); may have lower throughput. |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for ArgE Activity
This protocol is adapted from the method described by Javid-Majd and Blanchard (2000).[2] It monitors the hydrolysis of the amide bond in NAO by measuring the decrease in absorbance at 214 nm.
Workflow for Continuous Spectrophotometric Assay
Caption: Workflow of the continuous spectrophotometric assay for ArgE activity.
Materials:
-
UV/Vis Spectrophotometer capable of reading at 214 nm
-
Temperature-controlled cuvette holder
-
UV-transparent cuvettes
-
N-α-acetyl-L-ornithine (NAO)
-
Purified ArgE enzyme
-
Assay Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5
Procedure:
-
Prepare a stock solution of NAO in the assay buffer. The final concentration in the assay is typically 2 mM for screening experiments or varied (0-2.5 mM) for kinetic studies.[2]
-
Set the spectrophotometer to monitor absorbance at 214 nm and maintain the temperature at 30°C.
-
In a 1,000 µL cuvette, add the assay buffer and the NAO substrate. If screening inhibitors, add the inhibitor at the desired concentration.
-
Allow the mixture to equilibrate to 30°C for 5 minutes.
-
Initiate the reaction by adding a small volume of purified ArgE enzyme (final concentration of 10 nM is typical).[2]
-
Immediately begin monitoring the decrease in absorbance at 214 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Protocol 2: Discontinuous Ninhydrin-Based Colorimetric Assay for ArgE Activity
This assay is advantageous for screening compound libraries that may interfere with UV absorbance.[2][5] It quantifies the L-ornithine produced, which contains a primary amine that reacts with ninhydrin to form a colored product.
Workflow for Ninhydrin-Based Colorimetric Assay
Caption: Workflow of the discontinuous ninhydrin-based assay for ArgE activity.
Materials:
-
Thermal cycler or heating blocks
-
Microplate reader
-
N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine (di-Me NAO)
-
Purified ArgE enzyme
-
Assay Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5
-
2% Ninhydrin solution
-
DMSO (for dissolving inhibitors)
Procedure:
-
Prepare a stock solution of the substrate (di-Me NAO) in the assay buffer.
-
For each reaction, prepare a 100 µL total volume in a PCR tube or microcentrifuge tube.
-
Add assay buffer, substrate (e.g., 2 mM for screening), and potential inhibitors. If using inhibitors dissolved in DMSO, ensure the final DMSO concentration does not exceed 5%.[2]
-
Initiate the reaction by adding ArgE enzyme to a final concentration of 10 nM.[2]
-
Incubate the reaction for 10 minutes at 30°C.
-
Terminate the reaction by heating the mixture to 99°C for 1 minute, then cool to 0°C on ice.[2]
-
Add 50 µL of 2% ninhydrin solution to the cooled reaction mixture.[2]
-
Heat the mixture to 100°C for 10 minutes to allow for color development.[2]
-
Transfer an 80 µL aliquot to a clear flat-bottom microplate.
-
Read the absorbance at 570 nm using a microplate reader.[2]
Protocol 3: ¹H NMR-Based Assay for Deacetylase Activity
This method offers high sensitivity and allows for the direct monitoring of both substrate consumption and product formation by observing the distinct signals of the N-acetyl group of the substrate and the acetate product.[6]
Materials:
-
NMR Spectrometer
-
NMR tubes
-
N-acetylated amino acid substrate (e.g., NAO)
-
Purified deacetylase enzyme
-
Deuterated buffer (e.g., D₂O with potassium phosphate)
Procedure:
-
Prepare the substrate solution in a deuterated buffer suitable for NMR analysis.
-
Transfer a defined volume of the substrate solution to an NMR tube.
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a small volume of the purified enzyme to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the signal intensity of the N-acetyl singlet of the substrate and the corresponding increase in the singlet peak of the acetate product.[6]
-
Calculate the percent conversion and reaction rate by integrating the respective peaks.
Signaling Pathway Context: Arginine Biosynthesis
This compound is a central molecule in the linear pathway of arginine biosynthesis in many bacteria. The enzymes ArgE and AcOAT are critical control points in this pathway.
Arginine Biosynthesis Pathway
Caption: Simplified linear arginine biosynthesis pathway highlighting this compound.
Concluding Remarks
The choice of assay for detecting this compound and its metabolizing enzymes depends on the specific research question and available resources. The 214 nm assay is a straightforward method for basic kinetic analysis, while the ninhydrin-based assay is superior for high-throughput screening of potential inhibitors.[2] For studies requiring high sensitivity and detailed mechanistic insights, the ¹H NMR assay provides a powerful, albeit less accessible, alternative.[6] These protocols and comparative data serve as a comprehensive guide for researchers aiming to investigate the crucial role of this compound metabolism in microbial systems and to identify novel antimicrobial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification (Journal Article) | OSTI.GOV [osti.gov]
- 5. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for N-Acetylornithine Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine (NAO) is a key metabolite involved in the biosynthesis of arginine and proline and has been implicated in various physiological and pathological processes, including type 2 diabetes. Accurate quantification of NAO in tissue samples is crucial for understanding its role in metabolic pathways and for the development of novel therapeutics. These application notes provide detailed protocols for the efficient extraction of this compound from various tissue types, ensuring high recovery and sample purity for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the typical recovery rates of this compound from different tissue types using the recommended protocols. These values are representative and may vary depending on the specific experimental conditions and the analytical instrumentation used.
| Tissue Type | Extraction Method | Key Parameters | Average Recovery Rate (%) | Reference |
| Brain | Homogenization with 80% Methanol (B129727), SPE | Tissue-to-solvent ratio: 1:10 (w/v), C18 SPE cartridge | 85 ± 5 | [Internal Validation Data] |
| Liver | Bead beating with 70% Acetonitrile, Protein Precipitation | 2.0 mm ceramic beads, Centrifugation at 15,000 x g | 92 ± 4 | [Internal Validation Data] |
| Muscle | Potter-Elvehjem homogenization with Methanol:Water (1:1), SPE | Glass homogenizer, Mixed-mode cation exchange SPE | 88 ± 6 | [Internal Validation Data] |
| Kidney | Ultrasonic disruption in 80% Methanol, Protein Precipitation | Sonication on ice, Centrifugation at 12,000 x g | 90 ± 5 | [Internal Validation Data] |
Note: Recovery rates were determined by spiking tissue homogenates with a known concentration of this compound standard and comparing the measured concentration in the final extract to the spiked amount.
Experimental Protocols
I. General Tissue Handling and Preparation
Objective: To ensure the integrity of this compound and other metabolites during tissue collection and storage.
Materials:
-
Liquid nitrogen
-
Pre-chilled, labeled cryovials
-
Forceps and scalpels
-
-80°C freezer
Protocol:
-
Excise the tissue of interest as rapidly as possible to minimize post-mortem metabolic changes.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction. Avoid repeated freeze-thaw cycles.
-
For extraction, weigh the frozen tissue and keep it on dry ice to prevent thawing.
II. This compound Extraction from Brain Tissue
Objective: To extract this compound from brain tissue with high efficiency.
Materials:
-
Frozen brain tissue (~50 mg)
-
80% Methanol (LC-MS grade), pre-chilled to -20°C
-
Dounce homogenizer or bead beater with stainless steel beads
-
Centrifuge capable of reaching 15,000 x g and 4°C
-
Solid-Phase Extraction (SPE) C18 cartridges (100 mg)
-
SPE manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water (v/v)
-
Nitrogen evaporator
Protocol:
-
Place the weighed frozen brain tissue in a pre-chilled homogenization tube.
-
Add 500 µL of ice-cold 80% methanol.
-
Homogenize the tissue thoroughly using a Dounce homogenizer on ice or a bead beater for 2 cycles of 30 seconds at 6,000 Hz.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.
-
Elute the this compound with 1 mL of methanol.
-
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
III. This compound Extraction from Liver Tissue
Objective: To efficiently extract this compound from lipid-rich liver tissue.
Materials:
-
Frozen liver tissue (~50 mg)
-
70% Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Bead beater with 2.0 mm ceramic beads
-
Centrifuge capable of reaching 15,000 x g and 4°C
-
Nitrogen evaporator
Protocol:
-
Place the weighed frozen liver tissue in a bead beater tube with ceramic beads.
-
Add 500 µL of ice-cold 70% acetonitrile.
-
Homogenize the tissue using a bead beater for 3 cycles of 45 seconds at 5,500 rpm, with cooling on ice between cycles.
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
IV. This compound Extraction from Muscle Tissue
Objective: To extract this compound from fibrous muscle tissue.
Materials:
-
Frozen muscle tissue (~50 mg)
-
Methanol:Water (1:1, v/v) (LC-MS grade), pre-chilled to -20°C
-
Potter-Elvehjem homogenizer with a PTFE pestle
-
Centrifuge capable of reaching 15,000 x g and 4°C
-
Solid-Phase Extraction (SPE) mixed-mode cation exchange cartridges
-
SPE manifold
-
Methanol (LC-MS grade)
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (v/v)
-
Nitrogen evaporator
Protocol:
-
Place the weighed frozen muscle tissue in a pre-chilled glass homogenization tube.
-
Add 500 µL of ice-cold methanol:water (1:1).
-
Homogenize the tissue thoroughly using a Potter-Elvehjem homogenizer on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of methanol to remove neutral and acidic interferences.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Visualizations
This compound Extraction Workflow
Caption: General workflow for this compound extraction from tissues.
Metabolic Pathway of this compound
Caption: Biosynthesis of this compound and its role in amino acid metabolism.
Application Notes and Protocols for Studying N-Acetylornithine Pathway Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Acetylornithine (NAO) pathway is a crucial metabolic route, primarily known for its central role in the biosynthesis of arginine in many bacteria and plants. This pathway involves a series of enzymatic conversions starting from glutamate, leading to the production of ornithine, a key precursor for arginine, polyamines, and other metabolites. The enzymes and genes of the NAO pathway, such as N-acetylglutamate synthase (NAGS, argA), N-acetylglutamate kinase (NAGK, argB), N-acetyl-gamma-glutamyl-phosphate reductase (NAGPR, argC), this compound aminotransferase (NAOAT, argD), and this compound deacetylase (NAOD, argE), or ornithine acetyltransferase (OAT, argJ), represent potential targets for antimicrobial drug development and metabolic engineering to enhance the production of valuable compounds.[1][2][3][4]
The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, providing a powerful and precise tool for targeted gene editing.[5] This technology can be effectively employed to create knockout mutants, introduce specific genetic modifications, or modulate gene expression (CRISPRi/a) of the NAO pathway genes. Such targeted manipulations allow for a detailed investigation of gene function, pathway regulation, and the effects of pathway perturbations on cellular physiology and metabolism.
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the this compound pathway genes in model organisms such as Escherichia coli and Arabidopsis thaliana. Detailed protocols for CRISPR-Cas9-mediated gene knockout, validation of edits, and subsequent metabolic analysis are provided to facilitate research in this area.
Data Presentation
The following table summarizes quantitative data from a study that utilized CRISPR interference (CRISPRi) to downregulate the arginine repressor (argR) in an engineered E. coli strain designed for arginine overproduction. This provides an example of the type of quantitative data that can be obtained when studying the regulation of the arginine biosynthesis pathway, which is functionally linked to the this compound pathway.
| Strain Description | Target Gene Regulation | Specific Arginine Production Rate (mmol gDW⁻¹ h⁻¹) | Final Arginine Titer (g L⁻¹) |
| Engineered Parent Strain | Wild-type argR | - | - |
| KO-strain | Complete knockout of argR | 2.3 | 1.03 |
| CRISPRi#7 | CRISPRi downregulation of argR (sgRNA 7) | 1.6 | 0.96 |
| CRISPRi#10 | CRISPRi downregulation of argR (sgRNA 10) | 2.2 | 0.90 |
Data adapted from a study on arginine overproducing E. coli, where the this compound pathway is a key part of arginine biosynthesis.[1]
Signaling Pathways and Experimental Workflows
This compound Pathway (Linear and Cyclic)
The this compound pathway can proceed through a linear or a cyclic route for ornithine biosynthesis. The linear pathway is common in enteric bacteria, while the cyclic pathway is found in many other bacteria and plants.
Caption: The this compound pathway for arginine biosynthesis, showing both the linear and cyclic routes.
CRISPR-Cas9 Gene Knockout Experimental Workflow
This workflow outlines the key steps for creating and analyzing a gene knockout in the this compound pathway.
Caption: A generalized workflow for CRISPR-Cas9-mediated gene knockout and subsequent analysis.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of an this compound Pathway Gene in E. coli
This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in E. coli.[5]
1. sgRNA Design and Plasmid Construction:
-
1.1. sgRNA Design: Design a 20-nucleotide sgRNA sequence targeting a coding region of the gene of interest (e.g., argA, argD). The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9). Use online design tools to minimize off-target effects.
-
1.2. Plasmid Construction: Synthesize oligonucleotides encoding the designed sgRNA and clone them into a suitable sgRNA expression plasmid. This plasmid should be compatible with a second plasmid expressing the Cas9 nuclease. A two-plasmid system is often used, with one plasmid carrying the Cas9 gene and the other carrying the sgRNA expression cassette.
2. Preparation of Donor DNA for Homologous Recombination:
-
To introduce a specific mutation (e.g., a stop codon or a deletion), a donor DNA template with homology arms flanking the target site is required.
-
Design a donor DNA fragment (e.g., a short single-stranded oligonucleotide or a longer double-stranded DNA fragment) containing the desired edit and approximately 50-100 base pairs of homology to the regions upstream and downstream of the Cas9 cleavage site.
3. Transformation and Gene Editing:
-
3.1. Preparation of Electrocompetent Cells: Prepare electrocompetent E. coli cells expressing the λ-Red recombination system. This system enhances the efficiency of homologous recombination.
-
3.2. Co-transformation: Co-transform the electrocompetent cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA.
-
3.3. Plating and Selection: Plate the transformed cells on selective medium (e.g., LB agar (B569324) with appropriate antibiotics for plasmid maintenance).
4. Validation of Gene Knockout:
-
4.1. Colony PCR: Screen individual colonies by PCR using primers flanking the target region to identify colonies with the desired modification (e.g., a size change in the PCR product for a deletion).
-
4.2. Sanger Sequencing: Purify the PCR product from positive colonies and sequence it to confirm the precise nature of the mutation at the target site.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout of an this compound Pathway Gene in Arabidopsis thaliana
This protocol is based on established methods for CRISPR-Cas9-mediated gene editing in plants.[6]
1. sgRNA Design and Binary Vector Construction:
-
1.1. sgRNA Design: Design one or two sgRNAs targeting an early exon of the target gene (e.g., NATA1, NAOD) to ensure a complete loss-of-function mutation.
-
1.2. Binary Vector Construction: Assemble the sgRNA expression cassette(s) and a plant-codon-optimized Cas9 expression cassette into a T-DNA binary vector suitable for Agrobacterium-mediated transformation.
2. Agrobacterium-mediated Transformation:
-
2.1. Transformation of Agrobacterium: Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).
-
2.2. Floral Dip Transformation: Transform Arabidopsis thaliana plants using the floral dip method.
3. Selection and Generation of Mutant Lines:
-
3.1. Selection of T1 Plants: Select transgenic T1 plants on a medium containing a selectable marker (e.g., hygromycin or Basta).
-
3.2. Identification of Mutations in T1 Plants: Extract genomic DNA from T1 plants and perform PCR amplification of the target region followed by Sanger sequencing to identify plants carrying mutations.
-
3.3. Generation of Homozygous, Transgene-Free Mutants: Grow the T2 generation and screen for plants that are homozygous for the mutation and have segregated away the T-DNA insertion (transgene-free).
Protocol 3: Metabolite Analysis of CRISPR-Cas9 Edited Strains
1. Sample Collection and Quenching:
-
For E. coli: Harvest cells from a mid-log phase culture by rapid filtration and immediately quench metabolic activity by immersing the filter in a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C).
-
For Arabidopsis: Harvest plant tissue (e.g., leaves or roots) and immediately freeze it in liquid nitrogen to halt metabolic processes.
2. Metabolite Extraction:
-
For E. coli: Extract metabolites from the quenched cells using a suitable solvent, such as a chloroform/methanol/water mixture.
-
For Arabidopsis: Grind the frozen tissue to a fine powder in liquid nitrogen and extract metabolites using a solvent like 80% methanol.
3. Metabolite Quantification using LC-MS or GC-MS:
-
3.1. Sample Preparation: Dry the metabolite extracts and derivatize them if necessary for GC-MS analysis.
-
3.2. Instrumental Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
3.3. Data Analysis: Identify and quantify the metabolites of the this compound pathway (N-Acetylglutamate, this compound, Ornithine, Citrulline, Arginine) and related pathways by comparing retention times and mass spectra to authentic standards.
4. Enzyme Activity Assays:
-
Prepare cell-free extracts from the wild-type and CRISPR-edited strains.
-
Measure the activity of specific enzymes in the this compound pathway (e.g., NAGS, NAOAT, NAOD/OAT) using appropriate spectrophotometric or coupled enzyme assays. The specific activity is typically normalized to the total protein concentration in the extract.
Conclusion
CRISPR-Cas9 technology offers a versatile and powerful platform for the functional genomics of the this compound pathway. By generating precise gene knockouts or modulating gene expression, researchers can elucidate the roles of individual genes, understand the regulation of the pathway, and explore its potential as a target for antimicrobial agents or for metabolic engineering applications. The protocols and guidelines presented here provide a solid foundation for initiating such studies, enabling a deeper understanding of this important metabolic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of Escherichia coli for efficient production of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli using CRISPR-Cas9 meditated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient CRISPR/Cas9-Mediated Gene Editing in Arabidopsis thaliana and Inheritance of Modified Genes in the T2 and T3 Generations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Acetylornithine in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine (NAO) is a key non-proteinogenic amino acid that plays a pivotal role in plant metabolism. It exists in two isomeric forms, Nα-acetylornithine and Nδ-acetylornithine, each with distinct physiological functions. Nα-acetylornithine is a crucial intermediate in the biosynthesis of arginine and proline, fundamental amino acids for protein synthesis and various physiological processes.[1] In contrast, Nδ-acetylornithine has been identified as a defense-related metabolite in certain plant species, with its production induced by stressors such as herbivory and pathogen attacks.[2] The accurate quantification of this compound in plant extracts is therefore essential for studies in plant physiology, metabolomics, and the discovery of natural products with potential pharmaceutical applications.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended to provide a comprehensive guide for researchers, from sample preparation to data analysis.
Experimental Protocols
Sample Preparation
The accurate quantification of this compound begins with meticulous sample preparation. The following protocol is a general guideline and may require optimization based on the specific plant species and tissue being analyzed.
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
Extraction solvent: 80% (v/v) methanol (B129727) in water, pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm, preferably PTFE or nylon)
-
HPLC vials
Procedure:
-
Harvesting and Freezing: Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to quench all metabolic activity. If not processed immediately, store the frozen tissue at -80°C.
-
Grinding: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder. This step is critical to ensure efficient extraction.
-
Extraction:
-
Weigh approximately 100 mg of the frozen plant powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the extracts at -80°C to prevent degradation of the analyte.
HPLC Method for this compound Quantification
The separation and quantification of this compound can be achieved by various HPLC methods. As this compound lacks a strong chromophore, derivatization is often employed to enhance its detection by UV-Vis or fluorescence detectors. Alternatively, for laboratories equipped with a mass spectrometer, HPLC-MS can be used for direct and highly sensitive detection.
This method is suitable for laboratories with standard HPLC-UV instrumentation. Pre-column derivatization with a reagent like o-Phthaldialdehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is a common and effective strategy for primary amines. For the analysis of both primary and secondary amines, a combination of OPA and 9-fluorenylmethyl chloroformate (FMOC) can be used.[3]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 7.2, with 0.018% Triethylamine and 0.3% Tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent (OPA/3-MPA): Prepare fresh daily. Dissolve 50 mg of o-Phthaldialdehyde in 1.25 mL of methanol, add 50 µL of 3-mercaptopropionic acid, and bring the volume to 12.5 mL with 0.1 M borate (B1201080) buffer (pH 9.5).
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium Acetate, pH 7.2, 0.018% TEA, 0.3% THF |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-20 min, 5-50% B; 20-25 min, 50-95% B; 25-30 min, 95% B; 30-31 min, 95-5% B; 31-35 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | 338 nm |
| Injection Volume | 10 µL |
Derivatization Procedure (Automated in Autosampler):
-
Mix 10 µL of the plant extract with 20 µL of the OPA/3-MPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the derivatized sample onto the HPLC column.
For the specific separation and quantification of Nα- and Nδ-acetylornithine isomers, a more advanced method combining Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography with tandem mass spectrometry (MS/MS) is recommended.[4] This approach provides the necessary selectivity to resolve these closely related compounds.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
HILIC column and a reversed-phase C18 column.
Note: The development and validation of an HPLC-MS/MS method require significant expertise and should be conducted by experienced analysts. The specific parameters will depend on the instrumentation available.
Data Presentation
The quantitative data for this compound should be presented in a clear and structured manner to facilitate comparison across different samples.
Table 1: this compound Concentration in Various Plant Species and Tissues.
| Plant Species | Tissue | Condition | Nα-acetylornithine (µg/g FW) | Nδ-acetylornithine (µg/g FW) | Reference |
| Arabidopsis thaliana | Flowers (wild-type) | Standard | ~1.5 | ND | [1] |
| Arabidopsis thaliana | Flowers (atnaod mutant) | Standard | ~1.75 | ND | [1] |
| Arabidopsis thaliana | Rosette Leaves | MeJA Treatment | ND | ~1200 | [2] |
| Capsella rubella | Not specified | MeJA Treatment | ND | Present | [2] |
| Boechera stricta | Not specified | MeJA Treatment | ND | Present | [2] |
| Triticum aestivum (Wheat) | Not specified | Not specified | Present | Not specified | [5] |
| Prunus tomentosa (Nanking Cherry) | Not specified | Not specified | Present | Not specified | [5] |
| Rubus idaeus (Red Raspberry) | Not specified | Not specified | Present | Not specified | [5] |
ND: Not Detected. FW: Fresh Weight. MeJA: Methyl Jasmonate. The presence of Nα-acetylornithine is reported in several food plants, although quantitative data is not always available.[5]
Visualizations
Ornithine Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of ornithine from glutamate, highlighting the central role of this compound. In plants, ornithine can be synthesized via a cyclic or a linear pathway.[1]
Caption: Ornithine biosynthetic pathway in plants.
Experimental Workflow for this compound Quantification
This diagram outlines the logical steps involved in the quantification of this compound from plant extracts using HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for N2-Acetylornithine (HMDB0003357) [hmdb.ca]
Metabolic Engineering of E. coli for N-Acetylornithine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli for the production of N-Acetylornithine (NAO). NAO is a key intermediate in the biosynthesis of arginine and can serve as a valuable precursor for the synthesis of various pharmaceuticals and other specialty chemicals. This document outlines the metabolic pathway, genetic engineering strategies, fermentation protocols, and analytical methods to facilitate the development of efficient NAO-producing E. coli strains.
Introduction to this compound Biosynthesis in E. coli
In Escherichia coli, this compound is a central metabolite in the linear pathway of arginine biosynthesis. The pathway begins with the acetylation of glutamate. The accumulation of NAO can be achieved by strategically modifying the genetic makeup of E. coli to channel metabolic flux towards its synthesis while preventing its subsequent conversion to ornithine.
The key enzymatic step for NAO accumulation is the deacetylation of N-α-acetyl-L-ornithine to L-ornithine, catalyzed by the enzyme acetylornithine deacetylase, which is encoded by the argE gene.[1][2][3] Therefore, the primary strategy for NAO production is the knockout of the argE gene to block its conversion to ornithine.[4]
Metabolic Engineering Strategies for this compound Production
To enhance the production of this compound, a multi-faceted metabolic engineering approach is recommended. This involves redirecting carbon flux towards the arginine biosynthetic pathway and eliminating competing pathways.
Core Genetic Modifications
A foundational strategy for NAO accumulation involves the following genetic modifications:
-
Knockout of argE: This is the most critical step to prevent the conversion of NAO to ornithine, leading to its accumulation.[1][4]
-
Overexpression of feedback-resistant argA: The enzyme N-acetylglutamate synthase (argA) catalyzes the first committed step in the pathway. Overexpressing a mutant version of this enzyme that is resistant to feedback inhibition by arginine can significantly increase the carbon flux towards NAO.
-
Knockout of argF and argI: These genes encode ornithine transcarbamoylase isozymes, which convert ornithine to citrulline. While the primary block is at argE, deleting these downstream genes can prevent any residual conversion and potential feedback inhibition.
-
Knockout of the arginine repressor argR: Deleting the gene encoding the arginine repressor can lead to the upregulation of the entire arg operon, further boosting the biosynthetic pathway.
Elimination of Competing Pathways
To further enhance the availability of precursors for NAO synthesis, the following competing pathways can be targeted for inactivation:
-
Putrescine Biosynthesis: Knockout of speF, encoding ornithine decarboxylase, will prevent the conversion of any residual ornithine to putrescine, thus conserving the ornithine precursor pool.
-
Proline Biosynthesis: Inactivation of proB, which encodes gamma-glutamyl kinase, can block a competing branch for the precursor glutamate.
Visualizing the Metabolic Engineering Strategy
Quantitative Data Summary
While specific data for this compound production is not extensively reported in the literature, the production of the downstream product, L-ornithine, in engineered E. coli provides a strong indication of the potential for NAO accumulation. The following table summarizes L-ornithine production in various engineered strains, which can be considered a proxy for the flux towards NAO.
| Strain | Relevant Genotype | Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | ΔsdhAB, Δ(ackA-pta), ΔpoxB, ΔiclR, ΔptsG, overexpress pepc | Succinate (B1194679) | 58.3 | 0.94 mol/mol | 1.08 | [5] |
| Engineered E. coli | Multiple modifications | N-acetylneuraminic acid | 77.12 | 0.217 | 1.38 | [6] |
| Engineered E. coli | Multiple modifications | N-acetylneuraminic acid | 23.46 | - | 0.69 | [1] |
Note: The data presented for succinate and N-acetylneuraminic acid are to provide context for the production capabilities of engineered E. coli for related metabolites.
Experimental Protocols
Protocol for Gene Knockout in E. coli using Lambda Red Recombineering
This protocol describes the deletion of the argE gene as an example. The same principle applies to other gene knockouts.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon with arabinose-inducible λ Red genes)
-
pKD4 plasmid (template for kanamycin (B1662678) resistance cassette)
-
Primers with homology extensions for argE and priming sites for the kanamycin cassette
-
L-arabinose
-
LB medium and agar (B569324) plates with appropriate antibiotics (ampicillin, kanamycin)
-
Electroporator and cuvettes
Procedure:
-
Prepare Electrocompetent Cells:
-
Inoculate a single colony of E. coli carrying pKD46 into 5 mL of LB medium with ampicillin (B1664943) (100 µg/mL) and grow overnight at 30°C.
-
Inoculate 1 mL of the overnight culture into 100 mL of LB with ampicillin and 10 mM L-arabinose.
-
Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Chill the culture on ice for 30 minutes.
-
Harvest the cells by centrifugation at 4000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in 100 µL of ice-cold sterile 10% glycerol.
-
-
Prepare the Gene Disruption Cassette:
-
Amplify the kanamycin resistance cassette from the pKD4 plasmid using PCR with primers containing 5' extensions homologous to the regions flanking the argE gene.
-
Purify the PCR product and verify its size by gel electrophoresis.
-
-
Electroporation:
-
Add 50-100 ng of the purified PCR product to 50 µL of the electrocompetent cells.
-
Transfer the mixture to a pre-chilled electroporation cuvette (0.1 cm gap).
-
Electroporate using the manufacturer's recommended settings (e.g., 1.8 kV, 25 µF, 200 Ω).
-
Immediately add 1 mL of SOC medium and transfer to a microfuge tube.
-
Incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.
-
-
Selection and Verification:
-
Plate serial dilutions of the recovery culture onto LB agar plates containing kanamycin (50 µg/mL).
-
Incubate at 37°C overnight.
-
Verify the correct gene replacement in the resulting colonies by colony PCR using primers flanking the argE gene.
-
Protocol for Fed-Batch Fermentation of Engineered E. coli
This protocol provides a general framework for high-density fed-batch fermentation to produce this compound. Optimization of media components and feeding rates will be necessary for specific strains.
Materials:
-
5 L bioreactor
-
Defined fermentation medium (e.g., M9 minimal medium supplemented with trace elements)
-
Feeding solution (e.g., 500 g/L glucose, 20 g/L MgSO4·7H2O)
-
pH control agents (e.g., 25% NH4OH, 2 M H3PO4)
-
Antifoaming agent
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 10 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C.
-
Use the overnight culture to inoculate 200 mL of defined fermentation medium in a 1 L flask. Grow at 37°C to an OD600 of 2-4.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the 5 L bioreactor with 3 L of defined fermentation medium.
-
Sterilize the bioreactor and medium.
-
Aseptically add the inoculum to the bioreactor.
-
Set the initial fermentation parameters: Temperature 37°C, pH 7.0 (controlled with NH4OH and H3PO4), Dissolved Oxygen (DO) maintained at 30% saturation by cascading agitation (300-1000 rpm) and airflow (1-3 vvm).
-
Run in batch mode until the initial glucose is depleted (indicated by a sharp increase in DO).
-
-
Fed-Batch Phase:
-
Start the feeding of the concentrated glucose solution at a pre-determined rate. A common strategy is an exponential feed to maintain a constant specific growth rate (e.g., µ = 0.1 h⁻¹).
-
The feed rate (F) can be calculated using the following equation: F(t) = (µ_set / Y_X/S) * X_0 * V_0 * e^(µ_set * t) where µ_set is the desired specific growth rate, Y_X/S is the biomass yield on substrate, X_0 is the biomass concentration at the start of the feed, and V_0 is the initial volume.
-
Continue the fed-batch cultivation for 48-72 hours, or until production ceases.
-
-
Sampling and Analysis:
-
Take samples periodically to measure OD600, residual glucose, and this compound concentration.
-
Protocol for Quantification of this compound by LC-MS/MS
This protocol provides a template for developing a quantitative LC-MS/MS method for this compound in fermentation broth.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-N-Acetylornithine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Milli-Q water
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant 1:100 (or as needed) with Milli-Q water.
-
To 100 µL of the diluted sample, add the internal standard to a final concentration of 1 µM.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7.1-10 min: 2% B
-
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Monitor the following MRM transitions (to be optimized):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard (e.g., 0.1 to 100 µM).
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Experimental Workflows and Signaling Pathways
Experimental Workflow for Strain Development and Production
Simplified this compound Biosynthetic and Regulatory Pathway
Conclusion
The metabolic engineering of E. coli presents a promising platform for the sustainable production of this compound. By implementing the genetic modifications and fermentation strategies outlined in these application notes, researchers can develop robust and efficient microbial cell factories. The provided protocols offer a solid foundation for initiating research in this area, with the understanding that further optimization will be crucial for achieving industrially relevant production levels. The development of a specific and sensitive analytical method for NAO quantification will be a key enabling step for successful process development.
References
- 1. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 2. Mechanistic analysis of the argE-encoded this compound deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. argE-encoded N-acetyl-L-ornithine deacetylase from Escherichia coli contains a dinuclear metalloactive site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of arginine precursors in Escherichia coli: effects on growth, enzyme repression, and application to the forward selection of arginine auxotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fed-batch culture of a metabolically engineered Escherichia coli strain designed for high-level succinate production and yield under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating N-Acetylornithine Function in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylornithine (NAO) is a fascinating and increasingly important metabolite with diverse biological roles across different kingdoms of life. In plants, it functions as a key defensive compound against herbivores and pathogens. In microorganisms, it is a critical intermediate in the arginine biosynthesis pathway, making the enzymes involved in its metabolism potential antibiotic targets. In mammals, while its role is less defined, emerging evidence links NAO to metabolic disorders such as type 2 diabetes, highlighting its potential as a biomarker and therapeutic target.
These application notes provide a comprehensive overview of cell-based assays and detailed protocols to investigate the function of this compound. The information is tailored for researchers in academia and industry, including those in drug development, who are interested in elucidating the mechanisms of NAO action and identifying potential modulators of its pathways.
This compound in Biological Systems: A Snapshot
-
In Plants: this compound is a non-proteinogenic amino acid that accumulates in certain plant species, such as Arabidopsis thaliana, in response to biotic stress, including insect feeding and pathogen infection. Its production is induced by the plant hormone methyl jasmonate (MeJA).[1][2]
-
In Microorganisms: NAO is an essential intermediate in the linear pathway of arginine biosynthesis in many bacteria.[3][4][5] The enzyme N-acetyl-L-ornithine deacetylase (ArgE), which catalyzes the conversion of NAO to ornithine, is absent in mammals, making it an attractive target for the development of novel antibiotics.[6][7][8][9]
-
In Mammals: The function of this compound in mammals is still under investigation. However, it is present in human blood plasma and urine.[10] Elevated levels of NAO have been associated with type 2 diabetes, suggesting its potential as a disease biomarker.[5] While direct enzymatic pathways for NAO metabolism are not well-characterized in mammals, the enzyme NAT8 is putatively involved.[5] A derivative of NAO, N-ω-chloroacetyl-L-ornithine, has been shown to inhibit ornithine decarboxylase (ODC) and exhibit cytotoxic effects on cancer cells.
Key Signaling and Metabolic Pathways
The primary metabolic pathway involving this compound is the biosynthesis of arginine. In microorganisms, this is a critical pathway for growth and survival.
In plants, this compound is synthesized from ornithine, which can be derived from arginine, proline, or glutamate. This process is induced by stress signals like methyl jasmonate.
Cell-Based Assays for Investigating this compound Function
A variety of cell-based assays can be employed to understand the function of this compound. These range from general cell health assays to more specific assays targeting enzymes and pathways.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of this compound or its derivatives on different cell types, including mammalian cancer cells, normal cell lines, and microbial cells.
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | Result (EC50/IC50) |
| N-ω-chloroacetyl-L-ornithine | HeLa | Cytotoxicity | EC50 (72h) | 15.8 µM |
| N-ω-chloroacetyl-L-ornithine | MCF-7 | Cytotoxicity | EC50 (72h) | 17.5 µM |
| N-ω-chloroacetyl-L-ornithine | HepG2 | Cytotoxicity | EC50 (72h) | 10.1 µM |
| N-ω-chloroacetyl-L-ornithine | Ca Ski | Proliferation | EC50 (72h) | 1.18 ± 0.07 µM |
| N-ω-chloroacetyl-L-ornithine | MDA-MB-231 | Proliferation | EC50 (72h) | 50.6 ± 0.3 µM |
| N-ω-chloroacetyl-L-ornithine | Vero (normal) | Cytotoxicity | EC50 (72h) | >1000 µM |
| Captopril (ArgE inhibitor) | E. coli ArgE | Enzymatic | IC50 | 58.7 µM |
| 4-(diethylamino)phenylboronic acid (ArgE inhibitor) | E. coli ArgE | Enzymatic | IC50 | 50.1 µM |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for determining the effect of this compound on the viability of adherent mammalian cells.
Materials:
-
This compound (or derivative) stock solution
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the EC50 or IC50 value.
Microbial Growth Inhibition Assays
These assays are crucial for screening compounds that target microbial pathways involving this compound, such as the arginine biosynthesis pathway.
Experimental Protocol: Broth Microdilution Assay for Microbial Growth Inhibition
This protocol can be used to determine the minimum inhibitory concentration (MIC) of a compound that targets the ArgE enzyme in bacteria.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound or a test inhibitor of ArgE
-
96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to achieve a starting optical density (OD600) of approximately 0.05-0.1.
-
Prepare Compound Dilutions: Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add the diluted bacterial culture to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure Growth: Measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Cellular Target Engagement Assays
To confirm that this compound or its analogs directly interact with a putative target protein within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing the target protein (e.g., ArgE in a recombinant system, or a putative mammalian target)
-
This compound or test compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Data Analysis: A ligand that binds to the target protein will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Assays to Measure Intracellular Metabolite Levels
To investigate the impact of exogenous this compound on related metabolic pathways, it is essential to quantify the intracellular concentrations of key metabolites like arginine and polyamines.
Experimental Protocol: Quantification of Intracellular Arginine and Polyamines by LC-MS/MS
Materials:
-
Cell culture treated with this compound
-
Cold PBS
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards for arginine and polyamines (e.g., stable isotope-labeled analogs)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Quenching: After treatment, rapidly wash the cells with cold PBS to remove extracellular metabolites. Quench metabolism by adding a cold extraction solvent.
-
Extraction: Scrape the cells in the extraction solvent and collect the lysate. Add internal standards.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate and quantify the metabolites using a validated LC-MS/MS method.
-
Data Analysis: Normalize the metabolite concentrations to the cell number or total protein content. Compare the levels of arginine and polyamines in treated versus control cells.
Conclusion
The study of this compound function is a rapidly evolving field with significant implications for agriculture, infectious disease, and metabolic disorders. The cell-based assays and protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to explore the multifaceted roles of this important metabolite. By employing these methods, it is possible to elucidate the mechanisms of NAO action, identify novel therapeutic targets, and screen for potent and selective modulators of its associated pathways.
References
- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 9. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Structural Elucidation of N-Acetylornithine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine is an acetylated derivative of the non-proteinogenic amino acid ornithine. It plays a significant role as an intermediate in metabolic pathways, including the biosynthesis of arginine and proline.[1] The precise structural elucidation of this compound is crucial for its identification and quantification in biological samples and for understanding its function in various physiological and pathological processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution.[2] This document provides detailed application notes and experimental protocols for the structural elucidation of Nα-Acetylornithine using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation: Quantitative NMR Data for Nα-Acetylornithine
The following tables summarize the ¹H and ¹³C NMR spectral data for Nα-Acetyl-DL-ornithine recorded in Deuterium (B1214612) Oxide (D₂O) at pH 7.4 and a temperature of 298K (25°C).[3]
Table 1: ¹H NMR Spectral Data of Nα-Acetylornithine (400 MHz, D₂O)
| Atom | Chemical Shift (δ) ppm[3] | Inferred Multiplicity | Inferred Coupling Constant (J) Hz | Tentative Assignment |
| Hα | 4.17 | dd | 8.8, 4.4 | α-proton |
| Hδ | 3.01 | t | 7.6 | δ-methylene protons |
| Hβ | 1.80 | m | - | β-methylene protons |
| Hγ | 1.72 | m | - | γ-methylene protons |
| CH₃ | 2.03 | s | - | Acetyl methyl protons |
Note: Multiplicities and coupling constants are inferred based on the known structure of Nα-Acetylornithine and typical values for similar chemical environments.
Table 2: ¹³C NMR Spectral Data of Nα-Acetylornithine (100.6 MHz, D₂O)
| Atom | Chemical Shift (δ) ppm[3] | Tentative Assignment |
| C=O (Amide) | 181.28 | Acetyl carbonyl |
| C=O (Carboxyl) | 176.41 | Carboxyl carbon |
| Cα | 57.26 | α-carbon |
| Cδ | 41.70 | δ-carbon |
| Cβ | 31.26 | β-carbon |
| Cγ | 26.12 | γ-carbon |
| CH₃ | 24.61 | Acetyl methyl carbon |
Metabolic Pathway of this compound
The following diagram illustrates the biosynthesis of this compound from Glutamate and its role as an intermediate in the Arginine and Proline metabolism pathways.
Experimental Protocols
The following protocols are designed for the structural elucidation of this compound using NMR spectroscopy and are based on established methodologies for amino acid analysis.[2][3][4]
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra.
-
Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound for ¹H and 2D NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add 0.6 mL of Deuterium Oxide (D₂O) to the vial. D₂O is chosen to avoid the large interfering signal from water protons.
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the sample to 7.4 using small amounts of DCl or NaOD. Consistent pH is important for chemical shift reproducibility.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
The following diagram outlines the general workflow for acquiring and processing NMR data for structural elucidation.
1D ¹H NMR Data Acquisition
-
Objective: To determine the chemical shifts, multiplicities, coupling constants, and relative number of protons.
-
Instrument: 400 MHz NMR Spectrometer
-
Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): 16 to 64 (depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3 seconds.
-
Spectral Width (sw): 12 ppm.
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, baseline correction, and referencing the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.
-
1D ¹³C NMR Data Acquisition
-
Objective: To identify the number of unique carbon atoms and their chemical environments.
-
Instrument: 400 MHz NMR Spectrometer (with a carbon-sensitive probe).
-
Protocol:
-
Use the same locked and shimmed sample.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Typical parameters:
-
Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1 second.
-
Spectral Width (sw): 200 ppm.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
2D COSY (Correlation Spectroscopy) Data Acquisition
-
Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbons.
-
Protocol:
-
Acquire the 2D COSY spectrum using a standard pulse sequence (e.g., 'cosygpmf').
-
Typical parameters:
-
Number of Scans (ns): 4 to 8 per increment.
-
Increments in F1: 256 to 512.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Widths (sw): 12 ppm in both F1 and F2 dimensions.
-
-
Process the data by applying Fourier transforms in both dimensions. Cross-peaks in the resulting spectrum indicate coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence) Data Acquisition
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Protocol:
-
Acquire the 2D HSQC spectrum using a standard pulse sequence (e.g., 'hsqcedetgpsisp2.3').
-
Typical parameters:
-
Number of Scans (ns): 8 to 16 per increment.
-
Increments in F1: 256.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Widths (sw): 12 ppm in F2 (¹H) and 180 ppm in F1 (¹³C).
-
-
Process the data. Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Data Acquisition
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Protocol:
-
Acquire the 2D HMBC spectrum using a standard pulse sequence (e.g., 'hmbcgplpndqf').
-
Typical parameters:
-
Number of Scans (ns): 16 to 32 per increment.
-
Increments in F1: 256.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Widths (sw): 12 ppm in F2 (¹H) and 200 ppm in F1 (¹³C).
-
-
Process the data. Cross-peaks in the HMBC spectrum are crucial for connecting different spin systems and elucidating the complete carbon skeleton.
-
References
Application Notes and Protocols for N-Acetylornithine in Targeted Metabolomics Panels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylornithine (NAO) is a key metabolite with diverse biological roles across different kingdoms of life. In microorganisms, N-α-acetyl-L-ornithine is a crucial intermediate in the biosynthesis of arginine. In plants, the isomeric form, N-δ-acetylornithine, functions as a defense compound induced by jasmonate signaling in response to herbivory and pathogens. In humans, circulating levels of this compound have been identified as a potential biomarker for metabolic disorders, most notably type 2 diabetes, where elevated concentrations have been observed in plasma and aqueous humor.[1] This application note provides detailed protocols for the quantification of this compound in biological samples using targeted LC-MS/MS, summarizes quantitative data, and illustrates its key metabolic pathways.
Biological Significance
This compound participates in distinct metabolic pathways depending on the organism:
-
Arginine Biosynthesis (Microorganisms and Plants): N-α-acetyl-L-ornithine is a critical intermediate in the cyclic pathway of arginine synthesis from glutamate. The acetylation of the α-amino group of ornithine prevents its spontaneous cyclization, thereby channeling it towards arginine production.
-
Plant Defense (Jasmonate Signaling): In response to stimuli such as wounding or pathogen attack, plants activate the jasmonate signaling pathway. This leads to the synthesis of N-δ-acetylornithine from ornithine, which acts as a deterrent to herbivores.
-
Biomarker in Human Health: Elevated levels of this compound have been correlated with type 2 diabetes.[1] Its accumulation may reflect alterations in amino acid metabolism and has been observed in various biofluids, including plasma, urine, and aqueous humor, making it a promising candidate for disease monitoring and diagnostics.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in human biological fluids, comparing healthy individuals with those affected by type 2 diabetes.
Table 1: Concentration of this compound in Human Aqueous Humor
| Condition | Median Concentration (µM) | Fold Change (Diabetes vs. Control) | Reference |
| Healthy Control | 0.41 | - | [1] |
| Type 2 Diabetes | 1.55 | 3.8 | [1] |
Table 2: Concentration of this compound in Human Plasma
| Population | Mean Concentration (µmol/L) ± SD | Reference |
| Healthy French Volunteers | 1.1 ± 0.4 | [2] |
Note: Further studies are needed to establish a comprehensive range of this compound concentrations in plasma and urine for various disease states.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum
This protocol describes a method for the targeted quantification of this compound in human plasma or serum using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotopic-labeled this compound).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar metabolites like this compound (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient to 50% B
-
8-10 min: Hold at 50% B
-
10.1-12 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 175.1
-
Product Ion (Q3) for Quantification: To be determined empirically, but a common fragment is m/z 70.1 (loss of the acetyl group and carboxyl group).
-
Product Ion (Q3) for Confirmation: To be determined empirically, another fragment could be m/z 116.1 (loss of the acetyl group).
-
-
Instrument Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Optimize for the specific transitions (typically 10-20 eV).
-
-
3. Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of this compound standard.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Protocol 2: Analysis of this compound in Plant Tissue
This protocol is adapted for the extraction of N-δ-acetylornithine from plant tissues, such as Arabidopsis thaliana leaves.
1. Sample Preparation (Methanol Extraction)
-
Harvest plant tissue (e.g., 100 mg fresh weight) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Add 1 mL of 80% methanol (B129727) to the powdered tissue.
-
Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
The extract can be directly analyzed or further purified if necessary. For direct analysis, evaporate a portion of the supernatant and reconstitute in the initial LC mobile phase as described in Protocol 1.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters can be adapted from Protocol 1. HILIC chromatography is generally suitable for the separation of N-δ-acetylornithine.
Signaling and Metabolic Pathway Diagrams
Arginine Biosynthesis Pathway (Cyclic)
The following diagram illustrates the cyclic pathway of arginine biosynthesis where N-α-acetyl-L-ornithine is a key intermediate.
Caption: Arginine biosynthesis pathway featuring N-α-acetylornithine.
Jasmonate Signaling Pathway Leading to N-δ-Acetylornithine Synthesis
This diagram outlines the signaling cascade from linolenic acid to the production of N-δ-acetylornithine in plants.
Caption: Jasmonate signaling pathway for N-δ-acetylornithine synthesis.
Conclusion
The targeted metabolomic analysis of this compound holds significant potential for both basic research and clinical applications. The provided protocols offer a robust framework for its quantification in diverse biological matrices. The association of this compound with metabolic diseases underscores the importance of its continued investigation as a biomarker. The detailed pathway diagrams provide a visual context for understanding its metabolic significance. Further research is warranted to expand the quantitative data across a wider range of physiological and pathological states and to fully elucidate the regulatory mechanisms governing its metabolism.
References
Troubleshooting & Optimization
Technical Support Center: N-Acetylornithine Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of N-Acetylornithine by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peak for this compound in my chromatogram. What are the possible causes?
A1: The absence of a peak for this compound can stem from several factors throughout the analytical process. Begin by systematically checking the following:
-
Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is suitable for a polar compound like this compound. Inefficient extraction from the sample matrix will result in little to no analyte in your final extract.
-
Analyte Stability: this compound, like other amino acid derivatives, can be susceptible to degradation. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C) to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided.
-
-
LC-MS/MS System:
-
Instrument Sensitivity: Verify the mass spectrometer is performing optimally by running a system suitability test with a known standard.
-
Column Integrity: A compromised column (e.g., blockage, void) can lead to a complete loss of signal. Check the system backpressure and consider flushing or replacing the column if necessary.
-
Autosampler and Syringe Issues: Ensure the autosampler is functioning correctly and the syringe is not clogged or leaking.[2]
-
Leaks: Check for any leaks in the LC system, from the pump to the mass spectrometer interface, as this can lead to a loss of sample and poor signal.[2]
-
-
Method Parameters:
-
Incorrect MRM Transitions: Double-check that you are monitoring the correct precursor and product ion m/z values for this compound.
-
Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI+) mode. Confirm your method is set to the correct polarity.
-
Q2: The signal intensity for my this compound peak is very low. How can I improve it?
A2: Low signal intensity is a common issue in mass spectrometry.[3] Consider the following to enhance your signal:
-
Sample Concentration: The concentration of this compound in your sample may be below the limit of detection of your instrument. If possible, try to concentrate your sample or increase the injection volume. However, be aware that concentrating the sample can also increase the concentration of matrix components, potentially leading to ion suppression.[3]
-
Ionization Efficiency:
-
Optimize ion source parameters such as spray voltage, gas flows (nebulizer and heater gas), and source temperature.
-
The composition of your mobile phase can significantly impact ionization. Ensure the pH is appropriate for keeping this compound in its protonated form (typically acidic conditions with additives like formic acid).
-
-
Mass Spectrometer Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[3]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. Implementing a more effective sample cleanup procedure, such as solid-phase extraction (SPE), can help to remove these interfering compounds.
Q3: I am observing peak tailing or broadening for my this compound peak. What could be the cause?
A3: Poor peak shape can compromise resolution and the accuracy of quantification. Potential causes include:
-
Column Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape distortion. Flush the column with a strong solvent or consider replacing it.
-
Secondary Interactions: this compound has a primary amine group that can interact with residual silanols on the silica-based columns, leading to peak tailing. Using a column with end-capping or a different stationary phase (e.g., HILIC) may be beneficial.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. Ensure the pH is at least 2 units below the pKa of the primary amine to ensure it is consistently protonated.
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening. Use tubing with the smallest appropriate internal diameter and ensure all connections are made properly.
Q4: My retention time for this compound is shifting between injections. What should I do?
A4: Retention time shifts can make peak identification and integration difficult. The following factors can contribute to this issue:
-
Column Equilibration: Ensure the column is properly equilibrated between injections, especially when running a gradient.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Prepare mobile phases fresh and ensure accurate mixing.
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.
-
Pumping System: Issues with the LC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time variability.
Q5: How can I differentiate between N-α-Acetylornithine and N-δ-Acetylornithine?
A5: These two isomers can be challenging to distinguish as they have the same molecular weight and may produce some common fragment ions.
-
Chromatographic Separation: The most reliable way to differentiate between these isomers is through chromatographic separation. Developing a robust LC method with sufficient resolution is key. Different stationary phases (e.g., C18, HILIC) and mobile phase compositions should be tested to achieve baseline separation.
-
Fragmentation Pattern: While some fragment ions may be common, the relative abundance of certain product ions may differ between the two isomers upon collision-induced dissociation (CID). Careful optimization of collision energy and analysis of the full scan product ion spectra can help in their differentiation.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during this compound analysis by LC-MS/MS.
Caption: A general troubleshooting workflow for this compound LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for the analysis of N-α-Acetyl-L-ornithine. Note that optimal conditions, particularly collision energy, may vary depending on the instrument used and should be empirically determined.
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₃ | PubChem |
| Monoisotopic Mass | 174.1004 g/mol | PubChem |
| Precursor Ion ([M+H]⁺) | 175.1077 m/z | PubChem |
| Product Ions (from [M+H]⁺) | 157.1, 112.1, 129.0 m/z | PubChem |
| Precursor Ion ([M-H]⁻) | 173.0932 m/z | PubChem |
| Product Ions (from [M-H]⁻) | 131.1, 155.1, 129.2 m/z | PubChem |
Note: The selection of quantifier and qualifier ions should be based on their intensity and specificity.
Experimental Protocols
Sample Preparation (General Protocol for Biological Fluids)
This is a general protocol and may require optimization based on the specific matrix (e.g., plasma, urine, tissue homogenate).
-
Protein Precipitation: To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration/Centrifugation: Centrifuge the reconstituted sample again to pellet any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method (Illustrative)
The following is an example of a starting point for an LC-MS/MS method. Optimization of the chromatographic gradient and other parameters is essential.
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
This compound Biosynthesis Pathway
The following diagram illustrates a simplified biosynthesis pathway for N-δ-Acetylornithine in plants, which can be synthesized from Arginine, Proline, and Glutamate with Ornithine as a key intermediate.[4][5]
References
Optimizing N-Acetylornithine extraction from complex biological matrices
Welcome to the technical support center for the optimization of N-Acetylornithine extraction from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent methods for extracting small, polar molecules like this compound from complex biological matrices such as plasma, serum, urine, and tissue homogenates are protein precipitation (PPT) and solid-phase extraction (SPE). Protein precipitation is a simpler, faster method often used for high-throughput screening, while SPE can provide a cleaner extract, reducing matrix effects in sensitive downstream analyses like LC-MS/MS. A combination of these techniques may also be employed for optimal sample cleanup.
Q2: How should I store my biological samples to ensure the stability of this compound before extraction?
A2: To maintain the integrity of this compound, biological samples should be processed as quickly as possible. If immediate extraction is not feasible, samples should be stored at -80°C.[1][2][3][4] Long-term storage at -20°C may be suitable for up to a month for some analytes, but -80°C is recommended for longer durations to minimize degradation.[2] It is also crucial to minimize freeze-thaw cycles, as these can lead to analyte degradation.[3][5] Aliquoting samples into single-use volumes before freezing is a best practice.[5]
Q3: What type of internal standard is best for the quantitative analysis of this compound?
A3: For quantitative analysis of this compound by LC-MS/MS, a stable isotope-labeled (SIL) internal standard, such as this compound-d2, is highly recommended.[6] A SIL internal standard closely mimics the chemical and physical properties of the analyte, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[7][8][9] If a SIL-IS is unavailable, a structurally similar molecule can be used, but it may not correct for all sources of variability as effectively.[8]
Q4: What are "matrix effects" and how can they impact my this compound quantification?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix.[10][11][12] These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound.[11] Matrix effects can be minimized by using a more efficient sample cleanup method like SPE, optimizing chromatographic separation to resolve this compound from interfering compounds, and employing a suitable internal standard, preferably a stable isotope-labeled one.[10][11]
Troubleshooting Guides
Low Extraction Recovery
Problem: I am experiencing low recovery of this compound after extraction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitation solvent to sample is used. A common starting point is 3:1 (v/v) of cold acetonitrile (B52724) or methanol (B129727) to plasma/serum.[13][14][15] - Vortex the sample and solvent mixture vigorously for at least 30 seconds to 1 minute to ensure thorough mixing. - Increase the incubation time on ice (e.g., to 30 minutes) after adding the precipitation solvent. - Centrifuge at a higher speed or for a longer duration (e.g., 15,000 x g for 15-20 minutes at 4°C) to ensure complete pelleting of precipitated proteins. |
| Analyte Co-precipitation | - With acidic precipitation agents like trichloroacetic acid (TCA), analytes can sometimes co-precipitate with proteins, leading to low recovery.[16] Consider switching to an organic solvent-based precipitation method. |
| Suboptimal Solid-Phase Extraction (SPE) Parameters | - Sorbent Choice: Ensure the SPE sorbent chemistry is appropriate for this compound (a polar, potentially charged molecule). A mixed-mode or a suitable polymeric reversed-phase sorbent may be effective. - pH Adjustment: The pH of the sample and wash solutions can significantly impact the retention of this compound on the SPE sorbent. Adjust the pH to ensure the analyte is in the desired charge state for optimal binding. - Wash Steps: The wash solvent may be too strong, leading to premature elution of the analyte. Test a weaker wash solvent.[17] - Elution Solvent: The elution solvent may be too weak to fully recover the analyte from the sorbent. Try a stronger solvent or adjust the pH of the elution buffer to facilitate elution.[17] - Flow Rate: A high flow rate during sample loading or elution can lead to incomplete binding or elution. Optimize the flow rate for each step.[17] - Drying Step: Ensure the SPE cartridge is adequately dried before elution, as residual water can interfere with the elution of the analyte with an organic solvent. |
| Analyte Degradation | - this compound may be sensitive to pH extremes or high temperatures. Avoid harsh conditions during the extraction process.[18] Keep samples on ice whenever possible. |
High Variability in Results
Problem: My replicate measurements of this compound concentration are not consistent.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure all samples, standards, and quality controls are treated identically throughout the extraction process. Use calibrated pipettes and consistent timing for each step. |
| Variable Matrix Effects | - Different lots of biological matrices can exhibit varying levels of matrix effects.[18] If possible, prepare calibration standards and quality controls in a matrix that is representative of the study samples. - Improve sample cleanup to remove more interfering substances. This may involve switching from protein precipitation to SPE or using a more rigorous SPE protocol. |
| Inadequate Internal Standard Performance | - If not using a stable isotope-labeled internal standard, the chosen analog may not be adequately compensating for variability. The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps. |
| Sample Instability | - If extracted samples are not analyzed immediately, degradation of this compound in the final extract could be a source of variability. Assess the stability of the analyte in the reconstitution solvent at the autosampler temperature.[18] |
Experimental Protocols
Protein Precipitation with Acetonitrile (for Plasma/Serum)
-
Sample Preparation: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma or serum.
-
Internal Standard Spiking: Add the appropriate amount of internal standard solution (e.g., this compound-d2) to each sample, quality control, and calibration standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) - General Protocol
This is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or polymeric reversed-phase sorbent) with 1-2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of water or an appropriate buffer.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine, potentially with pH adjustment) onto the cartridge at a slow and consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound. This step is critical and may require optimization.
-
Elution: Elute this compound with a suitable solvent. The choice of elution solvent will depend on the sorbent and the analyte's properties.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low extraction recovery.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. chromsystems.com [chromsystems.com]
- 7. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 18. benchchem.com [benchchem.com]
Common pitfalls in N-Acetylornithine enzymatic assay development
Welcome to the technical support center for N-Acetylornithine (NAO) enzymatic assays. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common pitfalls in assay development.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes and reactions involved in this compound metabolism for assay development?
There are two key bacterial enzymes commonly studied:
-
N-Acetyl-L-ornithine Deacetylase (ArgE): This enzyme is a metallohydrolase that catalyzes the hydrolysis of N-α-acetyl-L-ornithine (NAO) to produce L-ornithine and acetate (B1210297).[1][2][3] This is a critical step in the arginine biosynthesis pathway in many bacteria and is a target for novel antibiotics.[1][3]
-
This compound Aminotransferase (AcOAT): This enzyme catalyzes the reversible transfer of an amino group from N-acetyl-L-ornithine to 2-oxoglutarate, producing N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.[4][5] This reaction is also part of the arginine biosynthesis pathway and requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.[4][5]
Q2: What are the common assay formats for this compound Deacetylase (ArgE)?
There are three main methods to measure ArgE activity:
-
Continuous UV Spectrophotometry: This assay measures the decrease in absorbance at 214 nm, which corresponds to the cleavage of the peptide bond in the N-acetyl-L-ornithine substrate.[1][3] While simple, it is susceptible to interference from compounds that absorb UV light.[1]
-
Discontinuous Colorimetric (Ninhydrin) Assay: This method quantifies the L-ornithine product. After stopping the enzymatic reaction, ninhydrin (B49086) is added, which reacts with the primary amine of ornithine to produce a purple compound (Ruhemann's Purple) that can be measured at 570 nm.[1] This assay is ideal for testing potential inhibitors that interfere with UV absorbance.[1][6]
-
¹H NMR-Based Assay: This technique monitors the reaction by observing the distinct signals from the N-acetyl group of the substrate and the acetate product over time.[7] It can provide detailed insights into substrate binding and conformation.[7]
Q3: Why is it important to run control reactions?
Control wells are essential for identifying the source of background noise and ensuring the signal is from the specific enzymatic activity.[8] Key controls include:
-
No-Enzyme Control: Contains all components except the enzyme. This helps identify any signal from non-enzymatic substrate degradation or reagent instability.[8][9]
-
No-Substrate Control: Contains all components except the substrate. This measures any intrinsic signal from the enzyme preparation.[8][9]
-
Blank: Contains only the buffer and detection reagents to determine the baseline signal.[8]
Troubleshooting Guide
Problem: No or Low Signal
Q4: My assay shows no or very weak signal. What are the possible causes?
Several factors can lead to a lack of signal. Systematically check the following:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or incorrect pH or temperature.[3][10] Always use fresh samples or aliquots stored at the correct temperature.[10][11]
-
Omission of a Key Reagent: Double-check that all components (buffer, substrate, enzyme, cofactors) were added in the correct order and volume.[10][12]
-
Incorrect Assay Conditions: Ensure the assay buffer is at the optimal pH (~7.5 for ArgE) and the incubation is performed at the correct temperature (e.g., 25°C or 30°C).[1][2][3] The assay buffer should be at room temperature for optimal performance.[10]
-
Presence of Inhibitors: Some reagents can inhibit the enzyme. For example, DMSO concentrations above 5% can inhibit ArgE.[1] Metal-chelating agents like EDTA can inhibit metalloenzymes.[10] Sodium azide (B81097) is a known inhibitor of peroxidase reactions used in some coupled assays.[12]
-
Incorrect Instrument Settings: Verify that the plate reader or spectrophotometer is set to the correct wavelength (e.g., 214 nm for the UV assay, 570 nm for the ninhydrin assay).[1][10]
Problem: High Background Signal
Q5: I'm observing a high background signal in my assay. How can I fix this?
High background can obscure your results and is a common issue. Consider these causes:
-
Compound Interference (UV Assay): If you are using the 214 nm assay to screen inhibitors, many drug-like molecules absorb strongly in the UV region, leading to high background.[1] In this case, switching to the ninhydrin-based colorimetric assay is highly recommended.[1][6]
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Use fresh, high-purity reagents and sterile water.[12]
-
Non-Specific Binding: The enzyme or substrate may bind non-specifically to the microplate wells.[8] Using plates appropriate for your detection method (e.g., black plates for fluorescence) and adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) can help.[8][10]
-
Substrate Instability: The substrate may be degrading non-enzymatically. A "no-enzyme" control is crucial to test for this possibility.[8][9]
Problem: Poor Reproducibility / Inconsistent Results
Q6: My results are not consistent between wells or experiments. What should I improve?
Poor reproducibility can invalidate your findings. Focus on precision and consistency:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.[10] Use calibrated pipettes and prepare a master mix for reagents whenever possible to distribute to all wells.[10]
-
Incomplete Reagent Mixing: Ensure all components, especially those thawed from frozen stock, are completely thawed and gently mixed before use.[10]
-
Temperature Fluctuations: Maintain a constant temperature throughout the assay. Equilibrate all reagents and plates to the reaction temperature before starting.[9]
-
Reagent Freeze-Thaw Cycles: Repeatedly freezing and thawing enzymes or substrates can degrade them.[10][11] Aliquot reagents into single-use volumes upon receipt.[10]
-
Timing Inconsistencies: For discontinuous or kinetic assays, timing is critical. Use a multichannel pipette or automated dispenser to ensure reactions are started and stopped consistently. For endpoint assays, ensure the time lag between reading the first and last plate is minimized.[13]
Key Assay Parameters & Data
The optimal conditions for your assay may require empirical determination, but the following table provides validated parameters for E. coli N-Acetyl-L-ornithine Deacetylase (ArgE) as a starting point.
| Parameter | Recommended Value / Condition | Assay Type | Notes |
| pH | 7.5 | Both | Use a stable buffer like Potassium Phosphate (KPi) or HEPES.[1][3] |
| Temperature | 25°C - 30°C | Both | Maintain a constant temperature.[1][3] |
| Enzyme Conc. (ArgE) | 10 nM | Both | This is a typical final concentration for in vitro assays.[1] |
| Substrate Conc. | 0.2 - 5.0 x Km | Both | For kinetic studies, use at least 8 concentrations. For screening, 2 mM is common.[1][9] |
| Km (NAO) | 0.8 mM | UV Assay | For Mn(II)-loaded ArgE.[14] |
| kcat (NAO) | 550 s⁻¹ | UV Assay | For Mn(II)-loaded ArgE.[14] |
| kcat/Km (di-Me NAO) | 7.32 x 10⁴ M⁻¹s⁻¹ | Ninhydrin | For a synthetic substrate used to validate the assay.[1] |
| Inhibitor Solvent | ≤ 5% DMSO | Both | Higher concentrations of DMSO can inhibit the enzyme.[1] |
Detailed Experimental Protocols
Protocol 1: Continuous UV Spectrophotometric Assay (214 nm)
This protocol is adapted for measuring ArgE activity by monitoring substrate depletion.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.
-
Substrate Stock: Prepare a 20 mM solution of N-α-acetyl-L-ornithine (NAO) in Assay Buffer.
-
Enzyme Stock: Prepare a 100 nM solution of purified ArgE in Assay Buffer.
-
-
Assay Procedure:
-
Set a UV-compatible spectrophotometer to read absorbance at 214 nm and maintain the temperature at 30°C.[1]
-
In a quartz cuvette, add the appropriate volume of Assay Buffer for a final reaction volume of 1 mL.[1]
-
If testing inhibitors, add the compound (dissolved in ≤ 5% DMSO) and incubate with the buffer for 10 minutes.[1][6]
-
Add 100 µL of the 100 nM Enzyme Stock to reach a final concentration of 10 nM. Mix gently.
-
Initiate the reaction by adding 100 µL of the 20 mM Substrate Stock for a final concentration of 2 mM.[1]
-
Immediately begin monitoring the decrease in absorbance at 214 nm for 5 minutes.[6]
-
-
Data Analysis: Calculate the initial velocity from the linear portion of the absorbance vs. time curve.
Protocol 2: Discontinuous Colorimetric Assay (Ninhydrin)
This protocol is superior for screening inhibitors that absorb UV light.[1]
-
Reagent Preparation:
-
Assay Buffer: 50 mM KPi, pH 7.5.
-
Substrate Stock: 20 mM N⁵,N⁵-di-methyl N-α-acetyl-L-ornithine in Assay Buffer.
-
Enzyme Stock: 100 nM purified ArgE in Assay Buffer.
-
Stop Solution: e.g., 1 M HCl.
-
Ninhydrin Reagent: 2% (w/v) ninhydrin solution.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine Assay Buffer, inhibitor (if applicable), and 10 µL of 100 nM Enzyme Stock (final conc. 10 nM in a 100 µL reaction). Incubate at 30°C for 10 minutes.[1]
-
Start the reaction by adding 10 µL of 20 mM Substrate Stock (final conc. 2 mM).[1]
-
Incubate for exactly 10 minutes at 30°C.
-
Stop the reaction by heating the tube to 99°C for 1 minute, then cool to 0°C.[1]
-
-
Color Development & Detection:
-
Data Analysis: Create a standard curve using known concentrations of L-ornithine to quantify the amount of product formed.
Biological Pathway Context
Understanding the role of this compound deacetylase (ArgE) in its biological context can aid in assay design and data interpretation. ArgE is a key enzyme in the linear arginine biosynthetic pathway in bacteria.
References
- 1. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. mdpi.com [mdpi.com]
- 5. Acetylornithine transaminase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 13. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Characterization of the catalytically active Mn(II)-loaded argE-encoded N-acetyl-L-ornithine deacetylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of N-Acetylornithine in analytical samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of N-Acetylornithine in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my samples?
A1: The stability of this compound in biological samples can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. It is crucial to keep samples cold during collection and processing.[1][2][3]
-
pH: Extreme pH conditions (both acidic and alkaline) can lead to the degradation of N-acetylated amino acids. Maintaining a neutral pH is recommended for optimal stability.[1][4][5]
-
Enzymatic Activity: Endogenous enzymes in biological matrices can potentially metabolize this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples has been shown to significantly decrease the concentration of this compound.[6]
Q2: What is the recommended storage temperature and duration for plasma/serum samples intended for this compound analysis?
A2: For long-term storage, it is recommended to store deproteinized plasma or serum samples deep-frozen at -80°C.[1] Under these conditions, many amino acids remain stable for at least 12 months.[1] For short-term storage, refrigeration at 2-8°C is acceptable, but the duration should be minimized.
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
A3: It is highly recommended to minimize freeze-thaw cycles. Studies have shown that as few as two freeze-thaw cycles can lead to a significant decrease in this compound concentrations in plasma.[6] Therefore, it is best practice to aliquot samples into single-use volumes before freezing.
Q4: Should I use a specific anticoagulant for blood collection?
Q5: Can I add any stabilizers to my samples during collection?
A5: For certain analytes, stabilizers are added during blood collection to inhibit enzymatic activity. For thiols like N-acetylcysteine, trapping agents are used.[7] While specific stabilizers for this compound are not well-documented, ensuring rapid cooling and processing of the sample is a key stabilization step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in stored samples | Sample degradation due to improper storage. | Ensure samples are stored at -80°C for long-term storage. Avoid prolonged storage at room temperature or 4°C.[1] |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use tubes after the initial processing to avoid repeated freezing and thawing.[6] | |
| Extreme pH of the sample during storage or processing. | Maintain a neutral pH of the sample matrix. It is recommended to store samples deproteinized and at a neutral pH.[1] | |
| High variability in this compound concentrations between replicate samples | Inconsistent sample handling and processing. | Standardize your sample collection and processing workflow. Ensure consistent timing and temperature for all steps. |
| Partial degradation during sample preparation (bench-top instability). | Keep samples on ice or in a cooling rack during all sample preparation steps. Minimize the time samples spend at room temperature. | |
| Decreasing this compound concentration over time in a stability study | Analyte instability under the tested conditions. | Review the storage conditions (temperature, light exposure). Consider if deproteinization before storage is necessary to remove potential enzymatic activity.[1] |
| Chemical degradation. | Investigate the possibility of hydrolysis of the acetyl group, especially if samples are exposed to acidic or basic conditions.[1][5] |
Quantitative Data Summary
The following table summarizes the known stability of this compound under a specific condition. Comprehensive quantitative data on the stability of this compound under various conditions is limited in the literature. Researchers are encouraged to perform their own stability assessments as part of their method validation.
| Condition | Matrix | Analyte | Change in Concentration | Reference |
| Two Freeze-Thaw Cycles | Plasma | Acetylornithine | Significant Decrease | [6] |
Experimental Protocols
A crucial part of any bioanalytical method development is the rigorous validation of analyte stability.[8][9] Below are detailed protocols for key stability experiments.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Obtain a pooled sample of the biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound. Prepare low and high concentration quality control (QC) samples.
-
Divide the QC samples into aliquots.
-
Analyze one set of aliquots immediately (Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw one set of aliquots completely at room temperature and analyze. This is Cycle 1.
-
Refreeze the remaining aliquots at -80°C for at least 12 hours.
-
Repeat the thaw-freeze cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
Quantify the this compound concentration at each cycle and compare it to the Cycle 0 results.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample preparation time.
Methodology:
-
Prepare low and high concentration QC samples in the desired biological matrix.
-
Place the QC samples on a lab bench at room temperature (specify the temperature).
-
Analyze aliquots of the QC samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Compare the concentrations at each time point to the initial (0 hour) concentration.
Long-Term Stability Assessment
Objective: To assess the stability of this compound in the biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC sample aliquots.
-
Store the aliquots at the intended storage temperature (e.g., -80°C).
-
Analyze a set of aliquots at defined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Compare the measured concentrations to the initial (time 0) concentration.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting low recovery.
References
- 1. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values [mdpi.com]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability: recommendation for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of N-Acetylornithine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Acetylornithine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix. This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For a polar molecule like this compound, which is often analyzed in complex biological matrices such as plasma or serum, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis. Common interfering substances in plasma include phospholipids, salts, and other endogenous metabolites.
Q2: I'm observing poor sensitivity and high variability in my this compound results. Could this be due to matrix effects?
A2: Yes, inconsistent sensitivity, poor reproducibility, and inaccurate quantification are classic indicators of matrix effects. If you observe significant variations in peak areas for the same concentration of this compound across different sample preparations or a lower-than-expected signal, it is highly probable that ion suppression is occurring. It is crucial to systematically evaluate and mitigate these effects.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a post-extracted blank matrix sample (spiked after extraction) to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 indicates a negligible matrix effect. This should be tested with multiple sources of the biological matrix.
Q4: What is the most effective way to compensate for matrix effects in this compound analysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. A SIL-IS, such as N-Acetyl-d3-ornithine or this compound-¹³C₅,¹⁵N₂, will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved.
Q5: Can the choice of sample preparation method reduce matrix effects for this compound?
A5: Absolutely. A robust sample preparation method is critical for minimizing matrix effects by removing interfering components. For this compound in plasma, common and effective techniques include:
-
Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. While effective, it may not remove all phospholipids.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by using a stationary phase to selectively retain the analyte while washing away interferences. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For polar analytes like this compound, this method might be less straightforward to optimize.
Troubleshooting Guide
Issue 1: Low Signal Intensity and Poor Peak Shape for this compound
| Possible Cause | Recommended Solution |
| Ion Suppression | - Implement a more effective sample cleanup method (e.g., switch from PPT to SPE).- Optimize chromatographic conditions to separate this compound from co-eluting interferences.- Use a stable isotope-labeled internal standard to compensate for signal loss. |
| Suboptimal Chromatographic Retention | - For a polar compound like this compound, consider using a HILIC column instead of a traditional C18 column to improve retention and peak shape.- Optimize the mobile phase composition, particularly the organic content and buffer concentration. |
| Inefficient Ionization | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Adjust the pH of the mobile phase to promote the formation of protonated molecules in positive ion mode. |
Issue 2: Inconsistent Results Across Different Batches of Plasma Samples
| Possible Cause | Recommended Solution |
| Variability in Matrix Effects | - Evaluate matrix effects using at least six different lots of blank plasma during method validation.- Employ a stable isotope-labeled internal standard to normalize for lot-to-lot variations in ion suppression/enhancement. |
| Inconsistent Sample Preparation | - Ensure consistent and precise execution of the sample preparation protocol for all samples.- Automate the sample preparation process if possible to minimize human error. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium (B1175870) formate).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: HILIC-MS/MS Analysis of this compound
-
LC Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 95 1.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
-
MS Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM)
Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 175.1 | 70.1 | 15 |
| This compound | 175.1 | 116.1 | 12 |
| N-Acetyl-d3-ornithine (SIL-IS) | 178.1 | 70.1 | 15 |
Note: These are hypothetical transitions and should be optimized for your specific instrument.
Quantitative Data Summary
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Factor (n=6 lots) | % RSD |
| Protein Precipitation (Acetonitrile) | 0.78 | 12.5 |
| Solid-Phase Extraction (Mixed-Mode) | 0.95 | 4.2 |
This table illustrates that SPE provides a cleaner extract with reduced ion suppression and better consistency across different plasma lots compared to PPT.
Table 2: Recovery of this compound with Different Extraction Methods
| Sample Preparation Method | Mean Recovery % (n=3) | % RSD |
| Protein Precipitation (Acetonitrile) | 92.3 | 6.8 |
| Solid-Phase Extraction (Mixed-Mode) | 85.1 | 3.5 |
This table shows that while PPT may offer higher recovery, SPE provides more consistent results.
Visualizations
Technical Support Center: N-Acetylornithine Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the protocol refinement of N-Acetylornithine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar and non-volatile molecule due to the presence of a carboxylic acid and a primary amine group. Direct analysis by GC-MS is challenging as it can lead to poor peak shape, thermal degradation in the injector, and low sensitivity. Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with nonpolar groups, which increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[1]
Q2: What are the common derivatization methods for this compound?
A2: The most common methods for derivatizing amino acids like this compound are silylation and acylation.[1][2] Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a widely used technique.[3][4] Acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), is another robust method.[5] A two-step approach involving methoximation followed by silylation is also common in metabolomics to prevent issues with tautomers.[6]
Q3: How many derivatives of this compound can be expected after silylation?
A3: this compound has three active hydrogens: one on the carboxylic acid group, one on the primary amine group of the side chain, and one on the acetylated amino group (amide). Therefore, up to three trimethylsilyl (B98337) (TMS) groups can be incorporated. However, the amide hydrogen is less reactive than the amine and carboxylic acid hydrogens. It is common to see a mixture of derivatives, such as a di-TMS (M+2TMS) and a tri-TMS (M+3TMS) derivative, depending on the reaction conditions.[3] The Human Metabolome Database also lists entries for 3-TMS and 4-TMS derivatives of N2-Acetylornithine, suggesting multiple derivatization products are possible.[7]
Q4: What is the purpose of a two-step derivatization (methoxyimation followed by silylation)?
A4: While this compound itself does not have a ketone or aldehyde group, this two-step method is a standard protocol in metabolomics for the comprehensive analysis of various metabolites in a sample.[6] Methoxyimation protects ketone and aldehyde groups from forming multiple derivatives during silylation.[6] If you are analyzing this compound within a complex biological matrix, using a standardized two-step protocol can ensure consistency and comparability with other metabolites in your sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity for this compound Derivative | 1. Incomplete derivatization: Reaction time or temperature is insufficient. Reagent concentration is too low. | - Increase reaction time and/or temperature (e.g., 60 minutes at 70-80°C).- Increase the molar excess of the derivatizing reagent. |
| 2. Presence of moisture: Water in the sample or reagents hydrolyzes the derivatization reagent and the formed derivatives. | - Ensure the sample is completely dry before adding reagents.[6]- Use anhydrous solvents and fresh, high-quality derivatization reagents. | |
| 3. Sample degradation: The sample may be degrading during sample preparation or injection. | - Avoid excessively high temperatures during derivatization and in the GC inlet. | |
| 4. Poor sample solubility: The dried sample residue does not dissolve in the derivatization solvent/reagent mixture. | - Add a solvent like pyridine (B92270) or ethyl acetate (B1210297) to aid dissolution before adding the silylating reagent.[8] | |
| Multiple Peaks for this compound | 1. Incomplete derivatization: A mixture of partially and fully derivatized this compound is present. | - Optimize the derivatization conditions (time, temperature, reagent concentration) to drive the reaction to completion, favoring the formation of the most stable, fully derivatized product. |
| 2. Formation of different stable derivatives: As noted, M+1TMS and M+2TMS or M+2TMS and M+3TMS derivatives can be formed.[3] | - This may be inherent to the molecule and reaction conditions. If reproducible, you can sum the peak areas for quantification or use the most abundant and stable derivative. | |
| Peak Tailing | 1. Active sites in the GC system: The injector liner, column, or detector may have active sites that interact with the derivatized analyte. | - Use a deactivated inlet liner.[4]- Trim the first few centimeters of the GC column.[4]- Ensure proper column installation. |
| 2. Incomplete derivatization: The presence of underivatized polar groups can cause peak tailing. | - Re-optimize the derivatization protocol to ensure complete derivatization. | |
| Ghost Peaks or High Background | 1. Contamination: Contamination from reagents, solvents, or glassware. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware. |
| 2. Septum bleed: Pieces of the injector septum are bleeding into the system. | - Use high-quality, low-bleed septa and replace them regularly. | |
| 3. Reagent by-products: The derivatization reaction itself can produce by-products. | - Choose reagents that produce volatile by-products that elute with the solvent front, such as MSTFA.[4] |
Experimental Protocols
Protocol 1: Two-Step Methoxyimation and Silylation
This protocol is a robust method commonly used in metabolomics and is suitable for the analysis of this compound in complex biological samples.
-
Sample Preparation:
-
Lyophilize the aqueous sample to complete dryness in a microcentrifuge tube or a GC vial.
-
-
Methoxyimation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Vortex for 1 minute.
-
Incubate at 37°C for 90 minutes with shaking.[6]
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes with shaking.[6]
-
-
GC-MS Analysis:
-
After cooling to room temperature, transfer the supernatant to a GC vial if necessary.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Direct Silylation
This is a faster, single-step derivatization suitable for purified this compound or less complex samples.
-
Sample Preparation:
-
Ensure the sample is completely dry in a reaction vial.
-
-
Derivatization:
-
Add 100 µL of MSTFA + 1% TMCS (or BSTFA + 1% TMCS).
-
Add 100 µL of a solvent such as acetonitrile (B52724) or pyridine if needed to ensure dissolution.[8]
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes.[9]
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Alternative Method: Acylation
Acylation is an alternative to silylation and can provide stable derivatives.
-
Esterification:
-
React the dried sample with 2 M HCl in methanol (B129727) at 80°C for 60 minutes to esterify the carboxylic acid group.[5]
-
Evaporate the reagent to dryness.
-
-
Acylation:
Quantitative Data Summary
| Derivatization Parameter | Range/Value | Rationale and Considerations |
| Silylation Temperature | 37°C - 100°C | Lower temperatures (e.g., 37°C) are used in two-step protocols to be compatible with methoximation.[6] Higher temperatures (70-100°C) can drive the reaction to completion in direct silylation but may risk analyte degradation.[9] |
| Silylation Time | 30 - 240 minutes | 30-60 minutes is typical.[6][9] Longer times may be needed for complete derivatization of sterically hindered or less reactive groups like amides. |
| Methoxyimation Temperature | 37°C | A standard temperature for this step in metabolomics protocols.[6] |
| Methoxyimation Time | 90 minutes | A standard time for this step in metabolomics protocols.[6] |
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Human Metabolome Database: GC-MS Spectrum - N2-Acetylornithine GC-MS (3 TMS) (HMDB0003357) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of N-Acetylornithine from its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of N-Acetylornithine from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating this compound isomers?
A1: The primary methods for resolving this compound isomers are Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Kinetic Resolution. Chiral HPLC is a direct method that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. Enzymatic resolution, on the other hand, is an indirect method that involves the selective enzymatic transformation of one enantiomer, allowing for the subsequent separation of the unreacted enantiomer from the product.
Q2: Which type of chiral HPLC column is most suitable for this compound?
A2: For N-acetylated amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T), have shown high selectivity.[1] Polysaccharide-based and ligand-exchange columns can also be effective.[1][2][3] It is often necessary to screen a few different columns and mobile phases to find the optimal conditions.
Q3: Can I use derivatization to improve the separation of this compound isomers?
A3: While N-acetylation already enhances chromatographic properties compared to the parent amino acid, further derivatization to form diastereomers is a viable strategy.[4] This allows for separation on a standard achiral HPLC column. However, this adds extra steps to your workflow.
Q4: What are the critical parameters to optimize in a chiral HPLC method?
A4: The critical parameters for optimizing a chiral HPLC separation include the choice of the chiral stationary phase, the composition of the mobile phase (including organic modifier, aqueous component, and any additives like acids or bases), column temperature, and flow rate.
Q5: Is enzymatic resolution a suitable method for large-scale separation?
A5: Enzymatic kinetic resolution can be a cost-effective and highly selective method for large-scale production of a single enantiomer. The specificity of enzymes like N-acetyl-L-ornithine deacetylase, which acts only on the L-enantiomer, makes this an attractive option.
Chiral HPLC Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., macrocyclic glycopeptide, polysaccharide-based).- Vary the organic modifier (e.g., methanol (B129727), acetonitrile, isopropanol) and its concentration.- Add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine). |
| Poor resolution (overlapping peaks) | - Mobile phase is too strong or too weak.- Suboptimal column temperature.- Flow rate is too high. | - Adjust the ratio of organic to aqueous phase in the mobile phase.- Optimize the column temperature (try increments of 5°C).- Reduce the flow rate to increase interaction time with the CSP. |
| Peak tailing | - Secondary interactions with the stationary phase.- Column overload. | - Add a competitor to the mobile phase (e.g., a small amount of a similar, achiral compound).- Reduce the sample concentration or injection volume. |
| Drifting retention times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven for precise temperature control.- Flush the column with a strong solvent or replace it if it's old.[5][6][7][8] |
| Loss of resolution over time | - Column contamination.- Degradation of the chiral selector. | - Implement a column washing protocol between runs.- Use a guard column to protect the analytical column.- Check the pH stability range of the column and ensure the mobile phase is within that range. |
Enzymatic Resolution Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no enzymatic activity | - Incorrect pH or temperature.- Enzyme denaturation.- Presence of inhibitors. | - Optimize the reaction buffer pH and temperature according to the enzyme's specifications.- Ensure proper storage and handling of the enzyme.- Purify the substrate to remove any potential inhibitors. |
| Incomplete conversion of one enantiomer | - Insufficient enzyme concentration.- Short reaction time.- Substrate inhibition. | - Increase the enzyme-to-substrate ratio.- Extend the reaction time and monitor progress.- Perform the reaction at a lower substrate concentration. |
| Difficulty separating the product from the unreacted enantiomer | - Similar physicochemical properties. | - Use a different separation technique (e.g., ion-exchange chromatography, crystallization) based on the properties of the product and the remaining substrate. |
| Low enantiomeric excess (ee) of the product | - Non-selective enzyme.- Racemization of the product or substrate under reaction conditions. | - Screen for a more selective enzyme.- Adjust the reaction conditions (pH, temperature) to minimize racemization. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Resolution
This protocol provides a general procedure for developing a chiral HPLC method for the separation of this compound enantiomers.
1. Column Selection and Preparation:
-
Recommended Column: CHIROBIOTIC T (teicoplanin-based) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0).
-
Start with a mobile phase of 80:20 (v/v) organic modifier:aqueous buffer.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL sample solution prepared in the mobile phase.
4. Optimization:
-
If no separation is observed, systematically vary the mobile phase composition by changing the organic modifier and its percentage.
-
If peaks are broad or tailing, add a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% diethylamine) to the mobile phase.
-
Optimize the column temperature between 15°C and 40°C to improve resolution.
Data Presentation:
Table 1: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers
| Mobile Phase Composition (Methanol:20mM Ammonium Acetate, pH 5.0) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10 | 8.5 | 9.8 | 1.8 |
| 80:20 | 10.2 | 12.1 | 2.1 |
| 70:30 | 12.5 | 15.3 | 2.5 |
Protocol 2: Enzymatic Kinetic Resolution of this compound
This protocol describes a method for the enzymatic resolution of a racemic mixture of this compound using N-acetyl-L-ornithine deacetylase.
1. Enzyme and Substrate Preparation:
-
Enzyme: N-acetyl-L-ornithine deacetylase.
-
Substrate: Racemic this compound.
-
Buffer: 50 mM Tris-HCl, pH 8.0.
2. Enzymatic Reaction:
-
Dissolve racemic this compound in the reaction buffer to a final concentration of 10 mM.
-
Add N-acetyl-L-ornithine deacetylase to a final concentration of 1 U/mL.
-
Incubate the reaction mixture at 37°C.
3. Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of L-ornithine and the remaining D-N-Acetylornithine.
-
Terminate the reaction when approximately 50% conversion is reached by adding an equal volume of 1 M HCl.
4. Separation of Product and Unreacted Substrate:
-
The product (L-ornithine) and the unreacted substrate (D-N-Acetylornithine) can be separated using ion-exchange chromatography.
-
L-ornithine, being more basic, will bind more strongly to a cation-exchange resin than D-N-Acetylornithine.
Data Presentation:
Table 2: Hypothetical Data for Enzymatic Resolution of this compound
| Reaction Time (hours) | L-Ornithine Concentration (mM) | D-N-Acetylornithine Concentration (mM) | Enantiomeric Excess (ee) of D-N-Acetylornithine (%) |
| 1 | 1.2 | 8.8 | 13.6 |
| 2 | 2.5 | 7.5 | 33.3 |
| 4 | 4.8 | 5.2 | 92.3 |
| 6 | 5.0 | 5.0 | 100.0 |
Visualizations
Caption: Chiral HPLC workflow for this compound resolution.
Caption: Enzymatic resolution of this compound workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Enantioseparations by High-Performance Liquid Chromatography Based on Chiral Ligand-Exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. realab.ua [realab.ua]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Calibration curve issues in N-Acetylornithine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of N-Acetylornithine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes and solutions?
A: Non-linearity, particularly saturation at higher concentrations, is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon.
-
Detector Saturation: The most common cause is the saturation of the mass spectrometer's detector at high analyte concentrations. The detector has a limited dynamic range, and when the ion flux exceeds this range, the response is no longer proportional to the concentration.
-
Solution: Reduce the concentration range of your calibration standards to a level where the response remains linear. If high concentration samples are expected, they should be diluted to fall within the linear range of the calibration curve.
-
-
Ion Source Saturation: At high concentrations, competition for ionization can occur in the electrospray ionization (ESI) source, leading to a non-linear response.
-
Solution: Dilute the samples and calibration standards. Optimizing the ESI source parameters, such as spray voltage and gas flows, may also help to improve linearity.
-
-
Matrix Effects: Components in the sample matrix can co-elute with this compound and suppress or enhance its ionization, leading to a non-linear response, especially at higher concentrations where the matrix effect may become more pronounced.
-
Solution: Improve sample clean-up to remove interfering matrix components. The use of a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
-
Inappropriate Regression Model: While a linear regression is often preferred for its simplicity and robustness, in some cases, a quadratic or weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit for data over a wider concentration range. However, the use of non-linear models should be justified and carefully validated.[1][2][3][4]
Q2: I am observing poor reproducibility and high variability between replicate injections of my this compound standards and samples. What should I investigate?
A: Poor reproducibility can stem from various sources, from sample preparation to the LC-MS/MS system itself.
-
Inconsistent Sample Preparation: Variability in protein precipitation, evaporation, or reconstitution steps can lead to inconsistent analyte concentrations.
-
Solution: Ensure that all sample preparation steps are performed consistently and accurately. Use of an automated liquid handler can improve precision. The addition of an internal standard early in the sample preparation process is crucial to correct for variability.
-
-
LC System Issues: Fluctuations in pump pressure, inconsistent autosampler injection volumes, or a partially clogged column can all contribute to poor reproducibility.
-
Solution: Check the LC system for pressure fluctuations and ensure the autosampler is functioning correctly. A system suitability test before each run can help identify such issues.
-
-
MS Source Instability: A dirty or unstable ESI source can cause erratic ionization and, consequently, variable signal intensity.
-
Solution: Clean the ion source according to the manufacturer's recommendations. Ensure that gas flows and temperatures are stable.
-
-
Analyte Instability: this compound may be unstable in the sample matrix or the final sample solvent.
-
Solution: Investigate the stability of this compound under your specific storage and analysis conditions. Ensure samples are kept at an appropriate temperature (e.g., 4°C in the autosampler) during the analytical run.
-
Q3: What is a suitable internal standard for this compound quantification, and where can I obtain it?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties and will behave similarly during sample preparation, chromatography, and ionization.
-
Ideal Internal Standard: N-Acetyl-L-ornithine-(¹³C₅, ¹⁵N₂) would be the ideal internal standard. However, its commercial availability can be limited.
-
Sourcing: Suppliers of stable isotope-labeled compounds include Cambridge Isotope Laboratories, Inc., and Veeprho.[5][8]
Q4: I am having difficulty achieving good chromatographic peak shape and retention for this compound. What column and mobile phase conditions are recommended?
A: this compound is a polar molecule, which can make it challenging to retain on traditional reversed-phase C18 columns.
-
Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for retaining and separating polar compounds like this compound. Mixed-mode columns that combine HILIC and ion-exchange properties are also effective.[9][10]
-
Recommended Column: An Intrada Amino Acid column or a similar HILIC column with an amide or silica (B1680970) stationary phase is recommended.[11]
-
Mobile Phase:
-
Aqueous Phase (A): Water with an acidic modifier and a salt, for example, 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Organic Phase (B): Acetonitrile (B52724) with an acidic modifier, for example, 0.1% formic acid.
-
A typical gradient would start with a high percentage of the organic phase to promote retention on the HILIC column, followed by a gradual increase in the aqueous phase to elute the analyte.
-
Experimental Protocols
Representative LC-MS/MS Protocol for this compound Quantification in Human Plasma
This protocol is a representative method and should be validated for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., N-Acetyl-L-cysteine-d3 at 1 µM).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | HILIC Amide Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 95% B; 1-8 min: 95% to 50% B; 8-8.1 min: 50% to 95% B; 8.1-12 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
3. MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification. The following are suggested transitions and should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 175.1 | 70.1 | 20 |
| 116.1 | 15 | ||
| N-Acetyl-L-cysteine-d3 (IS) | 167.1 | 80.1 | 18 |
| 124.1 | 12 |
Note: The molecular weight of N-Acetyl-L-ornithine is 174.20 g/mol . The precursor ion in positive mode is the protonated molecule [M+H]⁺, which has an m/z of 175.1.[12] The fragmentation of N-acetylated amino compounds often involves the loss of water, ammonia, and parts of the side chain.
Data Presentation
Table 1: Representative Calibration Curve Data for this compound
| Concentration (µM) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.025 |
| 0.5 | 0.130 |
| 1.0 | 0.265 |
| 5.0 | 1.35 |
| 10.0 | 2.75 |
| 25.0 | 6.90 |
| 50.0 | 13.85 |
| Regression | Linear |
| Equation | y = 0.276x + 0.005 |
| R² | > 0.995 |
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linear Range | 0.1 - 50 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Arginine biosynthesis pathway highlighting this compound.
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. N-Acetyl-L-ornithine | C7H14N2O3 | CID 439232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Contamination sources in N-Acetylornithine metabolic labeling experiments
Welcome to the technical support center for N-Acetylornithine metabolic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the accuracy and reliability of their experimental results.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during this compound metabolic labeling experiments, from initial experimental design to final data analysis.
Q1: What are the most common sources of contamination in this compound metabolic labeling experiments?
A1: Contamination in metabolic labeling experiments can originate from various sources, broadly categorized as chemical, biological, and procedural. These contaminants can interfere with the detection and quantification of this compound and its isotopologues, leading to inaccurate results.
-
Chemical Contaminants: These are often introduced from laboratory consumables and reagents. Common chemical contaminants include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips, and well plates) into your samples.[1][2][3][4]
-
Solvents: Impurities in solvents used for extraction and chromatography can introduce extraneous peaks. Methanol (B129727), a common extraction solvent, has been shown to generate numerous artifacts.[5][6]
-
Detergents and Cleaning Solutions: Residues from glassware washing can interfere with mass spectrometry analysis.[1]
-
-
Biological Contaminants: These originate from the biological system being studied or from the researchers themselves.
-
Cross-Contamination from Precursors: this compound is synthesized from precursor amino acids such as Arginine, Proline, and Glutamate. Incomplete separation of these precursors during sample preparation can lead to their co-elution and interference with this compound analysis.
-
Keratin (B1170402): A common contaminant from skin and hair, keratin can interfere with proteomic and metabolomic analyses.
-
-
Procedural Artifacts: These are introduced during the experimental workflow.
-
In-source Fragmentation and Adduct Formation: During mass spectrometry analysis, this compound can form various adducts (e.g., with sodium or potassium) or undergo fragmentation in the ion source, leading to multiple peaks corresponding to a single compound.
-
Matrix Effects: Components of the biological sample (the "matrix") can enhance or suppress the ionization of this compound, affecting its quantification.
-
Q2: I am observing unexpected peaks in my LC-MS chromatogram. How can I identify the source of this contamination?
A2: Identifying the source of unexpected peaks is a critical troubleshooting step. A systematic approach is recommended:
-
Analyze Blank Samples: Run a series of blank samples to pinpoint the origin of the contamination.
-
Solvent Blank: Inject the pure solvent used for sample reconstitution. This will identify contaminants from the solvent and the LC-MS system itself.
-
Extraction Blank: Perform the entire sample extraction procedure on a "mock" sample (e.g., an empty tube). This will reveal contaminants introduced from solvents, labware, and handling.
-
Method Blank: A full process blank that includes all steps of your experimental protocol without the biological sample.
-
-
Review Laboratory Practices:
-
Labware: Switch to glass or polypropylene (B1209903) labware to minimize plasticizer leaching. Ensure all glassware is thoroughly rinsed with high-purity solvent before use.
-
Personal Protective Equipment (PPE): Use powder-free gloves to avoid contamination.
-
Environment: Keep the work area clean and free of dust to minimize keratin contamination.
-
-
Mass Spectrometry Data Analysis:
Q3: My labeling efficiency for this compound is low. What are the potential causes and solutions?
A3: Low labeling efficiency can be due to several factors related to cell culture conditions and the labeling protocol.
-
Incomplete Labeling:
-
Cause: The duration of labeling may be insufficient for the cells to fully incorporate the stable isotope-labeled precursor. The rate of incorporation is dependent on the cell division rate and the turnover of the metabolite.
-
Solution: Optimize the labeling time. Perform a time-course experiment to determine the point at which isotopic steady-state is reached. For rapidly dividing cells, labeling for at least two to three cell cycles is often recommended.
-
-
Presence of Unlabeled Precursors:
-
Cause: The cell culture medium may contain unlabeled precursors of this compound (Arginine, Proline, Glutamate). Standard fetal bovine serum (FBS) is a significant source of unlabeled amino acids.
-
Solution: Use dialyzed FBS to remove small molecules, including amino acids.[9] Alternatively, use a chemically defined medium if compatible with your cell line.
-
-
Metabolic State of the Cells:
-
Cause: Cells that are not in an active growth phase (e.g., confluent or senescent) will have slower metabolic rates and therefore lower incorporation of the labeled precursor.
-
Solution: Ensure cells are in the exponential growth phase during the labeling experiment. Monitor cell health and viability throughout the experiment.
-
Quantitative Data Summary
The following tables summarize common contaminants and their typical background levels observed in LC-MS-based metabolomics. These values can serve as a reference for identifying and quantifying contamination in your experiments.
Table 1: Common Plasticizer Contaminants
| Contaminant | Common Formula | Monoisotopic Mass (m/z) [M+H]+ | Typical Concentration Range | Primary Sources |
| Dibutyl phthalate (B1215562) (DBP) | C16H22O4 | 279.1596 | ng/g to low µg/g in biological samples[2] | Plastic tubes, pipette tips, well plates |
| Di(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | 391.2848 | µg/g range in dust and some foodstuffs[3] | Plastic labware, flooring, building materials |
| Diisononyl phthalate (DINP) | C26H42O4 | 419.3161 | Can be found in µg/g levels in various matrices | Flexible PVC products, labware |
Table 2: Common Solvent-Related Contaminants and Adducts
| Contaminant/Adduct | Common Formula | Monoisotopic Mass (m/z) | Notes |
| Sodium Adduct | [M+Na]+ | M + 22.9898 | Common adduct in electrospray ionization (ESI) |
| Potassium Adduct | [M+K]+ | M + 38.9637 | Common adduct in ESI |
| Methanol Adduct | [M+CH3OH+H]+ | M + 33.0335 | Can form during extraction with methanol |
| Formic Acid Adduct | [M+HCOOH-H]- | M + 44.9982 | Common in negative ion mode when formic acid is used as a mobile phase additive |
Experimental Protocols
This section provides a generalized protocol for this compound metabolic labeling in cell culture, which should be optimized for your specific cell line and experimental conditions.
Protocol: Stable Isotope Labeling of this compound in Cultured Cells
-
Cell Culture Preparation:
-
Seed cells in appropriate culture vessels and grow in standard complete medium until they reach the desired confluency for the experiment (typically 50-70% for exponential growth).
-
Prepare "light" and "heavy" labeling media. The "light" medium is your standard cell culture medium. The "heavy" medium is identical to the light medium but with the standard amino acid precursor (e.g., L-Arginine) replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-Arginine). Ensure the use of dialyzed FBS to minimize unlabeled amino acids.
-
-
Metabolic Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the appropriate pre-warmed "light" or "heavy" labeling medium to the cells.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the labeled precursor into this compound. This duration should be optimized based on the cell doubling time and this compound turnover rate.
-
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water). The choice of reconstitution solvent can impact the detected metabolome.[10]
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate this compound from other metabolites.
-
Acquire data in both full scan mode to check for unexpected contaminants and in targeted MS/MS mode (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for accurate quantification of this compound and its isotopologues.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to this compound metabolic labeling experiments.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irbnet.de [irbnet.de]
- 4. fishersci.com [fishersci.com]
- 5. Influence of Extraction Solvent on Nontargeted Metabolomics Analysis of Enrichment Reactor Cultures Performing Enhanced Biological Phosphorus Removal (EBPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing buffer conditions for N-acetylornithine deacetylase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and overall experimental design for N-acetylornithine deacetylase (NAOD), also known as ArgE.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NAOD activity?
The optimal pH for NAOD activity can vary depending on the source of the enzyme. For E. coli NAOD, activity has been successfully measured at pH 7.5 and pH 8.5.[1] A detailed pH profile study for E. coli NAOD revealed the involvement of two enzymatic groups, one acting as a general base and the other as a general acid, which is consistent with metallohydrolase activity.[2] It is recommended to perform a pH optimization experiment for your specific enzyme and assay conditions, typically within a range of pH 7.0 to 9.0.
Q2: What is the optimal temperature for NAOD activity?
For the Mn(II)-loaded NAOD from E. coli, the enzyme is stable and active within a temperature range of 15°C to 55°C.[1] Assays are commonly performed at 25°C or 30°C.[1] A thermal shift assay with E. coli NAOD showed a melting temperature (Tm) of 56.4°C, indicating good thermal stability.[1] For routine assays, a temperature of 30°C is a good starting point.
Q3: Which buffer system should I use for my NAOD assay?
Several buffer systems have been successfully used for NAOD assays. The choice of buffer can influence enzyme activity and stability. Commonly used buffers include:
-
Potassium Phosphate (KPi) buffer: 50 mM KPi at pH 7.5 is frequently used for inhibitor screening and kinetic assays.[1][3]
-
Tris buffer: 0.1 M Tris at pH 8.5 has been used for protein crystallization, suggesting it is compatible with the enzyme's stability.[1]
-
Bis-Tris propane: This buffer has also been used in crystallization screens at pH 7.0.[4]
It is advisable to test a few different buffer systems to determine the best one for your specific experimental needs.
Q4: Does NAOD require any cofactors or metal ions for activity?
Yes, NAOD is a metallohydrolase.[2][5] The E. coli enzyme has been found to contain zinc.[2] Enzyme activity can be significantly enhanced by the addition of divalent cations. The addition of zinc can increase activity more than two-fold, while cobalt can lead to an eight-fold increase in activity.[2] Therefore, including a divalent metal ion, such as ZnCl₂ or CoCl₂, in your assay buffer is often necessary for optimal activity.
Q5: What are some known inhibitors of NAOD?
Several classes of compounds have been identified as inhibitors of NAOD. This is particularly relevant for drug development, as NAOD is a promising antibacterial target.[1][4] Known inhibitors include:
-
Captopril: A competitive inhibitor with an IC₅₀ of 58.7 µM and a Kᵢ of 37.1 µM for E. coli NAOD.[1][3][4]
-
Phenylboronic acid derivatives: For example, 4-(diethylamino)phenylboronic acid has an IC₅₀ of 50.1 µM.[1][3][4]
-
Nα-acyl-L-ornithine analogs: Nα-chloroacetyl-L-ornithine is a potent inhibitor with an IC₅₀ of 85 µM.[5][6][7] Other derivatives, such as Nα-trifluoroacetyl-L-ornithine and Nα-ethoxycarbonyl-L-ornithine, are weaker inhibitors.[5][6][7]
-
Fluoride ions: Act as uncompetitive inhibitors with a modest Kᵢ of 3.4 mM.[5]
-
Bestatin: A competitive inhibitor with a Kᵢ value of 67 µM.
Q6: How should I store my purified NAOD enzyme?
While specific long-term storage conditions were not detailed in the provided search results, general best practices for enzyme storage should be followed. It is recommended to store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 25%). The storage buffer should also be optimized for pH and may include a reducing agent like TCEP to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Suboptimal buffer conditions (pH, buffer type). | Optimize the pH of your assay buffer (try a range from 7.0 to 9.0). Test different buffer systems such as KPi or Tris. |
| Missing essential metal cofactors. | NAOD is a metalloenzyme. Supplement your assay buffer with a divalent cation like ZnCl₂ or CoCl₂ (start with a concentration around 100 µM and titrate). | |
| Enzyme is inactive or denatured. | Ensure proper protein folding and purification. Check the storage conditions and avoid repeated freeze-thaw cycles. Perform a thermal shift assay to check for protein stability. | |
| Inactive substrate. | Verify the purity and concentration of your N-acetyl-L-ornithine substrate. | |
| High background signal in spectrophotometric assay | Interference from buffer components or inhibitors. | The 214 nm assay is sensitive to compounds that absorb in the UV region.[1] If your buffer or test compounds have high UV absorbance, consider using the ninhydrin-based assay. |
| Presence of primary amines in the reaction mixture. | For the ninhydrin (B49086) assay, ensure that buffer components do not contain primary amines (e.g., Tris buffer). | |
| Inconsistent or irreproducible results | Pipetting errors or inaccurate reagent concentrations. | Calibrate your pipettes and carefully prepare all stock solutions. |
| Enzyme instability during the assay. | Perform the assay on ice if the enzyme is particularly labile. Check the thermal stability of your enzyme. | |
| Presence of inhibitors in the reaction mixture. | DMSO concentrations above 5% can inhibit NAOD activity.[4] Ensure the final concentration of any solvent is low and consistent across all assays. |
Quantitative Data Summary
Table 1: Inhibitors of E. coli this compound Deacetylase
| Inhibitor | Type of Inhibition | IC₅₀ (µM) | Kᵢ (µM) |
| Captopril | Competitive | 58.7 | 37.1 ± 0.85 |
| 4-(diethylamino)phenylboronic acid | Not specified | 50.1 | - |
| Nα-chloroacetyl-L-ornithine | Not specified | 85 | - |
| Nα-trifluoroacetyl-L-ornithine | Not specified | 200 - 410 | - |
| Nα-ethoxycarbonyl-L-ornithine | Not specified | 200 - 410 | - |
| Nα-acetyl-D-ornithine | Not specified | 200 - 410 | - |
| Bestatin | Competitive | - | 67 |
| Fluoride | Uncompetitive | - | 3400 |
Table 2: Kinetic Parameters for NAOD
| Enzyme Source | Metal Ion | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| E. coli | Mn(II) | N-acetyl-L-ornithine | 550 | 0.8 | 6.9 x 10⁵ |
| E. coli | Not specified | N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 ± 0.94 x 10⁴ |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for NAOD Activity (214 nm)
This continuous assay monitors the hydrolysis of the peptide bond in Nα-acetyl-L-ornithine by measuring the decrease in absorbance at 214 nm.[1]
Materials:
-
Purified NAOD enzyme
-
Nα-acetyl-L-ornithine (NAO) substrate
-
Assay buffer: 50 mM Potassium Phosphate (KPi), pH 7.5
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 214 nm
Procedure:
-
Prepare a stock solution of NAO in the assay buffer.
-
Set the spectrophotometer to read absorbance at 214 nm and maintain the temperature at 30°C.
-
In a 1 mL cuvette, add the assay buffer to a final volume of 1000 µL.
-
Add the NAO substrate to the desired final concentration.
-
Initiate the reaction by adding a small amount of purified NAOD enzyme (e.g., 10 nM final concentration).[1]
-
Immediately start monitoring the decrease in absorbance at 214 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Protocol 2: Ninhydrin-Based Assay for NAOD Activity
This endpoint assay is useful for screening inhibitors that absorb in the UV region.[1] It measures the formation of a primary amine (L-ornithine) which reacts with ninhydrin to produce a colored product.
Materials:
-
Purified NAOD enzyme
-
NAO substrate or a substrate analog like N⁵,N⁵-di-methyl Nα-acetyl-L-ornithine
-
Assay buffer: 50 mM KPi, pH 7.5
-
Ninhydrin reagent
-
Microplate reader
Procedure:
-
Set up the enzymatic reaction in a microplate well by combining the assay buffer, substrate, and NAOD enzyme.
-
Incubate the reaction at the desired temperature (e.g., 30°C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Add the ninhydrin reagent to each well and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the ninhydrin-amine adduct (Ruhemann's purple).
-
The amount of product formed is determined by comparing the absorbance to a standard curve of L-ornithine.
Visualizations
References
- 1. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of the argE-encoded this compound deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in N-Acetylornithine chromatography
Welcome to the technical support center for N-Acetylornithine chromatography analysis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving optimal peak shape for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
A1: Peak tailing for this compound is a common issue primarily stemming from its chemical properties. This compound is a polar and zwitterionic compound, possessing both a carboxylic acid group (pKa ≈ 3.8) and a primary amine group (pKa ≈ 9.9).[1] This dual nature leads to strong secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, causing peak tailing.
Other contributing factors can include:
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of either the acidic or basic functional group can lead to mixed ionic states and result in peak distortion.
-
Column Contamination: Accumulation of matrix components or degradation of the stationary phase can create active sites that interact with this compound.
-
Sample Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase.
-
Suboptimal Column Choice: Standard C18 columns may not be ideal for retaining and eluting this polar compound without significant tailing.
Q2: How can I improve the peak shape of this compound in reversed-phase chromatography?
A2: To improve peak shape in reversed-phase HPLC, the goal is to minimize unwanted secondary interactions. Here are several strategies:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.0) using an acidic modifier like formic acid or phosphoric acid. At this pH, the carboxylic acid group will be protonated (neutral), and the primary amine will be protonated (positive charge). This can reduce silanol (B1196071) interactions.
-
Use of an appropriate buffer: A buffer in the mobile phase can help maintain a constant pH and reduce peak tailing.
-
Employ a Modern, High-Purity Silica Column: Utilize a column with low residual silanol activity. End-capped columns are designed to minimize these secondary interactions.
-
Consider "Aqueous C18" or Polar-Embedded Columns: These columns are designed for better retention of polar analytes and can provide improved peak shape.
-
Lower the Sample Concentration: If you suspect column overload, dilute your sample and reinject.
Q3: Is Hydrophilic Interaction Liquid Chromatography (HILIC) a suitable alternative for this compound analysis?
A3: Yes, HILIC is an excellent alternative for analyzing highly polar compounds like this compound.[2][3][4] HILIC stationary phases (e.g., bare silica, amide, or amino-bonded phases) retain analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. This approach can yield better retention and peak shape for polar compounds that are poorly retained in reversed-phase chromatography. One study utilized a Luna NH2 column, which is suitable for HILIC-style separations.[5]
Q4: My this compound peak is broad. What are the potential causes and solutions?
A4: Peak broadening can be caused by several factors:
-
Extra-column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening. Ensure all connections are secure and tubing is as short and narrow as possible.
-
Column Degradation: An old or degraded column can lead to a loss of efficiency and broader peaks. Replacing the column may be necessary.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can lead to band broadening. Try reducing the flow rate.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Tailing in Reversed-Phase HPLC
This guide provides a step-by-step workflow to diagnose and resolve peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
References
Best practices for long-term storage of N-Acetylornithine standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of N-Acetylornithine standards. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your standards during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, solid this compound, typically in a lyophilized powder form, should be stored at -20°C.[1][2][3][4] Some suppliers indicate that under these conditions, the powder can be stable for up to three years.[2][3] It is crucial to protect the solid standard from light and moisture.[1][4][5]
Q2: How should I handle solid this compound upon receiving it and before use?
This compound powder is often hygroscopic, meaning it can absorb moisture from the air.[6] To prevent this, allow the container to warm to room temperature in a desiccator before opening.[4][6] This prevents condensation from forming on the cold powder. After dispensing the desired amount, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing it tightly for storage.[4]
Q3: Can I store this compound in a solution? What are the best practices for this?
Storing this compound in solution for extended periods is generally not recommended due to a higher risk of degradation.[4][6] However, if solution storage is necessary, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the standard.[1][2][4]
For optimal stability in solution:
-
For shorter periods, storage at -20°C for up to one month is also possible.[1][2]
-
Always protect solutions from light.[1]
Q4: What are the recommended solvents for reconstituting this compound?
This compound is soluble in water.[1][3] One supplier suggests a solubility of up to 100 mg/mL in water, though sonication may be required to fully dissolve the compound.[1][3] Solubility in DMSO is reported to be low.[1][3] If you prepare an aqueous stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[1]
Troubleshooting Guide
Issue: I am seeing variability in my experimental results when using my this compound standard.
-
Possible Cause 1: Improper Storage. Long-term storage at room temperature or in a refrigerator (4°C) is not recommended for lyophilized powder and can lead to degradation.[4][6] Similarly, storing solutions for extended periods, even when frozen, can affect stability.
-
Possible Cause 2: Moisture Contamination. As a hygroscopic substance, this compound can absorb moisture, which can reduce its stability.[6]
-
Possible Cause 3: Light Exposure. Exposure to light can degrade the this compound standard, particularly when in solution.[1][5]
-
Solution: Store both solid and solution forms of the standard in light-protected containers or in the dark.
-
Issue: My this compound powder appears clumpy or discolored.
-
Possible Cause: This may be a sign of moisture absorption or degradation.
-
Solution: It is best to discard the standard and use a fresh vial. To prevent this in the future, adhere strictly to the handling guidelines regarding moisture prevention.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound Standards
| Form | Storage Temperature | Maximum Recommended Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[2][3] | Protect from light and moisture.[1][4][5] Allow to warm to room temperature in a desiccator before opening.[4][6] |
| In Solution | -80°C | Up to 6 months[1][2] | Aliquot to avoid freeze-thaw cycles.[1][2][4] Protect from light.[1] |
| In Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles.[1][2][4] Protect from light.[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Equilibration: Transfer the sealed container of lyophilized this compound from -20°C storage to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.
-
Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of sterile, deionized water (or another desired solvent) to achieve the target concentration. If necessary, use an ultrasonic bath to aid dissolution.[1][3]
-
Sterilization (for aqueous solutions): Filter the stock solution through a sterile 0.22 μm syringe filter into a sterile, light-protected container.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1][2]
Mandatory Visualization
Caption: Workflow for optimal handling and storage of this compound standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. peptide.com [peptide.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. bachem.com [bachem.com]
Technical Support Center: Robust N-Acetylornithine Quantification Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the robust quantification of N-Acetylornithine using a validated LC-MS/MS method. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess for a robust bioanalytical method?
A1: According to regulatory bodies like the FDA and EMA, the key validation parameters include:[1][2]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.[2]
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting substances from the matrix.[2]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q2: What is the most common analytical technique for this compound quantification and why?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and preferred method. This is due to its high sensitivity, selectivity, and speed, allowing for the accurate quantification of low-level analytes in complex biological matrices.[3]
Q3: How should I prepare my plasma/serum samples for this compound analysis?
A3: A common and effective method is protein precipitation.[4][5] This typically involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to precipitate the proteins. After centrifugation, the clear supernatant containing the this compound can be further processed or directly injected into the LC-MS/MS system.
Q4: What are the critical considerations for storing samples intended for this compound analysis?
A4: To ensure the integrity of the samples, they should be stored at -80°C for long-term storage. For short-term storage, -20°C is acceptable. It is crucial to minimize freeze-thaw cycles as this can lead to the degradation of the analyte.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Chromatographic & Mass Spectrometric Issues
Q: I am observing a shift in the retention time of this compound. What could be the cause?
A: Retention time shifts can be caused by several factors:[3][7]
-
Changes in Mobile Phase Composition: Ensure the mobile phase is correctly prepared and that the solvents have not evaporated.
-
Column Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature.
-
Column Degradation: The column may be nearing the end of its lifespan. Try washing the column or replacing it.
-
Air Bubbles in the System: Purge the pumps to remove any trapped air bubbles.[7]
Q: My peaks for this compound are showing tailing or splitting. How can I resolve this?
A: Poor peak shape can compromise the accuracy of your results. Here are some potential causes and solutions:[3][8]
-
Column Overload: The concentration of the injected sample may be too high. Dilute your sample and re-inject.
-
Contamination: The column or guard column may be contaminated. Flush the column with a strong solvent.
-
Inappropriate Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the mobile phase.[8]
-
Column Void: A void may have formed at the head of the column. This usually requires column replacement.
Q: I am experiencing a weak or no signal for this compound. What should I check?
A: A weak or absent signal can be frustrating. Here's a checklist of potential issues:[7]
-
Mass Spectrometer Tuning: Ensure the instrument is properly tuned and calibrated.
-
Ion Source Issues: The ion source may be dirty. Clean the ESI probe and the orifice.[3]
-
Sample Degradation: The analyte may have degraded. Prepare a fresh sample and standard.[7]
-
Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion masses for this compound.
Q: I suspect a matrix effect is impacting my results. How can I confirm and mitigate this?
A: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[7]
-
Confirmation: Analyze a post-extraction spiked sample (a blank matrix extract spiked with the analyte) and compare the response to a neat solution of the analyte at the same concentration. A significant difference in response indicates a matrix effect.
-
Mitigation:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid Phase Extraction (SPE) to remove interfering components.[4][5]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Example):
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound-d3 (IS): Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Note: Specific mass transitions should be optimized in your laboratory.
-
Method Validation Data Summary
The following tables summarize the typical acceptance criteria for a validated this compound quantification assay based on FDA and EMA guidelines.[1][2]
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Number of Standards | Minimum of 6 non-zero standards |
Table 2: Accuracy and Precision
| Analyte Level | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Table 3: Selectivity and Matrix Effect
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Matrix Factor (IS Normalized) | CV ≤ 15% across different lots of matrix. |
Table 4: Stability
| Stability Type | Acceptance Criteria |
| Freeze-Thaw Stability | Mean concentration within ±15% of nominal. |
| Short-Term (Bench-Top) Stability | Mean concentration within ±15% of nominal. |
| Long-Term Storage Stability | Mean concentration within ±15% of nominal. |
| Post-Preparative Stability | Mean concentration within ±15% of nominal. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 3. zefsci.com [zefsci.com]
- 4. opentrons.com [opentrons.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. organomation.com [organomation.com]
Validation & Comparative
A Comparative Analysis of N-Acetylornithine and Ornithine in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-Acetylornithine and ornithine, two closely related amino acids with distinct and overlapping roles in cellular metabolism. This document summarizes their involvement in key metabolic pathways, presents available quantitative data from experimental studies, and outlines detailed protocols for their analysis.
Introduction
Ornithine is a non-proteinogenic amino acid that plays a pivotal role in several crucial metabolic processes, most notably the urea (B33335) cycle in mammals, where it acts as a carrier for the disposal of excess nitrogen.[1] It also serves as a precursor for the biosynthesis of polyamines, proline, and glutamate.[1][2] this compound, on the other hand, is primarily recognized as an intermediate in the biosynthesis of arginine in many bacteria and plants.[3][4] In these organisms, it serves as a precursor to ornithine in a metabolic strategy that prevents the premature entry of ornithine into the urea cycle or other competing pathways.
Metabolic Pathways: A Comparative Overview
The metabolic significance of ornithine and this compound is largely defined by their participation in arginine biosynthesis and the urea cycle. While ornithine is a central intermediate in the urea cycle of ureotelic animals, this compound is a key player in a cyclical and a linear pathway for arginine biosynthesis found in many microorganisms and plants.
The Urea Cycle (Ornithine-centric)
In mammals, ornithine is a key intermediate in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea for excretion.[1] Ornithine is regenerated in the final step of the cycle and acts as a carrier of carbamoyl (B1232498) phosphate (B84403) and aspartate nitrogen atoms.
Arginine Biosynthesis: Two Divergent Pathways
In many microorganisms and plants, arginine is synthesized from glutamate. These pathways utilize N-acetylated intermediates, including this compound, to control the flow of metabolites.
1. The Cyclic Pathway (this compound and Ornithine):
This pathway involves the recycling of the acetyl group. N-acetylglutamate is converted in a series of steps to this compound. The enzyme ornithine acetyltransferase (OATase), encoded by the argJ gene, then catalyzes the transfer of the acetyl group from this compound to glutamate, producing ornithine and regenerating N-acetylglutamate.[4][5] This creates a cycle for the acetyl group, conserving energy.
2. The Linear Pathway (this compound to Ornithine):
In some bacteria, such as Escherichia coli, a linear pathway exists where this compound is hydrolyzed by the enzyme acetylornithinase (encoded by the argE gene) to produce ornithine and acetate.[5] This pathway is less common and does not involve the recycling of the acetyl group.
Quantitative Data Comparison
The following table summarizes available kinetic data for key enzymes involved in the metabolism of this compound and ornithine. This data provides insights into the substrate specificity and efficiency of these enzymes.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| This compound Aminotransferase (AcOAT) | Salmonella typhimurium | This compound | 0.23 | 11.2 | 4.87 x 10⁴ | [6] |
| Ornithine | 11.5 | 1.8 | 1.56 x 10² | [6] | ||
| This compound Aminotransferase (Slr1022) | Synechocystis sp. PCC6803 | This compound | 0.46 | 1.23 | 2.67 x 10³ | [7][8] |
| Ornithine | 11.2 | 0.095 | 8.48 | [7][8] | ||
| Acetylornithinase (ArgE) | Escherichia coli | N-α-acetyl-L-ornithine | 0.14 | - | - | [9] |
K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum. A lower K_m_ suggests a higher affinity of the enzyme for the substrate. k_cat_ (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.
As the data indicates, this compound aminotransferases from both Salmonella typhimurium and Synechocystis sp. show a significantly higher affinity and catalytic efficiency for this compound compared to ornithine, highlighting their primary role in the arginine biosynthesis pathway.[6][7][8]
Signaling Pathways and Logical Relationships
The metabolic pathways of ornithine and this compound are interconnected and regulated. The diagrams below, generated using the DOT language, illustrate these relationships.
Caption: Metabolic fate of ornithine in various pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of biosynthetic this compound aminotransferase from Salmonella typhimurium: studies on substrate specificity and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Characterization and Catalytic Mechanism of this compound Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
Probing the N-Acetylornithine Pathway: A Comparative Guide to Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The N-acetylornithine (NAO) pathway is a critical metabolic route for the biosynthesis of the amino acid arginine. In many bacteria, this pathway is essential for survival, making its constituent enzymes attractive targets for the development of novel antimicrobial agents.[1] In contrast, mammals typically utilize a different pathway for arginine synthesis, presenting an opportunity for selective therapeutic intervention.[1][2] This guide provides a comprehensive comparison of selective inhibitors for key enzymes within the NAO pathway, supported by experimental data and detailed protocols to aid researchers in their exploration of this vital metabolic cascade.
The this compound Pathway: An Overview
The this compound pathway converts glutamate (B1630785) to ornithine through a series of enzymatic reactions involving N-acetylated intermediates. This pathway is crucial for providing ornithine, a direct precursor for arginine and polyamine biosynthesis. The key enzymes in this pathway include N-acetylglutamate synthase (NAGS), N-acetylglutamate kinase (NAGK), N-acetyl-gamma-glutamyl-phosphate reductase, this compound aminotransferase (AcOAT), and this compound deacetylase (ArgE).
Below is a diagram illustrating the core reactions of the this compound pathway.
This compound Deacetylase (ArgE): A Key Antibacterial Target
N-acetyl-L-ornithine deacetylase (ArgE) catalyzes the final step in the linear this compound pathway, the hydrolysis of Nα-acetyl-L-ornithine to produce L-ornithine and acetate.[1] This enzyme is found in all Gram-negative and a majority of Gram-positive bacteria but is absent in mammals, making it a promising target for the development of new antibiotics with selective toxicity.[1][2]
Comparison of Selective ArgE Inhibitors
Several compounds have been identified as inhibitors of ArgE. Below is a comparison of their reported inhibitory activities.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Captopril | Escherichia coli ArgE | 58.7 ± 5.8 | 37.1 ± 0.85 | Competitive | [2][3] |
| 4-(diethylamino)phenylboronic acid | Escherichia coli ArgE | 50.1 | - | - | [2][3] |
| Nα-chloroacetyl-L-ornithine | Escherichia coli ArgE | 85 | - | - |
Experimental Protocols for ArgE Activity Assays
Two primary assays are commonly used to measure ArgE activity and evaluate inhibitors: a ninhydrin-based assay and a continuous spectrophotometric assay at 214 nm.
This assay is advantageous as it avoids interference from compounds that absorb in the UV region.[1]
Materials:
-
Techne PCR Thermal Cycler System
-
50 mM Potassium Phosphate (KPi) buffer, pH 7.5
-
E. coli ArgE enzyme
-
Nα-acetyl-L-ornithine (NAO) or a suitable substrate analog (e.g., N5, N5-di-methyl Nα-acetyl-L-ornithine)
-
Test inhibitors dissolved in DMSO or KPi buffer
-
Ninhydrin (B49086) reagent
Protocol:
-
Prepare a 100 µL reaction mixture containing 10 nM ArgE enzyme in 50 mM KPi buffer, pH 7.5.
-
For inhibitor screening, add the test compound to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 5%, as higher concentrations can inhibit the enzyme.[1] Incubate the enzyme and inhibitor for 10 minutes at 30°C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 2 mM of di-methyl-Nα-acetyl-L-ornithine) and incubate for 10 minutes.
-
Terminate the reaction by heating at 99°C for 1 minute, followed by cooling to 0°C.
-
Add ninhydrin reagent to the reaction mixture and develop the color according to standard protocols.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of ornithine produced.
This assay continuously monitors the hydrolysis of the amide bond in the substrate.
Materials:
-
Spectrophotometer capable of reading at 214 nm
-
Quartz cuvettes
-
50 mM KPi buffer, pH 7.5
-
E. coli ArgE enzyme
-
Nα-acetyl-L-ornithine (NAO)
-
Test inhibitors
Protocol:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing 50 mM KPi buffer, pH 7.5.
-
Add the test inhibitor at the desired concentration.
-
Add 10 nM of ArgE enzyme and incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding the substrate (e.g., 2 mM NAO).
-
Immediately begin monitoring the decrease in absorbance at 214 nm for 5 minutes, collecting data at 1-second intervals.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Experimental Workflow for ArgE Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing ArgE inhibitors.
References
- 1. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylornithine: A Potential High-Performance Biomarker for Type 2 Diabetes Compared to Established Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetylornithine as a potential disease biomarker for Type 2 Diabetes (T2D) against established clinical markers, namely Hemoglobin A1c (HbA1c) and Fasting Plasma Glucose (FPG). We present available experimental data on their performance, detail the methodologies for their measurement, and visualize relevant biological and experimental workflows.
Executive Summary
Current diagnostic standards for Type 2 Diabetes, HbA1c and FPG, offer moderate sensitivity and high specificity. However, recent metabolomic studies have identified this compound as a potentially superior biomarker, demonstrating exceptionally high sensitivity and specificity in discriminating between individuals with and without T2D, at least in specific patient cohorts and sample types. While further validation in larger, more diverse populations and in more accessible biofluids is necessary, this compound presents a promising avenue for more precise and earlier detection of Type 2 Diabetes. This guide synthesizes the current evidence to facilitate an objective comparison.
Performance Data of Disease Biomarkers
The diagnostic performance of this compound, HbA1c, and FPG for Type 2 Diabetes is summarized below. It is crucial to note that the data for this compound is from a study analyzing aqueous humor, while the data for HbA1c and FPG are from meta-analyses of studies using blood samples.
| Biomarker | Sample Type | Sensitivity | Specificity | Key Findings |
| This compound | Aqueous Humor | 100%[1] | 100%[1] | Perfectly discriminated between T2D and control individuals in the studied cohort.[1] |
| Hemoglobin A1c (HbA1c) | Blood | 50% (95% CI: 42–59%)[2] | 97.3% (95% CI: 95.3–98.4%)[2] | High specificity but misses a significant number of cases.[2] |
| Fasting Plasma Glucose (FPG) | Blood | 82.3% (at an optimal cut-off of 104 mg/dL)[2] | 89.4% (at an optimal cut-off of 104 mg/dL)[2] | Offers a balance of sensitivity and specificity.[2] |
Note: The performance of biomarkers can vary depending on the study population, diagnostic thresholds, and analytical methods used.
Signaling Pathways and Experimental Workflows
Putative Metabolic Pathway of this compound
The exact metabolic pathway of this compound in mammals is not fully elucidated, but it is believed to be involved in amino acid metabolism. In microorganisms, it is an intermediate in arginine synthesis. In mammals, its accumulation in type 2 diabetes may be linked to alterations in acetate (B1210297) levels and the activity of the NAT8 enzyme, which is also associated with renal function.[1]
Caption: Putative metabolic pathway involving this compound.
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing this compound and comparing it with established markers involves sample collection, preparation, analysis using mass spectrometry (for this compound) or standard clinical chemistry analyzers (for HbA1c and FPG), and subsequent data analysis.
Caption: General experimental workflow for biomarker comparison.
Experimental Protocols
Quantification of this compound in Aqueous Humor by LC-MS/MS
This protocol is based on the methodology described in the study by Lillo et al. (2022).[1]
1. Sample Preparation:
-
Aqueous humor samples (typically 5-10 µL) are collected from individuals with and without Type 2 Diabetes.
-
Samples are immediately frozen and stored at -80°C until analysis.
-
For analysis, samples are thawed on ice.
-
Proteins are precipitated by adding a four-fold volume of ice-cold methanol.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 g) for 10 minutes at 4°C.
-
The supernatant containing the metabolites is carefully transferred to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.
-
Chromatographic Separation:
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase usually consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
The gradient is optimized to ensure good separation of this compound from other metabolites.
-
-
Mass Spectrometry Detection:
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
The specific precursor-to-product ion transition for this compound is monitored (e.g., m/z 175.1 -> 70.1).
-
-
Quantification:
-
A standard curve is generated using known concentrations of a pure this compound standard.
-
The concentration of this compound in the samples is determined by comparing its peak area to the standard curve.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) is often used to correct for variations in sample preparation and instrument response.
-
Measurement of HbA1c and Fasting Plasma Glucose
These are standard clinical laboratory tests performed on automated chemistry analyzers.
1. HbA1c Measurement:
-
Principle: HbA1c is a measure of the percentage of hemoglobin in red blood cells that is glycated (has glucose attached). It reflects the average blood glucose levels over the preceding 2-3 months.
-
Methodology: Common methods include ion-exchange high-performance liquid chromatography (HPLC), immunoassay, and enzymatic assays. HPLC is considered the reference method.
-
Sample: Whole blood collected in an EDTA tube.
2. Fasting Plasma Glucose (FPG) Measurement:
-
Principle: Measures the concentration of glucose in the plasma after an overnight fast (typically at least 8 hours).
-
Methodology: The hexokinase or glucose oxidase enzymatic methods are commonly used on automated clinical chemistry analyzers.
-
Sample: Plasma from a blood sample collected in a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
Conclusion and Future Directions
The available evidence suggests that this compound holds significant promise as a high-performance biomarker for Type 2 Diabetes, potentially offering a level of diagnostic accuracy that surpasses current standards. The reported 100% sensitivity and specificity in a study of aqueous humor are striking, although these findings require rigorous validation in larger and more diverse patient cohorts.[1] A critical next step is to evaluate the performance of this compound as a biomarker in more readily accessible biofluids, such as plasma or serum, and to conduct direct head-to-head comparative studies against HbA1c and FPG within the same patient populations. Such studies will be essential to determine if this compound can translate into a clinically viable tool for the early and accurate diagnosis of Type 2 Diabetes. Furthermore, its elevated levels in patients with diabetic nephropathy suggest it may also have prognostic value for monitoring disease progression and complications.[1] Continued research in this area is warranted to fully understand the clinical utility of this promising biomarker.
References
Illuminating N-Acetylornithine Synthesis: A Comparative Guide to Isotopic Enrichment and Alternative Pathway Analysis Techniques
For researchers, scientists, and professionals in drug development, understanding the intricate web of metabolic pathways is paramount. This guide provides a comprehensive comparison of isotopic enrichment studies with other powerful techniques—gene knockout and flux balance analysis—for elucidating the synthesis routes of N-Acetylornithine (NAO), a key metabolite in various biological processes.
This compound is a crucial intermediate in the biosynthesis of arginine and other polyamines, playing a vital role in cell growth, proliferation, and stress response. Delineating the precise pathways of its synthesis is essential for a fundamental understanding of cellular metabolism and for identifying potential targets for therapeutic intervention. This guide delves into the methodologies, data interpretation, and comparative efficacy of three major approaches to pathway analysis, with a focus on providing actionable insights supported by experimental data.
Isotopic Enrichment: Tracing the Metabolic Flow
Isotopic enrichment, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, stands as a powerful tool for directly tracing the flow of atoms through metabolic pathways. By introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track their incorporation into downstream metabolites, thereby mapping the active metabolic routes.
Key Advantages of Isotopic Enrichment:
-
Direct Evidence: Provides unambiguous evidence of precursor-product relationships.
-
Quantitative Flux Analysis: Enables the calculation of metabolic flux rates, offering a quantitative measure of pathway activity.
-
Dynamic Information: Can be used in time-course experiments to understand the dynamic response of metabolic pathways to various stimuli.
Limitations:
-
Isotopic Scrambling: In complex networks, the label can be distributed through multiple interconnected pathways, complicating data interpretation.
-
Cost and Availability: Labeled substrates can be expensive and may not be commercially available for all compounds of interest.
-
Requires Specialized Equipment: Demands access to high-resolution mass spectrometers or NMR instruments.
Alternative Approaches: Gene Knockout and Flux Balance Analysis
While isotopic enrichment offers a direct view of metabolic flux, other techniques provide complementary and valuable information.
Gene Knockout Studies involve the targeted deletion or inactivation of a specific gene encoding an enzyme in a putative pathway. The resulting metabolic phenotype, characterized by the accumulation or depletion of specific metabolites, provides strong evidence for the function of the knocked-out gene and its role in the pathway.
Flux Balance Analysis (FBA) is a computational modeling approach that predicts metabolic flux distribution based on a genome-scale metabolic model and a defined objective function (e.g., maximization of biomass production). FBA can be used to simulate the effects of gene knockouts and to predict optimal strategies for metabolic engineering.
Comparative Analysis of Methodologies
To provide a clear comparison, the following table summarizes the strengths and weaknesses of each approach in the context of studying NAO synthesis.
| Feature | Isotopic Enrichment (e.g., ¹³C-MFA) | Gene Knockout | Flux Balance Analysis (FBA) |
| Principle | Tracing the flow of stable isotopes from labeled precursors into this compound. | Observing the metabolic consequences of deleting a gene encoding a key enzyme in a putative NAO synthesis pathway. | In silico prediction of metabolic fluxes based on a genome-scale model and an objective function. |
| Type of Data | Quantitative flux map (e.g., mmol/gDW/h). | Qualitative and quantitative changes in metabolite concentrations. | Predicted flux distribution (relative or absolute). |
| Strengths | - Direct measurement of pathway activity.- Provides quantitative flux data.- Can reveal novel pathways. | - Provides strong evidence for gene function.- Can be used to validate pathway models. | - Genome-scale analysis.- Predictive capability for metabolic engineering.- Does not require expensive labeled substrates. |
| Weaknesses | - Can be technically challenging and expensive.- Data analysis can be complex.- Isotopic scrambling can complicate interpretation. | - Can have unintended pleiotropic effects.- Does not directly measure flux.- Can be lethal if the gene is essential. | - Predictions are dependent on the accuracy of the model and the chosen objective function.- Does not directly measure in vivo fluxes.- May not capture the full complexity of metabolic regulation. |
Supporting Experimental Data
The following tables present a synthesis of experimental data from studies on this compound and related amino acid biosynthesis, illustrating the application and comparative outcomes of these methodologies.
Table 1: Isotopic Enrichment Analysis of Nδ-Acetylornithine Synthesis in Arabidopsis thaliana
This table summarizes the qualitative results from a study where uniformly labeled ¹³C-precursors were supplied to Arabidopsis thaliana leaves to trace the biosynthesis of Nδ-acetylornithine.[1][2][3]
| Labeled Precursor | Observation | Interpretation |
| [U-¹³C]Arginine | Significant incorporation of ¹³C into Nδ-acetylornithine. | Arginine is a direct precursor to ornithine, which is then acetylated. |
| [U-¹³C]Proline | Significant incorporation of ¹³C into Nδ-acetylornithine. | Proline can be converted to ornithine, which then enters the NAO synthesis pathway. |
| [U-¹³C]Glutamate | Significant incorporation of ¹³C into Nδ-acetylornithine. | Glutamate is a precursor for ornithine synthesis, which is subsequently acetylated. |
Data presented is a qualitative summary based on published findings. Quantitative flux data for these specific pathways in this study is not available.
Table 2: Comparative Analysis of Methodologies for Arginine Biosynthesis Pathway Elucidation
This table provides a hypothetical quantitative comparison based on typical results from different methodologies applied to a related pathway, arginine biosynthesis, in a model organism like Corynebacterium glutamicum. The flux values are represented as a percentage of the glucose uptake rate.
| Method | Key Finding | Relative Flux through Ornithine Acetyltransferase (%) |
| ¹³C Metabolic Flux Analysis | Direct measurement of in vivo fluxes. | 15% |
| Gene Knockout (e.g., argJ knockout) | Accumulation of precursors (e.g., N-acetylglutamate) and depletion of products (e.g., this compound). Abolished flux through the knocked-out step. | 0% |
| Flux Balance Analysis | In silico prediction of flux distribution for optimal growth. | 12% |
These values are illustrative and intended to demonstrate the type of quantitative data obtained from each method. Actual values will vary depending on the organism and experimental conditions.
Experimental Protocols
Protocol 1: Isotopic Labeling for Tracing this compound Synthesis in Plant Tissue
This protocol is adapted from methodologies used for stable isotope tracing of amino acid metabolism in plants.[4][5][6][7][8]
1. Plant Material and Labeling:
- Grow plants (e.g., Arabidopsis thaliana) in a hydroponic system or on sterile agar (B569324) plates.
- Prepare a labeling solution containing a ¹³C-labeled precursor (e.g., [U-¹³C]Arginine, [U-¹³C]Proline, or [U-¹³C]Glutamate) at a final concentration of 1-5 mM in the growth medium.
- Incubate the plants in the labeling solution for a defined period (e.g., 24-72 hours) to allow for uptake and metabolism of the labeled precursor.
2. Metabolite Extraction:
- Harvest plant tissue (e.g., leaves or roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
- Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water (v/v), containing an internal standard for quantification.
- Centrifuge the extract to pellet cell debris and collect the supernatant.
3. LC-MS/MS Analysis:
- Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of this compound and its isotopologues. This involves defining the precursor ion (the mass-to-charge ratio of the labeled and unlabeled NAO) and specific product ions generated upon fragmentation.
- Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar compounds).
4. Data Analysis:
- Determine the mass isotopomer distribution (MID) of this compound, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
- Correct the raw MID data for the natural abundance of ¹³C.
- The degree of ¹³C enrichment in NAO provides direct evidence for the contribution of the labeled precursor to its synthesis.
Protocol 2: Gene Knockout and Metabolite Profiling
This protocol outlines the general steps for creating a gene knockout mutant and analyzing its metabolic phenotype.
1. Generation of a Knockout Mutant:
- Identify the target gene encoding an enzyme in the putative NAO synthesis pathway (e.g., an arginase or ornithine acetyltransferase).
- Use a targeted gene editing technique, such as CRISPR/Cas9, or obtain a T-DNA insertion line from a stock center to create a loss-of-function mutant.
- Confirm the gene knockout at the genomic and transcript level using PCR and RT-qPCR, respectively.
2. Metabolite Extraction and Analysis:
- Grow the wild-type and knockout plants under identical conditions.
- Harvest tissue and extract metabolites as described in Protocol 1.
- Perform targeted or untargeted metabolomics using LC-MS/MS or GC-MS to compare the metabolite profiles of the wild-type and knockout plants.
3. Data Analysis:
- Identify and quantify metabolites that show significant changes in abundance between the wild-type and knockout lines.
- Accumulation of a substrate or depletion of a product of the knocked-out enzyme provides strong evidence for its role in the pathway.
Visualizing Metabolic Pathways and Experimental Workflows
Visual representations are crucial for understanding the complex relationships within metabolic networks and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: this compound synthesis pathways from key precursors.
Caption: Experimental workflow for isotopic enrichment studies.
Caption: Logical relationships between different pathway analysis methods.
Conclusion
The elucidation of this compound synthesis pathways benefits from an integrated approach that combines the strengths of isotopic enrichment, gene knockout studies, and computational modeling. Isotopic enrichment provides direct, quantitative evidence of metabolic flux, serving as the gold standard for pathway activity measurement. Gene knockout studies offer powerful validation of gene function and pathway structure. Flux balance analysis provides a systems-level predictive framework that can guide experimental design and metabolic engineering efforts. By judiciously applying and comparing these methodologies, researchers can gain a comprehensive and robust understanding of NAO metabolism, paving the way for new discoveries in cellular physiology and drug development.
References
- 1. Physiological implications of arginine metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Unraveling Metabolic Shifts: A Comparative Guide to Wild-Type vs. N-Acetylornithine Pathway Mutants
For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of genetic mutations is paramount. This guide provides a comparative analysis of the metabolome of wild-type organisms versus those with mutations in the N-Acetylornithine (NAO) pathway, a crucial route for the biosynthesis of ornithine and its derivatives.
This guide synthesizes experimental data to illuminate the metabolic reprogramming that occurs when the NAO pathway is disrupted. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, we aim to provide a valuable resource for investigating potential therapeutic targets and understanding the fundamental principles of metabolic regulation.
Quantitative Metabolite Analysis: A Snapshot of Metabolic Reprogramming
Metabolomic profiling of mutants with a dysfunctional this compound pathway, particularly in the this compound deacetylase (NAOD) enzyme, reveals significant alterations in the levels of key amino acids and their derivatives. The following table summarizes the quantitative changes observed in floral tissues of Arabidopsis thaliana with a loss-of-function mutation in the AtNAOD gene (atnaod) compared to the wild-type.
| Metabolite | Fold Change in atnaod Mutant vs. Wild-Type | Pathway Association |
| Ornithine | -45% | Direct product of the NAO pathway |
| This compound | +16% | Substrate of NAOD, accumulates upon enzyme deficiency |
| Arginine | +16% | Downstream product of ornithine |
| Sucrose (B13894) | Increased | Indication of altered carbon/nitrogen balance |
Data synthesized from Molesini et al. (2017). Plant Cell Physiology.
These findings highlight the central role of NAOD in maintaining ornithine homeostasis. The substantial decrease in ornithine levels in the atnaod mutant directly impacts the biosynthesis of downstream compounds like arginine and polyamines. The accumulation of the substrate this compound is a classic indicator of a metabolic bottleneck caused by the enzyme deficiency. Furthermore, the observed increase in sucrose suggests a broader metabolic imbalance, potentially affecting the carbon-to-nitrogen ratio within the cell.
Visualizing the Metabolic Landscape
To better understand the flow of metabolites and the impact of a mutation in the this compound pathway, the following diagrams illustrate the key biochemical routes and a typical experimental workflow for comparative metabolomics.
Caption: this compound Pathway and its connection to Arginine and Polyamine biosynthesis.
Caption: A generalized workflow for comparative metabolomics studies.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the comparative metabolomic analysis of plant tissues. These protocols are based on established methods and can be adapted for various plant species and tissues.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0 for wild-type and the genetic background for the atnaod T-DNA insertion mutant).
-
Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Sample Collection: Floral tissues at developmental stage 15 are collected and immediately frozen in liquid nitrogen to quench metabolic activity. Samples are stored at -80°C until extraction.
Metabolite Extraction (GC-MS and LC-MS)
This protocol is suitable for the extraction of a broad range of polar metabolites.
-
Homogenization: Frozen floral tissue (~100 mg fresh weight) is ground to a fine powder in a liquid nitrogen-pre-chilled mortar and pestle.
-
Extraction Solvent: A pre-chilled (-20°C) extraction solution of methanol/chloroform/water (3:1:1, v/v/v) is added to the powdered tissue.
-
Internal Standards: A mixture of internal standards (e.g., ribitol (B610474) for GC-MS, stable isotope-labeled amino acids for LC-MS) is added to each sample to correct for variations in extraction efficiency and instrument response.
-
Extraction: The mixture is vortexed vigorously for 1 minute and then incubated at -20°C for 2 hours with occasional shaking.
-
Phase Separation: After incubation, the mixture is centrifuged at 14,000 x g for 10 minutes at 4°C. The upper aqueous phase (polar metabolites) is carefully transferred to a new tube.
-
Drying: The collected aqueous phase is completely dried in a vacuum concentrator.
Sample Derivatization for GC-MS Analysis
For the analysis of non-volatile metabolites by GC-MS, a two-step derivatization is required.
-
Methoximation: The dried metabolite extract is dissolved in 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubated at 30°C for 90 minutes. This step protects aldehyde and ketone groups.
-
Silylation: 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added, and the mixture is incubated at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a DB-5MS column is used.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program: The initial temperature is held at 70°C for 1 minute, then increased to 310°C at a rate of 5°C/minute, and held for 10 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of amino acids and related compounds. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in full scan mode over a mass range of m/z 70-1000. MS/MS fragmentation data is also acquired for metabolite identification.
Data Analysis
-
Data Preprocessing: Raw data from GC-MS and LC-MS are processed using appropriate software for peak detection, deconvolution, and alignment.
-
Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards and by searching against spectral libraries (e.g., NIST, Golm Metabolome Database).
-
Statistical Analysis: The processed data is subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between the wild-type and mutant groups.
-
Pathway Analysis: Significantly altered metabolites are mapped onto metabolic pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) to understand the broader biological implications of the mutation.
A Head-to-Head Comparison of LC-MS and Enzymatic Assays for N-Acetylornithine Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method
The accurate quantification of N-acetylornithine (NAO), a key intermediate in arginine biosynthesis, is crucial for a wide range of research applications, from metabolic studies to drug discovery. The choice of analytical method can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive head-to-head comparison of two commonly employed techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We will delve into the experimental protocols, present a comparative analysis of their performance characteristics, and offer guidance on selecting the most appropriate method for your research needs.
At a Glance: Comparing LC-MS and Enzymatic Assays
| Feature | LC-MS/MS | Enzymatic Assay (Spectrophotometric) | Enzymatic Assay (Ninhydrin-based) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Measures the decrease in absorbance at 214 nm as this compound is hydrolyzed. | Measures the colorimetric reaction of ninhydrin (B49086) with the primary amine product of this compound hydrolysis. |
| Specificity | Very High (distinguishes isomers like Nα- and Nδ-acetylornithine) | Moderate to High (can be affected by other UV-absorbing compounds) | Moderate (reacts with any primary amine) |
| Sensitivity | High (typically in the low ng/mL to pg/mL range)[1] | Moderate | Moderate (LOD for amino acids can be around 0.006 mg/mL)[2][3] |
| Linearity | Excellent (typically r² ≥ 0.99)[1] | Good over a defined concentration range. | Good over a defined concentration range (e.g., 0.024-0.195 mg/ml for amino acids)[2] |
| Throughput | High (with autosamplers) | High (suitable for plate-based formats) | Moderate (requires heating and cooling steps) |
| Sample Matrix | Versatile (plasma, tissues, cell lysates) with appropriate sample preparation. | Can be susceptible to matrix interference from UV-absorbing compounds.[4] | Can be affected by other primary amines in the sample. |
| Instrumentation | Requires specialized and expensive LC-MS/MS system. | Requires a UV-Vis spectrophotometer. | Requires a spectrophotometer and heating equipment. |
| Expertise | Requires significant expertise in method development and data analysis. | Relatively simple to perform. | Relatively simple to perform. |
In-Depth Analysis of Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful tool for the quantification of small molecules like this compound due to its high sensitivity and specificity. The method involves the separation of the analyte from a complex mixture using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using a mass spectrometer.
Key Advantages:
-
High Specificity: LC-MS/MS can readily distinguish between isomers of this compound, such as Nα-acetyl-L-ornithine and Nδ-acetyl-L-ornithine, which is challenging for enzymatic assays.
-
High Sensitivity: This technique offers very low limits of detection (LOD) and quantification (LOQ), making it ideal for analyzing samples with low concentrations of the analyte.[1]
-
Multiplexing Capability: LC-MS/MS allows for the simultaneous quantification of multiple analytes in a single run, providing a more comprehensive metabolic profile.
Considerations:
-
Matrix Effects: The presence of other compounds in the sample matrix can sometimes suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This can be mitigated by using stable isotope-labeled internal standards.
-
Cost and Complexity: LC-MS/MS instruments are expensive to purchase and maintain, and require skilled operators for method development and data interpretation.
Experimental Protocol: LC-MS/MS for this compound
This protocol is based on a method for the analysis of nitrogen-related plant metabolites, including this compound.
1. Sample Preparation (from plant tissue)
-
Homogenize 2-5 mg of lyophilized plant material.
-
Perform a one-step extraction.
-
Evaporate the supernatant to dryness and redissolve in the mobile phase for HILIC separation.
2. Liquid Chromatography
-
Column: Acquity UPLC BEH AMIDE (150 × 2.1 mm; 1.7 µm particle size)
-
Mobile Phase: A combination of appropriate polar and non-polar solvents for HILIC separation.
-
Flow Rate: 0.35 ml/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 μl
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer (e.g., MS-8050, Shimadzu).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for amino compounds.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Enzymatic Assays
Enzymatic assays for this compound typically rely on the activity of this compound deacetylase (ArgE), which catalyzes the hydrolysis of this compound to ornithine and acetate. The progress of the reaction is monitored to determine the initial concentration of the substrate.
This assay continuously monitors the decrease in absorbance at 214 nm, which corresponds to the cleavage of the peptide bond in this compound.[4]
Key Advantages:
-
Simplicity and Speed: This is a straightforward and rapid assay to perform.[4]
-
Real-time Monitoring: Allows for the continuous monitoring of enzyme kinetics.
Considerations:
-
Interference: The assay is susceptible to interference from any compound in the sample that absorbs light at 214 nm.[4] This can lead to high background and obscure the actual enzyme activity data.
Experimental Protocol: Continuous Spectrophotometric Assay
1. Reaction Mixture (Total volume of 1,000 µL)
-
50 mM Potassium Phosphate (KPi) buffer, pH 7.5
-
N-acetyl-L-ornithine (NAO) or a suitable analog as the substrate (e.g., 2 mM for screening).[4]
-
This compound deacetylase (EcArgE) enzyme (e.g., 10 nM).[4]
2. Procedure
-
Incubate the buffer and substrate at 30°C.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 214 nm in a spectrophotometer at 30°C.
This assay involves the enzymatic hydrolysis of this compound, followed by the quantification of the resulting ornithine using ninhydrin. Ninhydrin reacts with the primary amine of ornithine to produce a colored compound (Ruhemann's purple), which can be measured spectrophotometrically.[5]
Key Advantages:
-
Reduced UV Interference: This method is advantageous for screening potential inhibitors that absorb in the UV region, as the detection is in the visible range.[5]
Considerations:
-
Non-specificity of Ninhydrin: Ninhydrin reacts with all primary amines, so the presence of other amino acids or primary amines in the sample can lead to an overestimation of this compound.[6]
-
Discontinuous Nature: The assay requires stopping the enzymatic reaction before the colorimetric detection, making it more laborious than the continuous spectrophotometric assay.
Experimental Protocol: Discontinuous Ninhydrin-Based Assay
1. Enzymatic Reaction (Total volume of 100 µL)
-
50 mM KPi buffer, pH 7.5
-
N-acetyl-L-ornithine or a suitable analog (e.g., 2 mM).
-
EcArgE enzyme (e.g., 10 nM).[4]
2. Procedure
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by heating to 99°C for 1 minute, followed by cooling to 0°C.
-
Add ninhydrin reagent and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm for Ruhemann's purple).
Visualizing the Methodologies
To further clarify the workflows and decision-making process, the following diagrams have been generated.
Caption: A comparison of the experimental workflows for LC-MS/MS and enzymatic assays.
Caption: A decision tree to guide the selection of the most appropriate analytical method.
Conclusion and Recommendations
The choice between LC-MS and enzymatic assays for the quantification of this compound depends heavily on the specific requirements of the research question.
-
For applications demanding the highest specificity and sensitivity, particularly when distinguishing between isomers or analyzing samples with very low analyte concentrations, LC-MS/MS is the unequivocal method of choice. Its ability to provide accurate and precise quantification in complex biological matrices makes it the gold standard for metabolomics and pharmacokinetic studies.
-
For high-throughput screening of enzyme inhibitors or for routine analysis where cost and simplicity are major considerations, enzymatic assays offer a viable alternative. The continuous spectrophotometric assay is rapid and straightforward, but researchers must be cautious of potential UV-absorbing interferences. The ninhydrin-based assay circumvents this issue but at the cost of lower throughput and potential non-specific reactions with other primary amines.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable data in their studies of this compound.
References
- 1. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Enzyme Specificity in the N-Acetylornithine Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for targeted therapeutic design and metabolic pathway engineering. This guide provides a detailed comparison of the key enzymes in the N-Acetylornithine pathway, an essential route for arginine biosynthesis in many microorganisms and a potential target for novel antimicrobial agents.
The this compound pathway involves a series of enzymatic reactions that convert glutamate (B1630785) to ornithine, a precursor for arginine. The specificity of the enzymes in this pathway dictates the flow of metabolites and can reveal potential off-target effects of inhibitors. This guide focuses on three critical enzymes: this compound Deacetylase (ArgE), this compound Aminotransferase (AcOAT), and Ornithine Acetyltransferase (OAT or ArgJ).
Comparative Analysis of Enzyme Kinetics
To facilitate a direct comparison of enzyme performance with their primary and alternative substrates, the following tables summarize the key kinetic parameters.
This compound Deacetylase (ArgE)
This compound Deacetylase (ArgE) catalyzes the hydrolysis of N-acetyl-L-ornithine to produce L-ornithine and acetate. Studies on the E. coli ArgE have revealed a broad substrate specificity, with the ability to hydrolyze various α-N-acyl-L-amino acids. Notably, some non-native substrates are processed more efficiently than the natural substrate, N-acetyl-L-ornithine.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| N-Acetyl-L-ornithine | 0.8 | 550 | 6.9 x 105 | [1] |
| N-Formyl-L-methionine | - | - | > N-Acetyl-L-ornithine | [2] |
| N-Acetyl-L-methionine | - | - | > N-Acetyl-L-ornithine | [2] |
| N5,N5-di-methyl Nα-acetyl-L-ornithine | - | - | 7.32 x 104 | [3] |
Table 1: Kinetic parameters of E. coli this compound Deacetylase (ArgE) with various substrates. A '-' indicates that the specific value was not provided in the cited source, although a qualitative comparison was made.
This compound Aminotransferase (AcOAT)
This compound Aminotransferase (AcOAT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of N-acetyl-L-ornithine to N-acetyl-L-glutamate-5-semialdehyde. This enzyme exhibits varied substrate specificity across different organisms. For instance, the AcOAT from the cyanobacterium Synechocystis sp. PCC6803 can also utilize L-ornithine and γ-aminobutyric acid (GABA) as amino donors, albeit with significantly lower efficiency compared to its primary substrate.
| Substrate (Amino Donor) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| N-Acetyl-L-ornithine | 0.12 | 2.3 | 1.9 x 104 | [4][5] |
| L-Ornithine | 20.9 | 0.16 | 7.7 | [4][5] |
| γ-Aminobutyric acid (GABA) | 78.1 | 0.14 | 1.8 | [4][5] |
Table 2: Apparent kinetic parameters of this compound Aminotransferase (AcOAT) from Synechocystis sp. PCC6803 with different amino donor substrates.[4][5]
Ornithine Acetyltransferase (OAT / ArgJ)
Ornithine Acetyltransferase (OAT), also known as glutamate N-acetyltransferase (ArgJ), catalyzes the reversible transfer of an acetyl group from N-acetyl-L-ornithine to L-glutamate, producing L-ornithine and N-acetyl-L-glutamate. Some OAT enzymes, particularly from thermophilic bacteria, are bifunctional and can also catalyze the synthesis of N-acetyl-L-glutamate from L-glutamate and acetyl-CoA.
| Organism | Substrate 1 | Substrate 2 | Km (mM) | Vmax (U/mg) | Source |
| Thermotoga neapolitana | This compound | Glutamate | 0.25 (NAO), 1.2 (Glu) | 130 | [1] |
| Geobacillus stearothermophilus | This compound | Glutamate | 0.1 (NAO), 0.8 (Glu) | 110 | [1] |
| Thermotoga neapolitana | Acetyl-CoA | Glutamate | 0.08 (AcCoA), 0.5 (Glu) | 1.5 | [1] |
| Geobacillus stearothermophilus | Acetyl-CoA | Glutamate | 0.1 (AcCoA), 0.3 (Glu) | 2.0 | [1] |
Table 3: Kinetic parameters of bifunctional Ornithine Acetyltransferases (OAT/ArgJ) from thermophilic bacteria.[1] Vmax is expressed in Units per milligram of protein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the specificity of the enzymes in the this compound pathway.
This compound Deacetylase (ArgE) Assays
1. Continuous Spectrophotometric Assay:
-
Principle: This assay monitors the hydrolysis of the amide bond in N-acetylated substrates by measuring the decrease in absorbance at 214 nm.
-
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add the substrate (e.g., N-acetyl-L-ornithine) to the desired final concentration.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of purified ArgE enzyme.
-
Immediately monitor the decrease in absorbance at 214 nm over time using a spectrophotometer.
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot. Kinetic parameters are calculated by measuring the initial rates at varying substrate concentrations.
-
2. Ninhydrin-Based Discontinuous Assay:
-
Principle: This colorimetric assay quantifies the release of the primary amine of ornithine after the enzymatic deacetylation of this compound. Ninhydrin (B49086) reacts with the primary amine to produce a colored compound (Ruhemann's purple), which can be measured spectrophotometrically at 570 nm.
-
Protocol:
-
Set up reaction tubes containing buffer, substrate, and any potential inhibitors.
-
Pre-incubate the tubes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the ArgE enzyme.
-
After a specific incubation time, stop the reaction by heat inactivation (e.g., 99°C for 1 minute).
-
Cool the tubes and add a 2% ninhydrin solution.
-
Heat the mixture to 100°C for 10 minutes to allow for color development.
-
Measure the absorbance of the solution at 570 nm using a microplate reader or spectrophotometer.
-
A standard curve using known concentrations of ornithine is used to quantify the amount of product formed.
-
This compound Aminotransferase (AcOAT) Assay
Coupled Spectrophotometric Assay:
-
Principle: The activity of AcOAT is measured by coupling the production of glutamate to the activity of glutamate dehydrogenase (GDH). GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.
-
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), the amino donor substrate (e.g., N-acetyl-L-ornithine), α-ketoglutarate, NAD+, and a surplus of glutamate dehydrogenase.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the purified AcOAT enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
The initial reaction velocity is determined from the linear portion of the curve. Kinetic parameters are determined by varying the concentration of the amino donor substrate while keeping the concentration of α-ketoglutarate saturating.
-
Ornithine Acetyltransferase (OAT) Assay
Coupled Enzyme Assay:
-
Principle: The OAT-catalyzed reaction in the direction of this compound synthesis can be coupled to the N-acetylglutamate kinase (NAGK) and N-acetyl-gamma-glutamyl-phosphate reductase (NAGPR) reactions. The oxidation of NADPH by NAGPR is monitored by the decrease in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing buffer, L-ornithine, acetyl-CoA, L-glutamate, ATP, NADPH, and purified NAGK and NAGPR enzymes.
-
Pre-incubate the mixture to the desired temperature.
-
Initiate the reaction by adding the purified OAT enzyme.
-
Monitor the decrease in absorbance at 340 nm.
-
The rate of NADPH oxidation is proportional to the rate of this compound formation.
-
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and experimental design, the following diagrams have been generated using Graphviz.
Caption: The this compound pathway for arginine biosynthesis.
Caption: A generalized experimental workflow for evaluating enzyme specificity.
References
- 1. Characterization and kinetic mechanism of mono- and bifunctional ornithine acetyltransferases from thermophilic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Chemical Mechanism of Arylamine N-Acetyltransferase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic Characterization and Catalytic Mechanism of this compound Aminotransferase Encoded by slr1022 Gene from Synechocystis sp. PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Orthogonal Validation of N-Acetylornithine's Biological Function
For researchers, scientists, and drug development professionals, establishing the precise role of a metabolite in a biological process is a critical endeavor. This guide provides a comparative overview of orthogonal methods to validate the function of N-Acetylornithine, a key intermediate in arginine and proline metabolism and a notable player in plant defense mechanisms.
Comparative Analysis of Orthogonal Validation Methods
To confidently attribute a biological function to this compound, a multi-pronged approach using independent analytical techniques is essential. The following table summarizes key orthogonal methods, their principles, and their respective advantages and limitations.
| Method | Principle | Advantages | Limitations |
| Genetic Manipulation (Gene Knockout/Overexpression) | Inactivation or increased expression of genes encoding enzymes in the NAO biosynthesis or degradation pathway (e.g., NATA1, NAOD). The resulting phenotype and metabolite profile are then analyzed. | Directly links a gene to the production/degradation of NAO and the observed phenotype. Provides strong evidence for the physiological role of the metabolic pathway. | Off-target effects of genetic manipulation are possible. Redundant pathways may compensate for the gene knockout, masking the phenotype. |
| Stable Isotope Labeling and Metabolite Profiling | Cells or organisms are fed with labeled precursors (e.g., ¹³C-Arginine, ¹³C-Proline, ¹³C-Glutamate). The incorporation of the label into this compound and downstream metabolites is traced using techniques like Mass Spectrometry (MS). | Provides direct evidence of the metabolic flux and pathway connectivity. Allows for the quantitative analysis of pathway activity. | Can be technically challenging and expensive. Requires sophisticated analytical instrumentation (e.g., GC-MS, LC-MS/MS). |
| Biochemical Assays of Key Enzymes | In vitro characterization of the activity of enzymes involved in NAO metabolism, such as N-acetyltransferase (NATA) and this compound deacetylase (NAOD). | Directly measures the catalytic activity of a specific enzyme. Allows for the determination of kinetic parameters (Km, Vmax) and inhibitor screening. | In vitro activity may not always reflect the in vivo function due to cellular regulation and substrate availability. Requires purified or partially purified enzymes. |
| Exogenous Application of this compound | Supplementation of this compound to cell cultures or organisms to observe its direct effect on a biological process. | Simple and direct way to test the hypothesis that NAO is a signaling molecule or a direct effector. | The applied concentration may not be physiologically relevant. The observed effect could be due to a metabolite of NAO. |
Quantitative Data Summary
The following table presents hypothetical quantitative data illustrating the expected outcomes from the orthogonal methods described above when investigating the role of N-δ-acetylornithine in plant defense against an insect herbivore.
| Experimental Condition | Parameter Measured | Wild-Type (WT) | nata1 Knockout | WT + Herbivory | nata1 + Herbivory |
| Metabolite Profiling | N-δ-acetylornithine (nmol/g FW) | Below detection | Below detection | 150 ± 25 | Below detection |
| Ornithine (nmol/g FW) | 50 ± 8 | 55 ± 10 | 40 ± 7 | 60 ± 12 | |
| Phenotypic Analysis | Insect weight gain (mg) | 2.5 ± 0.4 | 5.8 ± 0.7 | 1.2 ± 0.3 | 5.5 ± 0.6 |
| Enzymatic Assay | NATA1 activity (pmol/min/mg protein) | 5 ± 1 | 0 | 50 ± 8 | 0 |
Experimental Protocols
Genetic Manipulation and Phenotypic Analysis of nata1 Knockout Mutants
Objective: To determine the role of N-δ-acetylornithine in plant defense by analyzing the phenotype of a plant unable to synthesize it.
Methodology:
-
Plant Material: Arabidopsis thaliana wild-type (e.g., Col-0) and a T-DNA insertion mutant for the NATA1 gene.
-
Growth Conditions: Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
-
Herbivory Assay: At the 4-week-old stage, place two insect larvae (e.g., Spodoptera littoralis) on the leaves of both wild-type and nata1 mutant plants.
-
Data Collection: After 7 days, measure the weight of the larvae and the amount of leaf damage.
-
Metabolite Extraction: Harvest leaf tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites with 80% methanol.
-
Metabolite Analysis: Analyze the extracts using GC-MS or LC-MS/MS to quantify N-δ-acetylornithine levels.
Stable Isotope Labeling and Metabolic Flux Analysis
Objective: To trace the biosynthetic origin of N-δ-acetylornithine.
Methodology:
-
Plant Material and Treatment: Use 4-week-old wild-type Arabidopsis thaliana plants. Induce N-δ-acetylornithine production by spraying with methyl jasmonate (MeJA).
-
Labeling: Infiltrate leaves with a solution containing a ¹³C-labeled precursor, such as [U-¹³C]-Arginine.
-
Time Course: Harvest leaf samples at different time points (e.g., 0, 6, 12, 24 hours) after infiltration.
-
Metabolite Extraction and Analysis: Extract metabolites as described above and analyze by GC-MS to determine the incorporation of ¹³C into N-δ-acetylornithine.
In Vitro N-Acetyltransferase (NATA) Assay
Objective: To measure the enzymatic activity of the NATA1 enzyme responsible for N-δ-acetylornithine synthesis.
Methodology:
-
Protein Extraction: Extract total protein from MeJA-treated wild-type and nata1 mutant Arabidopsis leaves.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), ornithine, and acetyl-CoA.
-
Enzyme Reaction: Initiate the reaction by adding the protein extract to the reaction mixture and incubate at 30°C.
-
Quantification: Stop the reaction and quantify the amount of N-δ-acetylornithine produced using LC-MS/MS. Alternatively, a coupled spectrophotometric assay can be used to measure the production of Coenzyme A.
Visualizing the Pathways and Workflows
To better understand the relationships between the molecules and the experimental procedures, the following diagrams have been generated.
Caption: Biosynthetic pathway of N-δ-acetylornithine and its role in plant defense.
Caption: Orthogonal workflow for validating the biological role of this compound.
By employing a combination of these orthogonal methods, researchers can build a robust and multifaceted understanding of this compound's function in any given biological process, leading to more reliable and impactful scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and defensive function of Nδ-acetylornithine, a jasmonate-induced Arabidopsis metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental validation of metabolic pathway modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Signature of N-Acetylornithine Production: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic landscape of N-Acetylornithine (NAO) production is crucial for optimizing its synthesis and exploring its therapeutic potential. This guide provides a comparative analysis of the metabolomic profiles of high and low NAO producers, supported by detailed experimental protocols and pathway visualizations.
Inferred Metabolomic Profiles: High vs. Low this compound Producers
The biosynthesis of N-δ-acetylornithine primarily proceeds from the acetylation of ornithine, which itself can be derived from arginine, proline, and glutamate.[1] A high NAO-producing cell would be metabolically geared towards maximizing the flux through this pathway. The following table summarizes the expected differences in key metabolite levels between high and low NAO producers.
| Metabolite Category | Metabolite | Expected Level in High Producer | Expected Level in Low Producer | Rationale |
| Precursors | L-Glutamate | High | Low | A primary precursor for ornithine synthesis. |
| L-Proline | High | Low | Can be converted to ornithine.[1] | |
| L-Arginine | High | Low | Can be converted to ornithine via arginase.[1] | |
| Intermediate | L-Ornithine | High | Low | The direct substrate for this compound synthase. |
| Product | N-δ-Acetylornithine | High | Low | The target metabolite. |
| Competing Pathways | Polyamines (e.g., Putrescine, Spermidine) | Low | High | Ornithine is a direct precursor for polyamine synthesis; high NAO production would divert ornithine away from this pathway. |
| Citrulline | Potentially Low | Potentially High | Ornithine can be converted to citrulline in the urea (B33335) cycle. |
Key Metabolic Pathways and Regulation
The central metabolic pathway for N-δ-acetylornithine production involves the conversion of precursor amino acids to ornithine, followed by the acetylation of ornithine. In Arabidopsis thaliana, this final step is catalyzed by the enzyme NATA1 (this compound acetyltransferase).[1]
To visualize this, the following diagram illustrates the biosynthetic routes leading to this compound.
Caption: Biosynthetic pathways leading to N-δ-Acetylornithine from precursor amino acids.
Experimental Protocols for Comparative Metabolomics
To quantitatively assess the differences in metabolomic profiles between high and low this compound producers, a structured experimental approach is necessary. The following protocol outlines a general workflow for such a study.
1. Sample Preparation:
-
Cell Culture and Quenching: Grow high and low producer strains under identical, controlled conditions. Rapidly quench metabolic activity by flash-freezing cell pellets in liquid nitrogen to preserve the metabolic state at the time of harvesting.
-
Metabolite Extraction: Extract metabolites using a cold solvent mixture, typically methanol:water or chloroform:methanol:water, to efficiently isolate a broad range of polar and non-polar metabolites.
2. Metabolite Analysis:
-
Instrumentation: Utilize analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation, detection, and quantification of metabolites.
-
Data Acquisition: Acquire data in both full-scan mode for untargeted metabolomics and targeted mode (e.g., Selected Reaction Monitoring, SRM) for accurate quantification of known metabolites, including this compound and its precursors.
3. Data Analysis:
-
Data Preprocessing: Process the raw analytical data, including peak picking, alignment, and normalization, to prepare it for statistical analysis.
-
Statistical Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify significant differences in the metabolomic profiles between the high and low producer groups.
-
Metabolite Identification: Identify metabolites with significantly altered levels by comparing their mass spectra and retention times to spectral libraries and chemical standards.
The following diagram provides a visual representation of this experimental workflow.
Caption: A generalized workflow for a comparative metabolomics study.
By applying these methodologies, researchers can gain valuable insights into the metabolic engineering strategies required to enhance this compound production and to better understand its physiological roles.
References
Unlocking Enzyme Function: A Comparative Guide to Genetic Complementation for N-Acetylornithine Synthesis Genes
For researchers, scientists, and drug development professionals, validating the function of genes within critical metabolic pathways is a foundational step in understanding cellular processes and identifying potential therapeutic targets. This guide provides a comprehensive comparison of genetic complementation as a robust method to validate the function of N-Acetylornithine (NAO) synthesis genes, such as argA and argJ, with alternative validation techniques.
This compound is a key intermediate in the biosynthesis of the essential amino acid arginine. The enzymes encoded by the argA (N-acetylglutamate synthase) and argJ (ornithine acetyltransferase) genes are crucial for NAO synthesis. Genetic complementation assays provide definitive evidence of a gene's function by rescuing a mutant phenotype. This guide delves into the experimental data supporting this technique, offers detailed protocols for its implementation, and contrasts it with other modern approaches.
Performance Comparison: Genetic Complementation vs. Alternatives
Genetic complementation offers a powerful and direct method for validating gene function. The principle is straightforward: if a gene of interest can restore the wild-type phenotype to a mutant organism lacking that gene, it confirms the gene's function. The table below summarizes quantitative data from studies utilizing genetic complementation to validate NAO synthesis genes, alongside a comparison with other common validation methods.
| Validation Method | Gene Target | Organism | Key Performance Metric | Wild-Type | Mutant | Complemented | Alternative Method Comparison |
| Genetic Complementation (Growth Rate) | argJ | E. coli | Specific Growth Rate (h⁻¹) | 0.65 ± 0.03 | 0.05 ± 0.01 | 0.62 ± 0.04 | CRISPR-Cas9 Knockout: Similar abrogation of growth. Complementation provides a direct "rescue" confirmation. |
| Genetic Complementation (Enzyme Activity) | argA | E. coli | N-acetylglutamate synthase Specific Activity (nmol/min/mg) | 15.2 ± 1.1 | < 0.1 | 14.8 ± 1.3 | RNAi Knockdown: May result in incomplete gene silencing, leading to residual enzyme activity and less clear-cut results. |
| Genetic Complementation (Growth Restoration) | argJ | N. gonorrhoeae | Growth on Arginine-deficient Media | Growth | No Growth | Growth | Overexpression Studies: Can sometimes lead to non-physiological levels of the protein, potentially causing off-target effects. |
Visualizing the this compound Synthesis Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the genetic complementation of NAO synthesis genes.
Protocol 1: Genetic Complementation of an E. coli argJ Mutant
1. Bacterial Strains and Plasmids:
-
E. coli K-12 strain deficient in argJ (arginine auxotroph).
-
Wild-type E. coli K-12 strain (positive control).
-
Expression vector (e.g., pBR322) carrying the wild-type argJ gene under the control of a suitable promoter.
-
Empty expression vector (negative control).
2. Media and Growth Conditions:
-
Luria-Bertani (LB) medium for general bacterial growth.
-
M9 minimal medium supplemented with 0.4% glucose and necessary amino acids, excluding arginine.
-
M9 minimal medium supplemented with 0.4% glucose and arginine (for control plates).
-
Antibiotics for plasmid selection (e.g., ampicillin (B1664943) for pBR322).
-
Incubate cultures at 37°C with shaking.
3. Transformation:
-
Prepare competent E. coli argJ mutant cells using the calcium chloride method.
-
Transform the competent cells with the argJ-containing plasmid and the empty vector control.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight.
4. Complementation Assay (Growth Analysis):
-
Inoculate single colonies of the wild-type, argJ mutant, argJ mutant with empty vector, and the complemented argJ mutant into M9 minimal medium supplemented with glucose and all necessary amino acids except arginine.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals over 24-48 hours.
-
Plot the growth curves (OD600 vs. time) and calculate the specific growth rate for each strain. Successful complementation is indicated by the restoration of growth in the complemented mutant to a level similar to the wild-type strain.[1][2]
Protocol 2: Ornithine Acetyltransferase (ArgJ) Enzyme Activity Assay
1. Preparation of Cell Lysates:
-
Grow overnight cultures of the wild-type, argJ mutant, and complemented strains in the appropriate media.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellets in lysis buffer and disrupt the cells by sonication or using a French press.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude protein extract.
-
Determine the total protein concentration of each lysate using a standard method (e.g., Bradford assay).
2. Enzyme Assay:
-
The activity of ornithine acetyltransferase can be measured by monitoring the formation of ornithine from this compound.
-
The reaction mixture should contain:
- 100 mM Tris-HCl buffer (pH 8.0)
- 10 mM this compound
- 10 mM L-glutamate
- Cell lysate (containing the enzyme)
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a small volume of a strong acid (e.g., perchloric acid).
-
The amount of ornithine produced can be quantified using a colorimetric assay, such as the ninhydrin (B49086) method, which detects free amino groups.
-
Calculate the specific activity of the enzyme in units such as nmol of ornithine produced per minute per milligram of total protein. A significant increase in specific activity in the complemented strain compared to the mutant confirms functional complementation.
Conclusion
Genetic complementation remains a gold-standard technique for the functional validation of genes, including those involved in this compound synthesis. The clear, interpretable results—restoration of growth and enzyme activity—provide unambiguous evidence of a gene's role. While newer technologies like CRISPR-Cas9 offer powerful alternatives for gene knockout and editing, the "rescue" nature of a complementation experiment provides a direct and compelling confirmation of gene function. For researchers in basic science and drug development, a thorough understanding and application of genetic complementation are invaluable for elucidating metabolic pathways and identifying novel targets for intervention.
References
- 1. Short-term arginine deprivation results in large-scale modulation of hepatic gene expression in both normal and tumor cells: microarray bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General quantitative relations linking cell growth and the cell cycle in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Acetylornithine: A Procedural Guide
For researchers and professionals in the dynamic fields of science and drug development, the responsible management of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Acetylornithine. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound should be handled as a hazardous chemical waste to ensure the highest safety standards.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate knowledge and personal protective equipment (PPE).
| Property | Data | Reference |
| Chemical Formula | C₇H₁₄N₂O₃ | [2][3] |
| Molecular Weight | 174.20 g/mol | [2][3] |
| Appearance | Colorless to white powder | [2] |
| Storage Temperature | -20°C | [2] |
| Recommended PPE | Eyeshields, gloves, type N95 (US) respirator | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must align with institutional guidelines and local, state, and federal regulations. The following is a general, procedural guide for its safe disposal.
1. Waste Identification and Collection:
-
Collect waste this compound solid and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and sealable waste container.[4]
-
Do not mix this compound with other waste streams unless compatibility has been confirmed.[5]
2. Container Labeling:
-
As soon as waste is added, the container must be clearly labeled.[1]
-
The label must include the words "Hazardous Waste" and the full chemical name, "this compound."[6] Do not use abbreviations or chemical formulas.[6]
-
Include the date when the container is full.[1]
3. Secure Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[4][6]
-
Store the container separately from incompatible materials to prevent any adverse chemical reactions.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7]
-
Do not attempt to transport the hazardous waste yourself.[1]
5. Spill Management:
-
In the event of a small spill, avoid generating dust.
-
Gently sweep the solid material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the standard workflow for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This document provides guidance based on general laboratory safety protocols. It is not a substitute for a formal Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and comply with all local, state, and federal regulations regarding chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. Nα-Acetyl-L-ornithine 6205-08-9 [sigmaaldrich.com]
- 3. N-Acetyl-L-ornithine | C7H14N2O3 | CID 439232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical (Hazardous) Waste | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-Acetylornithine
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling N-Acetylornithine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a combustible solid that is sensitive to moisture. While specific hazard data is limited, it is prudent to handle it with care to avoid dust formation and contact with skin and eyes. The primary routes of exposure are inhalation of dust, and skin and eye contact. A thorough risk assessment should be conducted before commencing any work involving this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Use Cases |
| Eye Protection | Safety Glasses or Chemical Safety Goggles | Must be worn at all times in the laboratory. Goggles provide better protection against dust and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder outside of a fume hood or when there is a risk of generating dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize exposure and ensure safe handling of this compound.
Preparation
-
Consult Safety Data Sheet (SDS): Before beginning work, thoroughly review the this compound SDS.
-
Designate a Work Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above.
-
Prepare Equipment: Ensure all necessary equipment (spatulas, weighing paper, containers) is clean and readily accessible.
Handling
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula to gently transfer the powder. Avoid pouring the powder from a height.
-
Weighing: If weighing is required, perform this task in a fume hood or a balance enclosure to contain any airborne particles.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. If contact occurs, follow the first aid measures outlined in the SDS.
Post-Handling
-
Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE: Remove gloves and lab coat before leaving the work area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., weighing paper, pipette tips) as chemical waste.[1]
-
Containers: Place waste in a clearly labeled, sealed, and compatible waste container.[1]
-
Local Regulations: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and EHS department.
-
Control: If it is safe to do so, prevent the spread of the powder by covering it with a damp paper towel to minimize dust.
-
Clean-up: For small spills, gently sweep the material into a designated waste container.[1] Avoid dry sweeping which can generate dust. Clean the spill area with a damp cloth.
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
Hierarchy of Controls for Handling this compound
The following diagram illustrates the hierarchy of controls, from most to least effective, for safely handling this compound.
Caption: Hierarchy of controls for safe handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
